Tributyltin benzoate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 221308. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant;Health Hazard;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
tributylstannyl benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6O2.3C4H9.Sn/c8-7(9)6-4-2-1-3-5-6;3*1-3-4-2;/h1-5H,(H,8,9);3*1,3-4H2,2H3;/q;;;;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUEAPPHORMOWPK-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[Sn](CCCC)(CCCC)OC(=O)C1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H32O2Sn | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5034981 | |
| Record name | Tributyltin benzoate | |
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Molecular Weight |
411.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Clear liquid; [Gelest MSDS] | |
| Record name | Tributyltin benzoate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
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Vapor Pressure |
0.0000015 [mmHg] | |
| Record name | Tributyltin benzoate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
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| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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CAS No. |
4342-36-3 | |
| Record name | Tributyltin benzoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4342-36-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Tributyltin benzoate | |
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| Record name | TRIBUTYLTIN BENZOATE | |
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| Record name | Benzoic acid, tributylstannyl ester | |
| Source | EPA Chemicals under the TSCA | |
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| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Tributyltin benzoate | |
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| Record name | Tributylstannyl benzoate | |
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Foundational & Exploratory
Tributyltin benzoate CAS number and properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tributyltin benzoate (TBTB) is an organotin compound belonging to the tributyltin (TBT) family. Historically, it has been utilized primarily as a biocide, particularly in antifouling paints for marine vessels, to prevent the growth of aquatic organisms on ship hulls.[1][2] It also sees application as a fungicide, disinfectant, and preservative in various industrial materials.[3] Despite its efficacy, the use of TBTB and other organotin compounds has been severely restricted due to their extreme toxicity to non-target marine life and their role as endocrine-disrupting chemicals.[1][4] This guide provides a comprehensive overview of the chemical and physical properties, toxicological profile, mechanism of action, and analytical methodologies for this compound.
Chemical and Physical Properties
This compound is a clear liquid under standard conditions.[3] Its fundamental properties are summarized in the table below.
| Property | Value | Reference(s) |
| CAS Number | 4342-36-3 | [5] |
| Molecular Formula | C₁₉H₃₂O₂Sn | [5] |
| Molecular Weight | 411.17 g/mol | [3][6][7] |
| IUPAC Name | Tributylstannyl benzoate | [5] |
| Synonyms | TBTB, Tri-n-butyltin benzoate, Benzoyloxytributylstannane | [5] |
| Appearance | Clear liquid | [3] |
| Melting Point | 16-18 °C | [1] |
| Boiling Point | 166-168 °C at 1 mmHg | [1] |
| Density | 1.193 g/mL at 25 °C | [1][8][9] |
| Refractive Index | n20/D 1.5182 | [1][8][9] |
| Vapor Pressure | 0.0000015 mmHg | [3] |
| Water Solubility | Low | [2][4] |
| Solubility in Organic Solvents | Soluble in many organic solvents | [7] |
Toxicological Profile
This compound exhibits significant toxicity through various routes of exposure. It is classified as toxic if swallowed or in contact with skin and causes skin and eye irritation.[3] Prolonged or repeated exposure can cause damage to organs.[3]
| Toxicity Metric | Species | Route of Exposure | Value | Reference(s) |
| LD₅₀ | Rat | Oral | 115 mg/kg | [10] |
| LD₅₀ | Rat | Dermal | > 2000 mg/kg | [10] |
| LC₅₀ (4-hour) | Rat | Inhalation (aerosol of TBTO) | 77 mg/m³ (total particles) | [6][11] |
| Aquatic Toxicity (96-hour LC₅₀) | Freshwater Fish | Water | 2.6 - 13 µg/L | [12] |
| Chronic Toxicity (LOEC) | Fathead Minnow | Water | 0.08 µg/L (growth effects) | [12] |
Mechanism of Action and Signaling Pathways
The primary mechanism of toxicity for tributyltin compounds, including this compound, is the disruption of endocrine function. TBTs are potent endocrine-disrupting chemicals (EDCs) that can interfere with hormonal signaling pathways even at very low concentrations.[4][13][14]
One of the key molecular initiating events is the interaction of TBT with nuclear receptors, specifically the Retinoid X Receptor (RXR) and Peroxisome Proliferator-Activated Receptor γ (PPARγ).[13][14] TBT can bind to these receptors and their heterodimers, leading to the dysregulation of gene expression involved in various physiological processes, including reproduction, development, and metabolism.[13][14]
In some species, TBT has been shown to inhibit the enzyme cytochrome P450 aromatase, which is responsible for converting androgens to estrogens.[4] This inhibition can lead to an accumulation of androgens, resulting in the masculinization of females, a phenomenon known as imposex, which has been widely observed in marine snails.[4]
Furthermore, TBT can affect other signaling pathways, including:
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Estrogen Receptor (ER) Signaling: TBT can bind to both ERα and ERβ, leading to a disruption of estrogenic action.[15]
-
Wnt and TGF-β/Smad Signaling: TBT has been shown to affect these pathways, which can lead to uterine disorders.[15]
-
Kisspeptin/Leptin Signaling: TBT can disrupt the hypothalamic-pituitary-gonadal (HPG) axis by interfering with kisspeptin and leptin signaling, leading to reproductive abnormalities.[16]
Below are diagrams illustrating the endocrine disruption pathway and a simplified workflow for analyzing TBT in environmental samples.
Caption: Endocrine Disruption Pathway of Tributyltin (TBT).
References
- 1. healthandenvironment.org [healthandenvironment.org]
- 2. ijrar.org [ijrar.org]
- 3. This compound | C19H32O2Sn | CID 16682834 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Tributyltin - Wikipedia [en.wikipedia.org]
- 5. Tri-n-butyltin Degradation Pathway [eawag-bbd.ethz.ch]
- 6. www2.mst.dk [www2.mst.dk]
- 7. EXTOXNET PIP - TRIBUTYLTIN (TBT) [extoxnet.orst.edu]
- 8. pjoes.com [pjoes.com]
- 9. Elucidating the mechanism of action of tributyltin (TBT) in zebrafish - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 11. atsdr.cdc.gov [atsdr.cdc.gov]
- 12. Tributyltin (TBT) in freshwater and marine water [waterquality.gov.au]
- 13. Tributyltin: Advancing the Science on Assessing Endocrine Disruption with an Unconventional Endocrine-Disrupting Compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Tributyltin: Advancing the science on assessing endocrine disruption with an unconventional endocrine-disrupting compound | U.S. Geological Survey [usgs.gov]
- 15. researchgate.net [researchgate.net]
- 16. Environmental obesogen tributyltin chloride leads to abnormal hypothalamic-pituitary-gonadal axis function by disruption in kisspeptin/leptin signaling in female rats - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Tributyltin Benzoate: Chemical Structure and Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, properties, and synthesis of tributyltin benzoate. The information is intended for researchers, scientists, and professionals in drug development and related fields who require a detailed understanding of this organotin compound.
Chemical Structure
This compound, with the IUPAC name tributylstannyl benzoate, is an organotin compound characterized by a central tin (Sn) atom covalently bonded to three butyl (-C₄H₉) groups and a benzoate (-OOC₇H₅) group.[1] The molecular formula for this compound is C₁₉H₃₂O₂Sn.[1] The structure combines the lipophilic nature of the three butyl chains with the aromatic benzoate group, influencing its chemical reactivity and biological activity.
Physicochemical Properties
This compound is a clear to yellowish, viscous liquid under standard conditions.[2][3] It is sparingly soluble in water but exhibits good solubility in organic solvents. Key quantitative data for this compound are summarized in the table below.
| Property | Value | Reference |
| Molecular Weight | 411.17 g/mol | --INVALID-LINK-- |
| Density | 1.193 g/mL at 25 °C | --INVALID-LINK-- |
| Boiling Point | 166-168 °C at 1 mmHg | --INVALID-LINK-- |
| Refractive Index | 1.5182 at 20 °C | --INVALID-LINK-- |
| CAS Number | 4342-36-3 | --INVALID-LINK-- |
Synthesis of this compound
There are two primary methods for the synthesis of this compound, each with distinct advantages and considerations.
Synthesis from Bis(tributyltin) Oxide and Benzoic Acid
This method involves the direct condensation reaction between bis(tributyltin) oxide and benzoic acid. The reaction proceeds with the formation of water as a byproduct, which is typically removed to drive the reaction to completion. This is an efficient route that can produce high yields of the desired product.[2]
Synthesis from Tributyltin Chloride and a Benzoate Salt
An alternative synthesis route involves the reaction of tributyltin chloride with a benzoate salt, such as sodium benzoate or silver benzoate.[4] This is a salt metathesis reaction where the chloride on the tributyltin moiety is displaced by the benzoate anion. The choice of the benzoate salt can influence the reaction conditions and the nature of the byproduct (e.g., sodium chloride or silver chloride).
Experimental Protocols
The following are detailed experimental protocols for the synthesis of this compound via the two methods described above.
Protocol 1: Synthesis from Bis(tributyltin) Oxide and Benzoic Acid
This protocol is adapted from a patented procedure.[2]
Materials:
-
Bis(tributyltin) oxide (1.0 mole, 596 g)
-
Benzoic acid (2.0 moles, 244.24 g)
-
Toluene (as a solvent for azeotropic removal of water)
-
Dean-Stark apparatus
-
Reaction flask equipped with a reflux condenser and magnetic stirrer
Procedure:
-
To a reaction flask, add bis(tributyltin) oxide, benzoic acid, and a suitable volume of toluene.
-
Assemble the Dean-Stark apparatus and reflux condenser.
-
Heat the reaction mixture to reflux with vigorous stirring.
-
Continuously remove the water formed during the reaction via the Dean-Stark trap. The theoretical amount of water to be collected is 1.0 mole (18.0 mL).
-
After no more water is collected, continue to reflux for an additional hour to ensure the reaction is complete.
-
Cool the reaction mixture to room temperature.
-
Remove the toluene under reduced pressure using a rotary evaporator.
-
The resulting product, this compound, is a clear, colorless liquid and can be used without further purification if high-purity starting materials were used. A near-quantitative yield is expected.
Protocol 2: Synthesis from Tributyltin Chloride and Sodium Benzoate
This protocol is an adaptation of the synthesis of triphenyltin benzoate.[4]
Materials:
-
Tributyltin chloride (1.0 mole, 325.5 g)
-
Sodium benzoate (1.0 mole, 144.1 g)
-
Anhydrous ethanol (as solvent)
-
Reaction flask equipped with a reflux condenser and mechanical stirrer
Procedure:
-
In a reaction flask, dissolve sodium benzoate in anhydrous ethanol with stirring. Gentle heating may be required to achieve complete dissolution.
-
In a separate container, dissolve tributyltin chloride in anhydrous ethanol.
-
Slowly add the tributyltin chloride solution to the sodium benzoate solution with vigorous stirring at room temperature.
-
After the addition is complete, heat the reaction mixture to reflux and maintain for 4-6 hours.
-
A white precipitate of sodium chloride will form as the reaction progresses.
-
After the reflux period, cool the mixture to room temperature and filter to remove the sodium chloride precipitate.
-
Wash the precipitate with a small amount of cold ethanol to recover any entrained product.
-
Combine the filtrate and the washings, and remove the ethanol under reduced pressure using a rotary evaporator.
-
The resulting crude this compound can be purified by vacuum distillation.
Visualization of Synthesis Pathways
The following diagrams illustrate the logical flow of the two synthesis pathways for this compound.
Caption: Synthesis of this compound from Bis(tributyltin) Oxide.
Caption: Synthesis of this compound from Tributyltin Chloride.
References
- 1. This compound | C19H32O2Sn | CID 16682834 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. US3214453A - Bis-tributyltin carbonate and a method for the preparation thereof - Google Patents [patents.google.com]
- 3. BNT Chemicals | Tri-n-Butyltin Chloride [bnt-chemicals.com]
- 4. Synthesis and Antibacterial Activity of Triphenyltinbenzoate - PMC [pmc.ncbi.nlm.nih.gov]
Tributyltin Benzoate: An In-depth Technical Guide to its Environmental Fate and Degradation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tributyltin benzoate (TBTB) is an organotin compound that has been utilized as a biocide, particularly in anti-fouling paints for marine vessels. Its high toxicity to a wide range of organisms, coupled with its persistence in the environment, has raised significant concerns, leading to restrictions on its use. This technical guide provides a comprehensive overview of the environmental fate and degradation of this compound, focusing on its transformation pathways, degradation kinetics, and bioaccumulation potential. The information presented herein is intended to support researchers, scientists, and professionals in understanding the environmental impact of this compound.
Chemical Properties and Environmental Partitioning
This compound is characterized by a tributyltin cation ((C₄H₉)₃Sn⁺) ionically bound to a benzoate anion (C₆H₅COO⁻). In aqueous environments, the speciation of tributyltin is influenced by pH and the presence of other anions. It is a hydrophobic compound with a low water solubility and a high affinity for particulate matter and sediments.[1][2] This partitioning behavior significantly influences its environmental distribution and persistence.
Table 1: Physicochemical Properties and Partitioning Coefficients of Tributyltin (TBT)
| Property | Value | Reference |
| Log Kₒw (Octanol-Water Partition Coefficient) | 3.19 – 3.84 (distilled water), 3.54 (seawater) | [2] |
| Water Solubility | Low; influenced by pH and salinity | [1] |
| Sediment-Water Partition Coefficient (log Kd) | > 3.5 | [3] |
| Organic Carbon-Normalized Partition Coefficient (log Kₒc) | 4.5 (approx.) | [4] |
Environmental Degradation Pathways
The environmental degradation of this compound proceeds through the cleavage of the tin-carbon bonds of the tributyltin moiety and the transformation of the benzoate anion. The primary degradation pathway for the tributyltin cation is a sequential dealkylation process, forming less toxic dibutyltin (DBT) and monobutyltin (MBT) species, and ultimately inorganic tin.[5]
Abiotic Degradation
Hydrolysis: The carbon-tin bonds in tributyltin are stable to hydrolysis under typical environmental pH conditions (pH 4-9).[6] Therefore, hydrolysis is not considered a significant degradation pathway for the tributyltin moiety.
Photodegradation: Tributyltin can undergo photodegradation, especially in the surface layers of water bodies where it is exposed to sunlight. The process is generally slow, with a reported half-life of greater than 89 days in sunlight.[6] The presence of photosensitizing substances in the water can influence the rate of photodegradation.[7]
Biotic Degradation
Biodegradation is the primary mechanism for the breakdown of tributyltin in the environment.[6] A wide variety of microorganisms, including bacteria, fungi, and algae, are capable of degrading TBT.[5] The degradation proceeds through the sequential removal of butyl groups. The rate of biodegradation is influenced by several factors, including temperature, pH, oxygen availability, and the presence of other organic matter.[8]
The benzoate moiety, once cleaved from the tributyltin, is expected to undergo rapid biodegradation through aerobic or anaerobic pathways common for aromatic carboxylic acids.[9]
Figure 1: General degradation pathway of this compound.
Quantitative Data on Environmental Fate
The persistence of tributyltin in the environment is highly dependent on the specific compartment and environmental conditions. The following tables summarize key quantitative data related to its degradation and bioaccumulation.
Table 2: Half-life of Tributyltin (TBT) in Various Environmental Compartments
| Compartment | Condition | Half-life | Reference |
| Marine Water | - | 1-2 weeks | [2] |
| Freshwater | Aerobic | 5 months | [6] |
| Freshwater | Anaerobic | 1.5 months | [6] |
| Sediment | Aerobic | 360 - 775 days | [6] |
| Sediment | Anaerobic | No degradation in 330 days | [6] |
| Sediment (Marina) | - | 2.1 years | [10] |
| Sediment (Spiked) | Natural attenuation | 578 days | [11] |
| Sediment (Spiked) | Stimulated (pH 7.5, aeration, 28°C) | 11 days | [11] |
| Sediment (Spiked) | Stimulated + Nutrients | 9 days | [11] |
| Sediment (Spiked) | Stimulated + Enterobacter cloacae | 10 days | [11] |
Table 3: Bioaccumulation and Partitioning of Tributyltin (TBT)
| Parameter | Species/Matrix | Value | Reference |
| Bioconcentration Factor (BCF) - log | Fish | 2.7 - 3.9 | [12] |
| Bioconcentration Factor (BCF) - whole body | Rainbow trout (Oncorhynchus mykiss) | 406 | [1] |
| Bioconcentration Factor (BCF) - muscle | Round crucian carp | 1.70 - 2.77 | [13] |
| Bioconcentration Factor (BCF) - liver | Round crucian carp | 2.05 - 3.70 | [13] |
| Sediment-Water Distribution Coefficient (Kd) | Various sediments | 6.1 - 9400 L/kg | [14][15] |
Experimental Protocols
The following sections provide detailed methodologies for key experiments used to assess the environmental fate of this compound, based on internationally recognized guidelines and published research.
Hydrolysis Study (adapted from OECD Guideline 111)
This protocol outlines the procedure to determine the rate of abiotic hydrolysis of this compound as a function of pH.
-
Test Substance Preparation: Prepare a stock solution of this compound in a water-miscible, low-volatility solvent. The final concentration in the test solutions should not exceed half of its water solubility.
-
Buffer Solutions: Prepare sterile aqueous buffer solutions at pH 4, 7, and 9.
-
Test Setup: In sterile, darkened glass vessels, add the test substance stock solution to the buffer solutions. Include control samples with only the buffer solution.
-
Incubation: Incubate the test vessels at a constant temperature (e.g., 25°C) in the dark. For a preliminary test, a higher temperature (e.g., 50°C) can be used to accelerate the reaction.[16]
-
Sampling: At predetermined time intervals, withdraw aliquots from the test vessels.
-
Analysis: Analyze the concentration of this compound and its potential hydrolysis products (dibutyltin, monobutyltin, and benzoate) using a suitable analytical method such as GC-MS or HPLC.
-
Data Analysis: Determine the rate of hydrolysis by plotting the concentration of the test substance against time. If the reaction follows first-order kinetics, calculate the hydrolysis rate constant (k) and the half-life (t1/2).
Figure 2: Experimental workflow for a hydrolysis study.
Photodegradation Study (adapted from OECD Guideline 316)
This protocol describes the determination of the direct phototransformation rate of this compound in water.
-
Test Solution Preparation: Prepare a solution of this compound in sterile, purified water. The concentration should be low enough to ensure a homogenous solution.
-
Light Source: Use a light source that simulates natural sunlight (e.g., a xenon arc lamp with appropriate filters).[17] The light intensity should be measured and controlled.
-
Test Vessels: Use quartz tubes or other vessels that are transparent to the wavelengths of the light source.
-
Test Setup: Fill the test vessels with the test solution. Prepare dark controls by wrapping identical vessels in aluminum foil.
-
Irradiation: Irradiate the samples at a constant temperature. The dark controls should be kept at the same temperature.
-
Sampling: At selected time intervals, remove replicate test vessels and dark controls for analysis.
-
Analysis: Determine the concentration of this compound and its photoproducts in the samples using an appropriate analytical method.
-
Data Analysis: Calculate the rate of photodegradation by comparing the concentration in the irradiated samples to the dark controls. Determine the photodegradation rate constant and half-life. The quantum yield can also be calculated if the molar absorption coefficient of the substance and the spectral irradiance of the light source are known.[14]
Figure 3: Experimental workflow for a photodegradation study.
Biodegradation Study in Seawater Microcosm
This protocol outlines a microcosm study to assess the biodegradation of this compound in a simulated marine environment.
-
Microcosm Setup: Collect seawater and sediment from a relevant marine environment. Place the sediment in the bottom of glass tanks and add the seawater. Allow the microcosms to acclimate.
-
Test Substance Addition: Prepare a stock solution of this compound and spike it into the water column of the microcosms to achieve the desired initial concentration.
-
Incubation: Incubate the microcosms under controlled conditions of temperature, light (e.g., a 12:12 hour light:dark cycle), and gentle aeration to maintain aerobic conditions. Include sterile controls (e.g., by autoclaving the sediment and filtering the seawater) to differentiate between biotic and abiotic degradation.
-
Sampling: At regular intervals, collect water and sediment samples from each microcosm.
-
Sample Preparation: Extract the organotin compounds from the water and sediment samples. This typically involves liquid-liquid extraction for water and solvent extraction for sediment, followed by a derivatization step (e.g., ethylation or propylation) to make the compounds volatile for GC analysis.[3]
-
Analysis: Analyze the extracts for tributyltin, dibutyltin, and monobutyltin using GC-MS or GC-FPD.
-
Data Analysis: Plot the concentrations of TBT, DBT, and MBT in both the water and sediment phases over time. Calculate the biodegradation rates and half-lives for each compound in each compartment.
Figure 4: Workflow for a biodegradation study in a seawater microcosm.
Conclusion
This compound is subject to environmental degradation, primarily through microbial action in water and sediment. The main degradation pathway involves the sequential debutylation of the tributyltin cation to less toxic inorganic tin. While photodegradation can occur, it is generally a slower process. Due to its hydrophobic nature, this compound readily partitions to sediment, where its persistence can be significantly longer, especially under anaerobic conditions. The benzoate moiety is expected to biodegrade rapidly. Understanding the environmental fate and degradation of this compound is crucial for assessing its ecological risk and for the development of environmentally safer alternatives. The experimental protocols outlined in this guide provide a framework for conducting robust studies to further elucidate the environmental behavior of this and other similar compounds.
References
- 1. OECD Guidelines Test No. 301 C & F – BPC Instruments [bpcinstruments.com]
- 2. oecd.org [oecd.org]
- 3. www2.gov.bc.ca [www2.gov.bc.ca]
- 4. researchgate.net [researchgate.net]
- 5. Tributyltin compounds (EHC 116, 1990) [inchem.org]
- 6. epa.gov [epa.gov]
- 7. www2.mst.dk [www2.mst.dk]
- 8. OECD 316: Phototransformation of Chemicals in Water - Direct Photolysis - Situ Biosciences [situbiosciences.com]
- 9. Bacterial Degradation of Benzoate: CROSS-REGULATION BETWEEN AEROBIC AND ANAEROBIC PATHWAYS - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Long term behaviour and degradation kinetics of tributyltin in a marina sediment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. OECD 111: Hydrolysis as a Function of pH | ibacon GmbH [ibacon.com]
- 12. gcms.cz [gcms.cz]
- 13. catalog.labcorp.com [catalog.labcorp.com]
- 14. shop.fera.co.uk [shop.fera.co.uk]
- 15. Sorption and desorption behavior of tributyltin with natural sediments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. oecd.org [oecd.org]
- 17. OECD 316: Phototransformation of Chemicals in Water – Direct Photolysis | ibacon GmbH [ibacon.com]
The Pervasive Toxicity of Tributyltin: An In-depth Technical Guide for Marine Researchers
An overview of the profound impacts of tributyltin (TBT) compounds on marine ecosystems, this guide provides researchers, scientists, and drug development professionals with a comprehensive technical resource. It details the toxicological effects on a range of marine organisms, outlines key experimental protocols for assessment, and visually represents the underlying molecular mechanisms.
First introduced in the 1960s as a highly effective biocide in antifouling paints for ship hulls, tributyltin and its compounds have become ubiquitous and persistent contaminants in marine environments.[1] Despite restrictions and eventual global bans on their use, the legacy of TBT contamination continues to pose a significant threat to marine life due to its extreme toxicity at very low concentrations, its propensity to bioaccumulate, and its role as an endocrine disruptor.[1] This guide synthesizes the current scientific understanding of TBT toxicity, offering a valuable resource for ongoing research and monitoring efforts.
Quantitative Toxicological Data
The toxicity of tributyltin varies considerably across different marine species and life stages, with larval and juvenile forms often being the most sensitive.[2] The following tables summarize key quantitative data on the acute and chronic toxicity of TBT, as well as its bioaccumulation in various marine organisms.
Table 1: Acute and Chronic Toxicity of Tributyltin (TBT) to Marine Invertebrates
| Species | Life Stage | Endpoint | Duration | Concentration (µg/L) | Reference |
| Acanthomysis sculpta | - | 96-h LC50 | 96 hours | 0.42 | |
| Palaemonetes pugio | - | 96-h LC50 | 96 hours | 19.5 | |
| Acartia tonsa (Copepod) | Juvenile | Acute | - | 0.24 | [3] |
| Acartia tonsa (Copepod) | - | 6-day NOEC | 6 days | 0.004 | |
| Acartia tonsa (Copepod) | - | 6-day LOEC | 6 days | 0.01 | |
| Crassostrea gigas (Pacific Oyster) | Larva | 96-h LC50 | 96 hours | 1.557 | [3] |
| Crassostrea gigas (Pacific Oyster) | Adult | 96-h LC50 | 96 hours | 282.2 | [3] |
| Crassostrea gigas (Pacific Oyster) | Spat | NOEL (growth) | - | ~0.02 (20 ng/L) | [2] |
| Mytilus edulis (Blue Mussel) | Larva | 96-h LC50 | 96 hours | 2.238 | [3] |
| Mytilus edulis (Blue Mussel) | Adult | 96-h LC50 | 96 hours | 36.98 | [3] |
| Mytilus edulis (Blue Mussel) | Adult | 7-day | Decreased cell viability | 0.5 | [4] |
| Nucella lapillus (Dog-whelk) | - | Imposex | - | 0.019 | |
| Various Gastropods | Female | Imposex | - | >0.001 (>1 ng/L) | [5] |
Table 2: Acute and Chronic Toxicity of Tributyltin (TBT) to Marine Fish
| Species | Life Stage | Endpoint | Duration | Concentration (µg/L) | Reference |
| Oncorhynchus tshawytscha (Chinook Salmon) | Juvenile | 96-h LC50 | 96 hours | 1.460 | [3] |
| Cyprinodon variegatus (Sheepshead Minnow) | Subadult | 96-h LC50 | 96 hours | 25.9 | [3] |
| Various Species | - | 48 to 96-h LC50 | 48-96 hours | 2.1 - 400 | |
| Various Species | - | 30-day NOEC (mortality) | 30 days | 0.6 | |
| Menidia beryllina (Inland Silverside) | Larva | Growth reduction | - | 0.93 | |
| Pimephales promelas (Fathead Minnow) | - | LOEC (growth) | - | 0.08 |
Table 3: Bioaccumulation of Tributyltin (TBT) in Marine Organisms
| Species | Tissue | Bioaccumulation Factor (BCF) | Exposure Conditions | Reference |
| Nucella lapillus (Snail) | Whole body | 250,000 | 54 days exposure at 1-2 ng/L | |
| Molluscs and Fish | - | Up to 7,000 | Laboratory experiments | [6] |
| Microorganisms | - | Up to 30,000 | Laboratory experiments | [6] |
Key Toxicological Effects and Mechanisms
TBT exerts a wide range of toxic effects on marine organisms, from cellular and molecular disruptions to population-level impacts. The most well-documented of these is its role as an endocrine disruptor, particularly in gastropods.
Endocrine Disruption and Imposex in Gastropods
One of the most sensitive and specific biomarkers of TBT pollution is the development of "imposex" in female gastropods. This condition involves the superimposition of male sexual characteristics, such as a penis and vas deferens, onto females.[7] In severe cases, the vas deferens can obstruct the oviduct, leading to sterility and population decline.[8] This phenomenon is induced by TBT at extremely low concentrations, in the nanogram per liter range.[5]
The primary mechanism behind TBT-induced imposex is the disruption of the endocrine system. Two main pathways have been identified:
-
Retinoid X Receptor (RXR) Agonism: TBT acts as an agonist for the retinoid X receptor (RXR), a nuclear receptor involved in various developmental and physiological processes.[9] By binding to RXR, TBT can trigger a cascade of gene expression that leads to the development of male sexual organs in females.
-
Aromatase Inhibition: TBT has been shown to inhibit the activity of aromatase, a key enzyme responsible for the conversion of androgens to estrogens.[6] This inhibition leads to an accumulation of androgens, which can masculinize female gastropods.
Immunotoxicity
TBT is also a potent immunotoxicant, impairing the immune function of a wide range of marine organisms and making them more susceptible to diseases. In bivalves such as the blue mussel (Mytilus edulis), exposure to environmentally realistic concentrations of TBT has been shown to decrease hemocyte viability and increase DNA damage.[4]
Neurotoxicity
The neurotoxic effects of TBT have been observed in various marine species. In fish, chronic exposure to TBT can induce apoptosis (programmed cell death) in brain cells and alter the levels of key neurotransmitters.[10][11] Studies on juvenile common carp (Cyprinus carpio) have shown that long-term exposure to TBT leads to significant physiological and biochemical responses in the brain, including oxidative stress and inhibition of acetylcholinesterase (AChE), an enzyme crucial for nerve impulse transmission.[10][12]
Experimental Protocols
This section provides detailed methodologies for key experiments used to assess the toxicity of tributyltin in marine organisms.
Imposex Assessment in Marine Gastropods
The assessment of imposex is a critical tool for monitoring the biological effects of TBT in the marine environment. The Vas Deferens Sequence (VDS) index is a widely used method for quantifying the degree of imposex.
Protocol:
-
Sample Collection: Collect a sufficient number of adult female snails of the target species from the study area. A recommended sample size is typically 30-50 individuals per site.
-
Shell Measurement: Measure the shell length or height of each individual to ensure they are of a comparable age and size.
-
Dissection: Carefully crack the shell of the snail and dissect the soft tissues under a stereomicroscope.
-
Sex Determination: Identify the sex of each individual by observing the presence of a capsule gland (female) or a sperm duct and prostate gland (male).
-
Imposex Staging: In females, examine the area behind the right tentacle for the presence and development of a penis and vas deferens.
-
VDS Index Calculation: Assign a VDS stage to each female based on a standardized classification scheme (e.g., Gibbs et al., 1987). The stages typically range from 0 (no imposex) to 6 (sterility). The VDS index for the population is the average of the VDS stages of all females in the sample.[8][13]
Immunotoxicity Assessment: Comet Assay in Bivalve Hemocytes
The comet assay, or single-cell gel electrophoresis, is a sensitive method for detecting DNA strand breaks in individual cells, providing a measure of genotoxicity.
Protocol:
-
Hemolymph Collection: Extract hemolymph from the posterior adductor muscle of the bivalve using a sterile syringe.
-
Cell Viability: Assess the viability of the hemocytes using a dye exclusion method, such as Trypan Blue. Only samples with high viability (>90%) should be used.
-
Slide Preparation: Mix a small volume of the hemocyte suspension with low melting point agarose and spread the mixture onto a microscope slide pre-coated with normal melting point agarose.
-
Lysis: Immerse the slides in a cold lysis solution (containing high salt and detergents) to lyse the cells and nuclear membranes, leaving the DNA as a nucleoid.
-
Alkaline Unwinding: Place the slides in an alkaline electrophoresis buffer to unwind the DNA.
-
Electrophoresis: Subject the slides to electrophoresis in the alkaline buffer. Damaged DNA fragments will migrate out of the nucleoid, forming a "comet tail."
-
Neutralization and Staining: Neutralize the slides and stain the DNA with a fluorescent dye (e.g., SYBR Green or ethidium bromide).
-
Scoring: Examine the slides under a fluorescence microscope and quantify the extent of DNA damage by measuring the length and intensity of the comet tail using image analysis software.[14][15]
Immunotoxicity Assessment: Micronucleus Assay in Bivalve Gill Cells
The micronucleus test is another widely used method to assess chromosomal damage. Micronuclei are small, extranuclear bodies that are formed during cell division from chromosome fragments or whole chromosomes that have not been incorporated into the daughter nuclei.[2]
Protocol:
-
Gill Tissue Collection: Dissect the gill tissue from the bivalve.
-
Cell Suspension: Place a small piece of gill tissue on a microscope slide with a drop of a suitable buffer and gently mince the tissue to release the cells.
-
Smear Preparation: Spread the cell suspension across the slide to create a thin smear and allow it to air dry.
-
Fixation: Fix the cells with a suitable fixative, such as a mixture of methanol and acetic acid.
-
Staining: Stain the slides with a DNA-specific stain, such as Giemsa or DAPI.
-
Scoring: Examine the slides under a light or fluorescence microscope and count the number of micronucleated cells per 1000-2000 cells. The frequency of micronuclei is an indicator of genotoxic exposure.[2]
Neurotoxicity Assessment: Acetylcholinesterase (AChE) Activity Assay in Fish Brain
This assay measures the activity of AChE, an enzyme that can be inhibited by neurotoxic compounds like TBT.
Protocol:
-
Brain Tissue Homogenization: Dissect the brain from the fish and homogenize it in a cold buffer solution.[8]
-
Centrifugation: Centrifuge the homogenate to separate the supernatant, which contains the AChE enzyme.[8]
-
Protein Quantification: Determine the protein concentration of the supernatant using a standard method (e.g., Bradford assay).
-
Enzymatic Reaction: In a microplate, mix the supernatant with a solution containing a substrate for AChE (e.g., acetylthiocholine) and a chromogen (e.g., DTNB). AChE will hydrolyze the substrate, and the product will react with the chromogen to produce a colored compound.
-
Spectrophotometric Measurement: Measure the rate of color change over time using a microplate reader at a specific wavelength (e.g., 412 nm).[16]
-
Activity Calculation: Calculate the AChE activity, typically expressed as units per milligram of protein. A decrease in AChE activity compared to control fish indicates neurotoxicity.
Neurotoxicity Assessment: TUNEL Assay for Apoptosis in Fish Brain
The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick-End Labeling) assay is used to detect DNA fragmentation, a hallmark of apoptosis.
Protocol:
-
Tissue Preparation: Fix the fish brain tissue in paraformaldehyde and embed it in paraffin. Cut thin sections of the tissue and mount them on microscope slides.[17]
-
Permeabilization: Treat the tissue sections with proteinase K and a permeabilization buffer to allow access of the labeling reagents to the cell nucleus.[4]
-
Labeling: Incubate the sections with a reaction mixture containing terminal deoxynucleotidyl transferase (TdT) and labeled dUTP (e.g., biotin-dUTP or a fluorescently labeled dUTP). TdT will add the labeled dUTPs to the 3'-OH ends of the fragmented DNA.[3]
-
Detection:
-
For biotin-labeled dUTP, incubate the sections with a streptavidin-horseradish peroxidase (HRP) conjugate, followed by a chromogenic substrate (e.g., DAB) to produce a colored precipitate at the site of apoptosis.[17]
-
For fluorescently labeled dUTP, the apoptotic cells can be directly visualized under a fluorescence microscope.
-
-
Counterstaining and Visualization: Counterstain the sections with a nuclear stain (e.g., hematoxylin or DAPI) and visualize them under a microscope. Apoptotic cells will be identified by the positive TUNEL staining.[4]
Mechanism of Action: Competitive Radioligand Binding Assay for RXR
This assay determines the ability of a test compound, such as TBT, to compete with a known radiolabeled ligand for binding to the retinoid X receptor (RXR).
Protocol:
-
Receptor Preparation: Prepare a source of RXR, which can be a cell lysate from cells overexpressing the receptor or a purified receptor protein.
-
Incubation: In a multi-well plate, incubate the receptor preparation with a fixed concentration of a radiolabeled RXR ligand (e.g., [³H]-9-cis-retinoic acid) and varying concentrations of the unlabeled test compound (TBT).
-
Separation of Bound and Free Ligand: After incubation, separate the receptor-bound radioligand from the free radioligand. This is typically done by rapid filtration through a glass fiber filter that traps the receptor-ligand complex.
-
Scintillation Counting: Place the filters in scintillation vials with a scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the amount of bound radioligand as a function of the concentration of the competing unlabeled compound. From this competition curve, the IC50 (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) can be determined. The Ki (inhibition constant), which reflects the affinity of the competitor for the receptor, can then be calculated from the IC50 value.[18]
Mechanism of Action: In Vitro Aromatase Activity Assay in Fish Gonadal Microsomes
This assay measures the inhibition of aromatase activity by TBT in a cell-free system using microsomes isolated from fish gonads.
Protocol:
-
Microsome Preparation: Dissect the gonads from the fish and homogenize them in a suitable buffer. Isolate the microsomal fraction, which contains the aromatase enzyme, by differential centrifugation.
-
Protein Quantification: Determine the protein concentration of the microsomal preparation.
-
Enzymatic Reaction: In a reaction tube, incubate the microsomal preparation with a radiolabeled androgen substrate (e.g., [³H]-androstenedione), an NADPH-generating system (as a cofactor), and varying concentrations of the test compound (TBT).[6]
-
Extraction of Estrogenic Products: After the incubation period, stop the reaction and extract the estrogenic products (e.g., estrone and estradiol) from the reaction mixture using an organic solvent.
-
Quantification of Products: Quantify the amount of radiolabeled estrogenic products formed using a technique such as thin-layer chromatography (TLC) followed by liquid scintillation counting.
-
Inhibition Calculation: Calculate the percentage of aromatase inhibition for each concentration of the test compound by comparing the amount of product formed in the presence of the inhibitor to that in the control (without inhibitor). From this, an IC50 value can be determined.[6]
Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language, illustrate key signaling pathways affected by TBT and a general workflow for toxicity testing.
Caption: TBT-induced imposex via the Retinoid X Receptor (RXR) pathway.
Caption: TBT-induced imposex via aromatase inhibition.
Caption: General workflow for a marine toxicity testing experiment.
Conclusion
The extensive body of research clearly demonstrates that tributyltin compounds are highly toxic to a wide array of marine organisms, with profound and lasting effects on marine ecosystems. The endocrine-disrupting properties of TBT, leading to imposex in gastropods, serve as a stark example of the sublethal yet devastating impacts of this pollutant. Furthermore, its immunotoxic and neurotoxic effects highlight the multifaceted nature of its toxicity.
While international regulations have curtailed the use of TBT, its persistence in sediments means that it will remain a threat for years to come. Continued monitoring of TBT concentrations and its biological effects, utilizing the sensitive biomarkers and robust experimental protocols outlined in this guide, is essential for assessing the recovery of marine ecosystems and for informing future environmental policies. The detailed methodologies and mechanistic insights provided herein are intended to support the scientific community in these critical endeavors.
References
- 1. Information archivée dans le Web | Information Archived on the Web [publications.gc.ca]
- 2. Mussel micronucleus cytome assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. TUNEL Apoptosis Detection Kit: Principles, Applications, and Step-by-Step Protocol [absin.net]
- 4. biotna.net [biotna.net]
- 5. creative-bioarray.com [creative-bioarray.com]
- 6. Case study in 21st century ecotoxicology: using in vitro aromatase inhibition data to predict short term in vivo responses in adult female fish - PMC [pmc.ncbi.nlm.nih.gov]
- 7. books.rsc.org [books.rsc.org]
- 8. Evaluation of a Brain Acetylcholinesterase Extraction Method and Kinetic Constants after Methyl-Paraoxon Inhibition in Three Brazilian Fish Species - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. revvity.com [revvity.com]
- 11. bosterbio.com [bosterbio.com]
- 12. researchgate.net [researchgate.net]
- 13. Detection of oxidative DNA damage in isolated marine bivalve hemocytes using the comet assay and formamidopyrimidine glycosylase (Fpg) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. cusabio.com [cusabio.com]
- 15. assaygenie.com [assaygenie.com]
- 16. sciencellonline.com [sciencellonline.com]
- 17. giffordbioscience.com [giffordbioscience.com]
- 18. Optimum Conditions of Radioligand Receptor Binding Assay of Ligands of Benzodiazepine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Bioaccumulation of Tributyltin in Aquatic Food Webs
For: Researchers, Scientists, and Drug Development Professionals
Executive Summary
Tributyltin (TBT), an organotin compound, was extensively used as a biocide in antifouling paints for marine vessels for approximately four decades.[1] Its purpose was to prevent the growth of organisms on ship hulls, thereby improving performance and durability.[1] However, TBT leaches into the aquatic environment, where it exhibits high toxicity to non-target organisms and persists, particularly in sediments.[2][3][4] Due to its chemical properties, TBT bioaccumulates in aquatic life, and its role as a potent endocrine-disrupting chemical has led to significant ecological damage, including the collapse of local mollusc populations.[1][3] Although its use is now heavily restricted, TBT's persistence in sediments means it remains an ongoing environmental concern.[4][5][6] This guide provides a technical overview of the bioaccumulation of TBT in aquatic food webs, details common experimental protocols for its analysis, and illustrates its primary mechanisms of toxicity.
Bioaccumulation and Trophic Transfer
The accumulation of TBT in aquatic organisms is a complex process governed by its physicochemical properties and the ecological dynamics of the food web. TBT is lipophilic, meaning it has a high affinity for fatty tissues, which is a key factor in its retention and accumulation in organisms.[1][6]
2.1 Mechanisms of Uptake and Bioconcentration
Aquatic organisms can be exposed to TBT through several pathways, including direct uptake from the water column, ingestion of contaminated food, and contact with contaminated sediments.[7] Bioconcentration refers to the direct absorption of a chemical from the water, which occurs readily with TBT due to its moderately hydrophobic nature (Log Kow ranging from 3.19 to 4.7).[1][8] This leads to tissue concentrations that can be thousands of times higher than the surrounding water.[2][9]
Bioconcentration factors (BCFs), which quantify this process, vary significantly among species. For instance, laboratory experiments have reported BCFs up to 7,000 for molluscs and fish, while microorganisms can exhibit BCFs as high as 30,000.[2] Field investigations have sometimes found even higher values.[2]
Table 1: Bioconcentration Factors (BCFs) of Tributyltin in Various Aquatic Organisms
| Species/Group | BCF Range | Environment | Reference(s) |
| Microorganisms | Up to 30,000 | Freshwater | Maguire et al. 1984 (as cited in[2]) |
| Freshwater Green Algae | 30,000 | Freshwater | Maguire et al., 1984 (as cited in[7]) |
| Tilapia | 12,300 | Freshwater | Hongxia et al., 1998 (as cited in[7]) |
| Round Crucian Carp | 5,000 | Freshwater | Tsuda et al., 1986 (as cited in[7]) |
| Molluscs | 7,000 - 350,000 | Marine | [2][7] |
| Snail (Nucella lapillus) | Up to 250,000 | Marine | Gibbs et al. 1988 (as cited in[10]) |
| Fish | Up to 7,000 | Marine | [2] |
| European Flat Oyster (Ostrea edulis) | 192 - 1,167 | Saltwater | [3] |
2.2 Trophic Transfer and Biomagnification
Bioaccumulation encompasses all routes of exposure, including diet. The subsequent increase in contaminant concentration at successively higher levels in a food chain is known as biomagnification. For TBT, the evidence for significant biomagnification is inconsistent.[1] While considerable trophic transfer occurs, several studies have found no clear evidence of TBT concentrations increasing with trophic level.[9][11][12] In contrast, other organotins like triphenyltin (TPT) have shown significant biomagnification potential.[8][11]
The biomagnification factor (BMF) for TBT in red sea bream was found to decrease as the concentration in their feed increased, suggesting that at high contamination levels, uptake efficiency may be reduced.[13] Despite the debate, TBT is readily transferred through the food web, leading to high concentrations in certain organisms, even without a clear magnification trend.[1][9]
// Edges representing TBT flow Water -> Algae [label=" Bioconcentration", color="#EA4335"]; Sediment -> Invertebrates [label=" Uptake", color="#EA4335"]; Water -> Zooplankton [label=" Bioconcentration", color="#EA4335"]; Water -> Invertebrates [label=" Bioconcentration", color="#EA4335"]; Water -> SmallFish [label=" Bioconcentration", color="#EA4335"];
Algae -> Zooplankton [label=" Trophic Transfer", color="#5F6368"]; Zooplankton -> SmallFish [label=" Trophic Transfer", color="#5F6368"]; Invertebrates -> SmallFish [label=" Trophic Transfer", color="#5F6368"]; Invertebrates -> LargeFish [label=" Trophic Transfer", color="#5F6368"]; SmallFish -> LargeFish [label=" Trophic Transfer", color="#5F6368"]; } Caption: TBT bioaccumulation in a simplified aquatic food web.
Table 2: Representative Concentrations of Tributyltin in Environmental Compartments and Biota
| Matrix | Concentration Range | Location/Notes | Reference(s) |
| Coastal Waters | 1 - 10 ng/L | Recent measurements post-regulation | [2][14] |
| Marinas & Ports | 20 - 460 ng/L | Areas with high boating activity | [2][14] |
| Sediments | <100 µg/kg to >1000 µg/kg (dry wt) | Varies widely with contamination levels | [14] |
| Deep-Sea Organisms | 1.8 - 240 ng/g (dry wt) | Sea of Japan | [11] |
| Coastal Biota | Max of 99.5 ng/g (wet wt) | Western Japan | [8] |
| Mussel Tissue (CRM) | 2.20 ± 0.19 mg/kg | Certified Reference Material (ERM-CE 477) | [15] |
Experimental Protocols for TBT Analysis
The accurate quantification of TBT in environmental and biological samples requires a multi-step analytical process. The choice of method depends on the sample matrix, required detection limits, and available instrumentation.
// Workflow edges Start -> Prep; Prep -> Extract; Extract -> Deriv [label=" Required for GC"]; Extract -> LC [style=dashed, label=" Direct Analysis Possible"]; Deriv -> Cleanup; Cleanup -> GC; LC -> Quant; GC -> Quant; } Caption: General experimental workflow for TBT analysis.
3.1 Sample Preparation and Extraction The analysis of organotin compounds typically involves four main steps: extraction, derivatization (if needed), separation, and detection.[16]
-
Water: TBT can be extracted from water samples using liquid-liquid extraction (LLE) or, more commonly, solid-phase extraction (SPE), which concentrates the analyte from a large volume of water onto a cartridge.[15][17]
-
Sediment and Biota: Extraction from solid matrices is more complex. Common methods include sonication or digestion with an acidic methanol mixture.[15] Pressurized liquid extraction (PLE) with a hexane-tropolone mixture has also been effectively used.[18] For biological tissues, a cleanup step using materials like Florisil or silica gel is often necessary to remove interfering lipids.[16]
3.2 Derivatization Gas chromatography (GC) requires analytes to be volatile and thermally stable. Since TBT salts are not, a derivatization step is essential to convert them into a more volatile form.[16][17] The most common method is ethylation using sodium tetraethylborate (NaBEt4), which replaces the anionic group on the tin atom with an ethyl group.[4][5][19] An alternative is a Grignard reaction.[4][18]
3.3 Instrumental Analysis
-
Gas Chromatography (GC): GC provides high-resolution separation of different organotin compounds.[16]
-
Pulsed Flame Photometric Detection (PFPD): This detector is highly selective and sensitive for tin, making it an excellent choice for TBT analysis.[5][15]
-
Mass Spectrometry (MS): GC-MS offers definitive identification and quantification based on the mass-to-charge ratio of the analyte fragments.[18][19]
-
-
Liquid Chromatography (LC): High-performance liquid chromatography (HPLC) offers the significant advantage of not requiring a derivatization step.[16][17]
-
Inductively Coupled Plasma Mass Spectrometry (ICP-MS): When coupled with LC, ICP-MS provides exceptional sensitivity and specificity for tin, allowing for direct analysis of extracts.[17]
-
Table 3: Summary of Analytical Methodologies for TBT Determination
| Matrix | Extraction Method | Derivatization Reagent | Instrumental Analysis | Reference(s) |
| Water | Solid-Phase Extraction (SPE) | NaBEt4 | GC-PFPD | [15] |
| Water | Solid-Phase Extraction (SPE) | None | LC-ICP-MS | [17] |
| Sediment | Hexane/HCl Extraction | Grignard Reagent | GC-PFPD | [4] |
| Sediment | Pressurized Liquid Extraction (PLE) | Grignard Reagent | GC-IDMS | [18] |
| Biota (Mussel) | Acid-Sonication Extraction | NaBEt4 | GC-FPD / GC-MS-TOF | [15] |
| Various | Solvent Extraction | NaBEt4 | GC-MS | [19] |
Mechanisms of Toxicity and Signaling Pathway Interference
TBT is a potent toxicant that exerts its effects through multiple mechanisms, most notably as an endocrine disruptor.[3][20] It can cause severe developmental and reproductive abnormalities in aquatic organisms at environmentally relevant concentrations (in the low ng/L range).[21][22]
4.1 Aromatase Inhibition One of the best-characterized mechanisms of TBT's endocrine-disrupting activity is the inhibition of the enzyme cytochrome P450 aromatase.[20][23][24] Aromatase is responsible for converting androgens (like testosterone) into estrogens.[20] By inhibiting this enzyme, TBT disrupts the natural hormonal balance, leading to an accumulation of testosterone. This is the mechanism behind "imposex"—the imposition of male sexual characteristics, such as a penis and vas deferens, on female gastropods, which can lead to sterility and population decline.[1][3][20][23]
4.2 PPARγ/RXR Activation and Obesogenic Effects TBT is also known as an "obesogen" because it can promote the formation of fat cells (adipocytes). It achieves this by acting as a high-affinity ligand for the Retinoid X Receptor (RXR), which forms a heterodimer with the Peroxisome Proliferator-Activated Receptor gamma (PPARγ).[23] The TBT-activated PPARγ/RXR complex functions as a transcription factor, initiating the expression of genes that drive the differentiation of pre-adipocytes into mature, lipid-storing adipocytes.[20] This mechanism has been demonstrated in zebrafish, which exhibit increased triglyceride levels and adipocyte hypertrophy upon TBT exposure.[20]
4.3 Other Mechanisms of Toxicity Beyond its role as an endocrine disruptor, TBT impacts cellular health through several other pathways:
-
Oxidative Stress: TBT exposure can increase the production of reactive oxygen species (ROS), leading to cellular damage. This is partly caused by the induction of enzymes like NADPH oxidase.[22][24]
-
Calcium Homeostasis Disruption: TBT can perturb intracellular calcium signaling, a critical process for many cellular functions. This disruption can trigger apoptosis (programmed cell death).[21]
-
Immunotoxicity: TBT has been shown to be immunotoxic, altering the expression and secretion of cytokines, which are key signaling molecules in the immune system.[24]
-
ATPase Inhibition: TBT can inhibit the function of essential enzymes like Na+/K+ ATPases, which are vital for maintaining cellular membrane potential.[3][20]
References
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- 2. www2.mst.dk [www2.mst.dk]
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- 9. Distribution and specific bioaccumulation of butyltin compounds in a marine ecosystem - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Tributyltin (TBT) in freshwater and marine water [waterquality.gov.au]
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- 13. Changes in dietary bioaccumulation of tributyltin chloride (TBTCl) in red sea bream (Pagrus major) with the concentration in feed - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 16. ANALYTICAL METHODS - Toxicological Profile for Tin and Tin Compounds - NCBI Bookshelf [ncbi.nlm.nih.gov]
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- 20. Tributyltin and Zebrafish: Swimming in Dangerous Water - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Effects of Tributyltin-Contaminated Aquatic Environments and Remediated Water on Early Development of Sea Urchin (Hemisentrotus pulcherrimus) - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Frontiers | Tributyltin and Vascular Dysfunction: The Role of Oxidative Stress [frontiersin.org]
- 23. Transient developmental exposure to tributyltin reduces optomotor responses in larval zebrafish (Danio rerio) - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Environmental Health and Toxicology: Immunomodulation Promoted by Endocrine-Disrupting Chemical Tributyltin - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Regulatory Landscape of Tributyltin: A Technical Guide for Researchers
An in-depth examination of the global and regional regulations surrounding tributyltin (TBT) compounds, this guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the regulatory framework, analytical methodologies, and toxicological endpoints pertinent to this persistent environmental contaminant.
Tributyltin compounds, once widely used as effective biocides in anti-fouling paints for marine vessels, have been subject to stringent environmental regulations due to their profound and lasting negative impacts on aquatic ecosystems. This technical guide delves into the core aspects of these regulations, offering a detailed resource for understanding the established limits, the scientific basis for these restrictions, and the methodologies employed for monitoring and assessing TBT's environmental footprint.
International and Regional Regulatory Framework
The global effort to control TBT pollution is primarily spearheaded by the International Maritime Organization's (IMO) International Convention on the Control of Harmful Anti-fouling Systems on Ships (AFS Convention). This convention, adopted in 2001 and in full effect since 2008, prohibits the use of organotin compounds, including TBT, in anti-fouling paints on ships.[1]
In addition to this overarching international treaty, various regional and national bodies have established their own specific regulations and environmental quality standards for TBT in different environmental compartments.
Quantitative Environmental Quality Standards
To provide a clear comparative overview, the following tables summarize the key quantitative limits for tributyltin in freshwater, saltwater, and sediment as established by prominent regulatory agencies.
Table 1: Environmental Quality Standards for Tributyltin in Water
| Jurisdiction/Body | Water Body Type | Analyte | Concentration Limit (µg/L) | Averaging Period | Notes |
| US EPA | Freshwater | TBT | 0.072 | 4-day average (Chronic) | Not to be exceeded more than once every three years on average. |
| TBT | 0.46 | 1-hour average (Acute) | Not to be exceeded more than once every three years on average. | ||
| Saltwater | TBT | 0.0074 | 4-day average (Chronic) | Not to be exceeded more than once every three years on average. | |
| TBT | 0.42 | 1-hour average (Acute) | Not to be exceeded more than once every three years on average. | ||
| European Union | Inland Surface Waters | TBT Cation | 0.0002 | Annual Average (AA-EQS) | Environmental Quality Standard under the Water Framework Directive. |
| TBT Cation | 0.0015 | Maximum Allowable Concentration (MAC-EQS) | |||
| Other Surface Waters | TBT Cation | 0.0002 | Annual Average (AA-EQS) | ||
| TBT Cation | 0.0015 | Maximum Allowable Concentration (MAC-EQS) | |||
| Canada (CCME) | Freshwater | Tributyltin | 0.008 | - | Interim water quality guideline. |
| Marine | Tributyltin | 0.001 | - | Interim water quality guideline. |
Table 2: Environmental Quality Standards for Tributyltin in Sediment
| Jurisdiction/Body | Sediment Type | Analyte | Concentration Limit (µg/kg dry weight) | Normalization | Notes |
| Sweden | Marine and Freshwater | TBT | 1.6 | 5% organic carbon | Proposed Environmental Quality Standard. |
Key Experimental Protocols for TBT Toxicity Assessment
The stringent regulations on TBT are underpinned by extensive scientific research demonstrating its toxicity. Below are detailed methodologies for key experiments cited in the risk assessment of TBT.
Imposex Assessment in Gastropods
One of the most sensitive and specific biomarkers for TBT exposure is the development of "imposex" – the imposition of male sexual characteristics, such as a penis and vas deferens, on female gastropods. The Vas Deferens Sequence Index (VDSI) is a widely used metric to quantify the severity of imposex.
Methodology:
-
Sample Collection: Collect a sufficient number of a target gastropod species (e.g., Nucella lapillus) from the study area. OSPAR guidelines recommend collecting at least 50 individuals per station.[2]
-
Morphological Examination: In the laboratory, carefully crack the shell of each snail to expose the soft tissues.
-
Sex Determination: Identify the sex of each individual by the presence of a capsule gland in females.
-
Imposex Staging (VDSI): For each female, examine the degree of male organ development and assign a stage according to the Vas Deferens Sequence (VDS), which typically ranges from stage 0 (normal female) to stage 6 (sterile female with a fully developed penis and vas deferens blocking the genital opening).[2]
-
Calculation of VDSI: The Vas Deferens Sequence Index is calculated as the average VDS stage for all females in the sample.[2]
Algal Growth Inhibition Test (Modified from OECD Guideline 201)
This test assesses the effect of TBT on the growth of freshwater green algae.
Methodology:
-
Test Organism: Use a suitable species of green algae, such as Pseudokirchneriella subcapitata.[3][4][5]
-
Test Concentrations: Prepare a series of TBT concentrations in a suitable culture medium. A geometric series of at least five concentrations is recommended.[3]
-
Inoculation: Inoculate flasks containing the different TBT concentrations and control flasks (without TBT) with a known density of exponentially growing algal cells.[5]
-
Incubation: Incubate the flasks under constant illumination and temperature for a period of 72 hours.[3][4]
-
Growth Measurement: Measure the algal biomass (e.g., by cell counts or spectrophotometry) at 24, 48, and 72 hours.[5]
-
Endpoint Calculation: Determine the EC50 value, which is the concentration of TBT that causes a 50% reduction in algal growth compared to the control.[6]
Fish Early-Life Stage Toxicity Test (Modified from OECD Guideline 210)
This protocol evaluates the effects of TBT on the early developmental stages of fish.
Methodology:
-
Test Organism: Use a recommended fish species such as zebrafish (Danio rerio), fathead minnow (Pimephales promelas), or rainbow trout (Oncorhynchus mykiss).[7][8]
-
Exposure System: Expose newly fertilized fish eggs to a range of TBT concentrations in a flow-through or semi-static system. At least five concentrations and a control are typically used.[1][7]
-
Test Duration: The test begins with fertilized eggs and continues until at least all control fish are actively feeding, which can be up to 30 days post-hatch depending on the species.[8]
-
Observations: Monitor the embryos and larvae daily for mortality, hatching success, and any developmental or behavioral abnormalities.[8]
-
Endpoint Measurement: At the end of the test, measure the length and weight of all surviving fish.[1]
-
Data Analysis: Determine the Lowest Observed Effect Concentration (LOEC) and the No Observed Effect Concentration (NOEC) for the various endpoints.[1]
Analytical Methods for Tributyltin Determination
Accurate and sensitive analytical methods are crucial for monitoring TBT levels in the environment. Gas chromatography coupled with mass spectrometry (GC-MS) is a commonly employed technique.
Sample Preparation and Derivatization for GC-MS Analysis of TBT in Sediment
Methodology:
-
Sample Collection and Storage: Collect sediment samples and store them frozen at -20°C until analysis.
-
Extraction:
-
Weigh a 10-15 g subsample of wet sediment into a vial.[9]
-
Add an internal standard (e.g., deuterated TBT).
-
Add 3 mL of glacial acetic acid, 2 mL of 1 M sodium acetate buffer (pH 4.5), and 5 mL of 30% w/v NaCl solution.[9]
-
Add 5 mL of a diethyl ether:hexane (80:20) mixture containing 0.2% tropolone.[9]
-
Shake the vial for 1 hour on a mechanical shaker.[9]
-
Separate and collect the organic layer. Repeat the extraction.[9]
-
-
Derivatization (Ethylation):
-
Clean-up: Pass the derivatized extract through a silica gel column to remove interfering compounds.[9]
-
Instrumental Analysis: Analyze the cleaned extract using a gas chromatograph coupled to a mass spectrometer (GC-MS).[9]
Signaling Pathways and Molecular Mechanisms of TBT Toxicity
Tributyltin is a potent endocrine-disrupting chemical that exerts its toxicity through multiple signaling pathways.
TBT as an Agonist of Retinoid X Receptor (RXR) and Peroxisome Proliferator-Activated Receptor γ (PPARγ)
TBT can directly bind to and activate the Retinoid X Receptor (RXR), a nuclear receptor that forms heterodimers with other nuclear receptors, including the Peroxisome Proliferator-Activated Receptor γ (PPARγ).[1][11][12] This activation can disrupt a wide range of physiological processes, including lipid metabolism and adipogenesis.
Inhibition of Aromatase by TBT
TBT is also known to inhibit the activity of aromatase (CYP19), a key enzyme responsible for the conversion of androgens to estrogens.[13][14][15] This inhibition can lead to an imbalance in steroid hormone levels, contributing to the masculinization effects observed in female organisms, such as imposex in gastropods.
Logical Workflow for Environmental Risk Assessment of TBT
The environmental risk assessment of TBT follows a structured workflow that integrates exposure assessment and effects assessment to characterize the risk to aquatic ecosystems.
Experimental Workflow for TBT Analysis in Environmental Samples
The analysis of TBT in environmental samples involves a multi-step process from sample collection to instrumental analysis.
References
- 1. oecd.org [oecd.org]
- 2. marine-monitoring.se [marine-monitoring.se]
- 3. OECD 201: Freshwater Alga and Cyanobacteria, Growth Inhibition Test - Aropha [aropha.com]
- 4. oecd.org [oecd.org]
- 5. OECD 201: Freshwater Alga and Cyanobacteria, Growth Inhibition Test | ibacon GmbH [ibacon.com]
- 6. eurofins.com.au [eurofins.com.au]
- 7. OECD 210: Fish, Early-life Stage Toxicity Test | ibacon GmbH [ibacon.com]
- 8. Specialty Chemicals | Fish, Early-life Stage Toxicity Test [jrfglobal.com]
- 9. www2.gov.bc.ca [www2.gov.bc.ca]
- 10. Tributyltin engages multiple nuclear receptor pathways and suppresses osteogenesis in bone marrow multipotent stromal cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Activation of RXR–PPAR heterodimers by organotin environmental endocrine disruptors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Activation of RXR-PPAR heterodimers by organotin environmental endocrine disruptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Tributyltin or triphenyltin inhibits aromatase activity in the human granulosa-like tumor cell line KGN - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Navigating the Risks: A Technical Guide to the Safe Handling of Tributyltin Benzoate
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the health and safety considerations essential for the handling of Tributyltin benzoate. Tributyltin (TBT) compounds, including this compound, are organotin compounds known for their high toxicity.[1][2] Historically used as biocides in applications such as anti-fouling paints for ships, their use has been restricted due to significant environmental and health concerns.[3][4][5] This guide is intended to equip researchers, scientists, and drug development professionals with the critical information needed to manage the risks associated with this hazardous compound.
Chemical and Physical Properties
This compound is a clear liquid with the molecular formula C19H32O2Sn.[4][6] A summary of its key chemical and physical properties is provided in the table below.
| Property | Value |
| Molecular Weight | 411.2 g/mol [4][6] |
| CAS Number | 4342-36-3[6] |
| Appearance | Clear liquid[6] |
| Density | 1.193 g/mL at 25 °C[7][8] |
| Boiling Point | 166-168 °C at 1 mm Hg[7] |
| Melting Point | 16-18 °C[7] |
| Vapor Pressure | 0.0000015 mmHg[6] |
| Flash Point | >230 °F[7] |
Toxicological Profile
This compound is classified as a toxic substance with significant health hazards. It is toxic if swallowed or in contact with skin, causes severe skin and eye irritation, and can cause damage to organs through prolonged or repeated exposure.[6]
Quantitative Toxicity Data
The following table summarizes the available acute toxicity data for this compound.
| Toxicity Endpoint | Species | Route | Value | Toxicity Category |
| LD50 | Rat | Oral | 115 mg/kg (male and female combined)[9] | II[9] |
| LD50 | Rat | Dermal | > 2000 mg/kg (combined)[9] | III[9] |
| Primary Dermal Irritation | Rabbit | Dermal | Severe Irritation[9] | I[9] |
Occupational Exposure Limits
Several organizations have established occupational exposure limits for tin compounds, which are applicable to this compound.
| Limit | Value (as Sn) |
| Permissible Exposure Limit (PEL) | 0.1 mg/m³[6] |
| Immediately Dangerous to Life or Health (IDLH) | 25.0 mg/m³[6] |
| Threshold Limit Value (TLV) | 0.1 mg/m³[6] |
| TLV-STEL | 0.2 mg/m³[6] |
| Maximum Allowable Concentration (MAK) | 0.02 mg/m³ (inhalable fraction)[6] |
Mechanisms of Toxicity
Tributyltin compounds exert their toxic effects through multiple mechanisms, primarily acting as endocrine disruptors, neurotoxins, and immunotoxins.
Endocrine Disruption
Tributyltin is a potent endocrine-disrupting chemical.[2][9] Its primary mechanism involves the inhibition of the cytochrome P450 enzyme, aromatase, which is responsible for converting androgens to estrogens.[3][10] This disruption of hormonal balance can lead to reproductive and developmental abnormalities.[11] Furthermore, TBT has been shown to interact with nuclear receptors, specifically the retinoid-X receptor (RXR) and the peroxisome proliferator-activated receptor γ (PPARγ), which play crucial roles in various physiological processes, including development and metabolism.[9][10]
References
- 1. Environmental Health and Toxicology: Immunomodulation Promoted by Endocrine-Disrupting Chemical Tributyltin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. downloads.regulations.gov [downloads.regulations.gov]
- 3. Acute Dermal Toxicity OECD 402 - Altogen Labs [altogenlabs.com]
- 4. oecd.org [oecd.org]
- 5. Tributyltin - Wikipedia [en.wikipedia.org]
- 6. Neurotoxicity and physiological stress in brain of zebrafish chronically exposed to tributyltin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | Organotins in Neuronal Damage, Brain Function, and Behavior: A Short Review [frontiersin.org]
- 8. Organotin and organochlorine toxicants activate key translational regulatory proteins in human immune cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Tributyltin: Advancing the Science on Assessing Endocrine Disruption with an Unconventional Endocrine-Disrupting Compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. Persistent immunotoxic effects of tributyltin in human natural killer cells can be reversed by interleukin 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Historical Industrial Applications of Tributyltin Benzoate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the historical industrial applications of Tributyltin benzoate (TBTB). As a potent biocide, TBTB was utilized across various sectors before widespread regulatory restrictions were imposed due to its environmental toxicity. This document details its primary uses, quantitative data regarding its application, and available experimental protocols.
Introduction to this compound
This compound is an organotin compound with the chemical formula C₁₉H₃₂O₂Sn.[1] Historically, its broad-spectrum biocidal activity against fungi, bacteria, algae, and mollusks made it a valuable active ingredient in numerous industrial processes.[2][3][4] The primary function of this compound was to prevent biofouling and microbial degradation of materials.
Major Industrial Applications
The historical applications of this compound were diverse, leveraging its powerful biocidal properties. The main areas of use are detailed below.
Antifouling Paints for Marine Vessels
One of the most significant applications of tributyltin compounds, including this compound, was in antifouling paints for the hulls of ships and boats.[5] Biofouling, the accumulation of marine organisms such as barnacles, algae, and mollusks on submerged surfaces, increases drag, fuel consumption, and maintenance costs. TBT-based paints slowly release the biocide into the surrounding water, creating a toxic barrier that prevents the settlement and growth of these organisms.[6] These paints were highly effective, offering long-term protection.[5] However, their use led to severe contamination of marine environments, prompting a global ban by the International Maritime Organization (IMO).[7]
Wood Preservation
Tributyltin compounds were extensively used as wood preservatives to protect against fungi and insects.[2] They were valued for their efficacy in preventing wood rot and decay in various applications, from construction timber to fence posts. The active ingredient was typically dissolved in an organic solvent and impregnated into the wood.
Textiles and Leather
In the textile and leather industries, this compound was used as a biocide to prevent the growth of mildew, bacteria, and fungi on products, particularly during storage and transport in humid conditions.[2] Its application helped to preserve the quality and extend the lifespan of these materials.
Industrial Water Systems
Tributyltin compounds served as slimicides and biocides in industrial water systems, such as cooling towers, pulp and paper mills, and breweries.[3][8] They were effective in controlling the growth of algae, bacteria, and fungi that can cause blockages, reduce efficiency, and lead to microbial-induced corrosion.
Quantitative Data
The following tables summarize the available quantitative data regarding the concentration and performance of this compound and related TBT compounds in various applications.
Table 1: Concentration of this compound in Commercial Products
| Product Type | Application | Active Ingredient Concentration (%) | Reference |
| Ready-to-use Soluble Concentrate | Material Preservatives | 15.0 | [9][10] |
| Ready-to-use Soluble Concentrate | Material Preservatives | 45.5 | [9][10] |
| Wood Preservatives (general TBT) | Wood Treatment | 0.3 - 48 |
Table 2: Performance and Regulatory Limits for TBT-Based Antifouling Paints
| Parameter | Value | Unit | Reference |
| Regulated Leaching Rate | ≤ 4 | µg of organotin/cm²/day | [11] |
| Estimated Release Rate (small sailboat) | 0.2 - 2 | g/day | [12] |
| Estimated Release Rate (merchant ship) | 50 - 500 | g/day | [12] |
Experimental Protocols
Analytical Method for this compound in Air (OSHA Method ID-222SG)
This method outlines the procedure for collecting and analyzing airborne this compound.
1. Sample Collection:
-
A known volume of air is drawn through a Polytetrafluoroethylene (PTFE) filter using a personal sampling pump.
-
The recommended air volume is 200 L at a sampling rate of 1-2 L/min.
-
The filter cassettes are then sealed and sent to a laboratory for analysis.
2. Sample Preparation:
-
The filter is extracted with 1-propanol.
3. Analysis:
-
The extract is analyzed by atomic absorption spectroscopy using a graphite furnace.
-
An electrodeless discharge lamp for tin is used as the light source.
4. Safety Precautions:
-
This compound is a toxic compound; therefore, handling should be done with appropriate personal protective equipment, including rubber gloves, and under a fume hood.
-
Waste organic materials should be collected and disposed of properly.
Generalized Application Protocol for TBT-Based Antifouling Paint
The following is a generalized procedure for the application of TBT-based antifouling paints, based on standard practices for marine coatings.
1. Surface Preparation:
-
The vessel hull must be clean, dry, and free of any contaminants such as dirt, grease, and old, flaking paint.
-
High-pressure washing, abrasive blasting, or sanding may be employed to achieve a suitable surface profile.
2. Mixing:
-
The antifouling paint, being a one-pack coating, must be thoroughly mixed with a power agitator before application to ensure a homogenous distribution of the active ingredients.[13]
3. Application:
-
The paint is typically applied by airless spray for large areas to achieve a uniform film thickness.
-
For smaller areas or touch-ups, brush or roller application can be used, though multiple coats may be necessary to achieve the specified thickness.[13]
-
It is crucial to apply only one coat of antifouling paint to transducer faces to avoid signal interference.[14]
4. Thinning:
-
Thinning is generally not recommended but may be necessary in extreme temperature conditions.[13] If required, a specific thinner (e.g., International GTA007 for some products) should be used sparingly and in accordance with local environmental regulations.[13]
5. Curing and Drying:
-
The paint is left to dry and cure according to the manufacturer's specifications, which are dependent on temperature and humidity.
6. Cleanup:
-
All equipment should be thoroughly flushed with an appropriate cleaner immediately after use.[13]
Visualization of Industrial Applications
The following diagram illustrates the logical relationship between the core biocidal property of this compound and its various historical industrial applications.
Caption: Logical flow of this compound's industrial applications.
Conclusion
This compound was a highly effective and widely used biocide in several key industries for a significant period. Its ability to prevent microbial growth and biofouling provided considerable economic benefits. However, the severe and lasting environmental consequences of its use, particularly in marine ecosystems, have led to stringent international regulations and a shift towards more environmentally benign alternatives. This guide serves as a technical summary of its historical industrial relevance, providing a foundation for understanding the context of its use and the subsequent regulatory actions.
References
- 1. scbt.com [scbt.com]
- 2. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 3. Tributyltin compounds (PIM G018) [inchem.org]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. taylorandfrancis.com [taylorandfrancis.com]
- 6. web.viu.ca [web.viu.ca]
- 7. Tributyltin - Wikipedia [en.wikipedia.org]
- 8. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 9. downloads.regulations.gov [downloads.regulations.gov]
- 10. downloads.regulations.gov [downloads.regulations.gov]
- 11. nsglc.olemiss.edu [nsglc.olemiss.edu]
- 12. atsdr.cdc.gov [atsdr.cdc.gov]
- 13. marinecoatings.brand.akzonobel.com [marinecoatings.brand.akzonobel.com]
- 14. tidesandcurrents.noaa.gov [tidesandcurrents.noaa.gov]
An In-depth Technical Guide to the Physical and Chemical Properties of Tributyltin Benzoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tributyltin benzoate (TBTB) is an organotin compound that has seen wide application as a biocide, particularly in antifouling paints for marine vessels, as well as in wood preservation and as a fungicide in various industrial processes.[1][2][3] Despite its efficacy, its high toxicity to non-target organisms and its role as an endocrine disruptor have led to significant restrictions on its use.[2][3] This guide provides a comprehensive overview of the physical and chemical properties of this compound, along with detailed experimental protocols and an exploration of its known signaling pathways, to support ongoing research and development efforts.
Core Physical and Chemical Properties
The fundamental physical and chemical characteristics of this compound are summarized below. These properties are crucial for understanding its environmental fate, designing analytical methods, and developing safer alternatives.
| Property | Value | Reference(s) |
| CAS Number | 4342-36-3 | [4] |
| Molecular Formula | C19H32O2Sn | [4] |
| Molecular Weight | 411.17 g/mol | [4] |
| Appearance | Solid | [5] |
| Melting Point | Not Available | [5] |
| Boiling Point | Not Available | [5] |
| Density | 1.193 g/cm³ | [5] |
| Solubility in Water | Low | [3][6] |
| Log Kow | 3.19 – 3.84 (for TBT) | [6] |
| Stability | Highly stable in seawater | [7] |
Experimental Protocols
Accurate determination of the properties and concentration of this compound is essential for both research and regulatory purposes. The following section details a standard experimental protocol for the analysis of organotin compounds, adaptable for this compound, using Gas Chromatography-Mass Spectrometry (GC-MS).
Protocol: Determination of this compound by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol outlines the extraction, derivatization, and analysis of this compound from a sample matrix.
1. Sample Preparation and Extraction:
-
Objective: To extract organotin compounds from the sample matrix (e.g., water, sediment, biological tissue).
-
Procedure for Water Samples:
-
To a 1-liter water sample, add a suitable internal standard (e.g., tripropyltin).
-
Adjust the pH to between 4 and 5 using a sodium acetate buffer.[8]
-
Perform a liquid-liquid extraction with a non-polar solvent such as hexane, often in the presence of a chelating agent like tropolone to improve extraction efficiency.[9]
-
-
Procedure for Sediment/Soil Samples:
-
Weigh 10-15 g of the wet sample into a vial.
-
Add an internal standard and an extraction mixture (e.g., acetic acid:methanol:water).[10]
-
Sonify the mixture in an ultrasonic bath to facilitate extraction.[10]
-
Centrifuge the sample to separate the solid and liquid phases.[10]
-
Collect the supernatant for further processing.
-
2. Derivatization:
-
Objective: To convert the polar this compound into a more volatile and thermally stable derivative suitable for GC analysis.
-
Procedure:
3. Cleanup:
-
Objective: To remove interfering co-extractants from the sample.
-
Procedure:
4. GC-MS Analysis:
-
Objective: To separate, identify, and quantify the derivatized this compound.
-
Instrumentation: An Agilent 6890-5973N GC-MSD system or equivalent.[11]
-
Gas Chromatography (GC) Conditions:
-
Column: A capillary column suitable for organometallic compound analysis (e.g., HP-5MS).
-
Carrier Gas: Helium at a constant flow rate.
-
Injection: Programmed Temperature Vaporizing (PTV) large-volume injection is often used for trace analysis.[8]
-
Temperature Program: An optimized temperature ramp to ensure separation of the target analytes.
-
-
Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI).
-
Detection Mode: Selected Ion Monitoring (SIM) is used to enhance sensitivity and selectivity by monitoring characteristic ions of the derivatized this compound.[13]
-
5. Quantification:
-
Objective: To determine the concentration of this compound in the original sample.
-
Procedure:
-
Prepare a calibration curve using standards of known concentrations of derivatized this compound.
-
The concentration in the sample is determined by comparing the peak area of the analyte to that of the internal standard and referencing the calibration curve.[10]
-
Below is a graphical representation of the experimental workflow.
Caption: Experimental workflow for the determination of this compound.
Signaling Pathways and Mechanisms of Action
Tributyltin compounds are potent endocrine disruptors, and their mechanisms of action involve interactions with several key cellular signaling pathways.
Activation of RXR-PPARγ Heterodimers
Tributyltin has been shown to be a high-affinity ligand for both the Retinoid X Receptor (RXR) and the Peroxisome Proliferator-Activated Receptor gamma (PPARγ).[14][15] These two nuclear receptors can form a heterodimer (RXR-PPARγ), which acts as a transcription factor regulating genes involved in adipogenesis (fat cell formation) and lipid metabolism.[14][16]
The binding of Tributyltin to the RXR-α subunit of the heterodimer has been shown to be a covalent interaction with a cysteine residue (Cys 432) in the ligand-binding domain.[15][17] This strong interaction leads to the activation of the RXR-PPARγ complex, even in the absence of a PPARγ-specific ligand.[15] This is a key mechanism by which Tributyltin promotes adipogenesis and is considered an "obesogen".[14][18]
The following diagram illustrates the activation of the RXR-PPARγ pathway by Tributyltin.
Caption: Activation of the RXR-PPARγ signaling pathway by Tributyltin.
Induction of Imposex in Gastropods
One of the most well-documented toxicological effects of Tributyltin is the induction of "imposex" in female marine snails, where they develop male sexual characteristics.[2][19] This phenomenon is a sensitive biomarker for Tributyltin pollution. The primary mechanism is believed to be through the disruption of endocrine signaling pathways.
Two main hypotheses have been proposed:
-
Aromatase Inhibition: Tributyltin can inhibit the enzyme aromatase, which is responsible for converting androgens (male sex hormones) to estrogens (female sex hormones).[20][21] This inhibition leads to an accumulation of androgens, such as testosterone, causing the masculinization of females.[20]
-
RXR Pathway Activation: Similar to its effects in vertebrates, Tributyltin can activate the RXR pathway in gastropods.[2][22] This inappropriate activation is thought to trigger the signaling cascades that lead to the development of male sexual organs in females.[22]
The following diagram illustrates the proposed mechanisms of Tributyltin-induced imposex.
Caption: Proposed mechanisms of Tributyltin-induced imposex in gastropods.
Induction of Apoptosis in Pancreatic β-Cells
Recent studies have indicated that low-dose exposure to Tributyltin can induce apoptosis (programmed cell death) in pancreatic β-cells, the cells responsible for producing insulin.[23] This effect is mediated through the generation of reactive oxygen species (ROS) and the subsequent activation of the c-Jun N-terminal kinase (JNK) signaling pathway.[23] This mechanism raises concerns about the potential role of Tributyltin in the development of diabetes.
The proposed signaling cascade is as follows:
-
Tributyltin exposure leads to an increase in intracellular ROS.
-
ROS act as upstream signaling molecules, activating the JNK pathway.
-
Activated JNK then triggers the apoptotic cascade, leading to β-cell death.[23]
The following diagram illustrates this apoptotic pathway.
Caption: TBT-induced apoptosis in pancreatic β-cells via the ROS-JNK pathway.
Stability and Reactivity
This compound is a relatively stable compound. Studies have shown that organotin compounds, including tributyltins, exhibit high stability in seawater, with half-lives potentially spanning several years.[7] This persistence contributes to their long-term environmental impact.
In terms of reactivity, the Sn-O bond in this compound can be cleaved. For instance, hydrolysis can occur, leading to the formation of tributyltin hydroxide and benzoic acid.[24] Organotin hydrides are known to be good radical reducing agents due to the relatively weak tin-hydrogen bond.[25] The reactivity of this compound is a key factor in both its synthesis and its degradation pathways in the environment.
Conclusion
This compound possesses a unique set of physical and chemical properties that have made it an effective biocide but also a significant environmental and health concern. Its stability contributes to its persistence, while its reactivity and ability to interact with key biological pathways, such as the RXR-PPARγ and JNK signaling cascades, are the basis for its toxicity and endocrine-disrupting effects. A thorough understanding of these characteristics, facilitated by robust experimental protocols, is paramount for assessing its environmental risk, developing remediation strategies, and guiding the design of safer, more sustainable alternatives in the fields of materials science and drug development.
References
- 1. benchchem.com [benchchem.com]
- 2. Imposex - Wikipedia [en.wikipedia.org]
- 3. healthandenvironment.org [healthandenvironment.org]
- 4. This compound | C19H32O2Sn | CID 16682834 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. americanelements.com [americanelements.com]
- 6. Tributyltin - Wikipedia [en.wikipedia.org]
- 7. Stability studies of endocrine disrupting tributyltin and triphenyltin compounds in an artificial sea water model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. webstore.ansi.org [webstore.ansi.org]
- 9. nvlpubs.nist.gov [nvlpubs.nist.gov]
- 10. publisherspanel.com [publisherspanel.com]
- 11. gcms.labrulez.com [gcms.labrulez.com]
- 12. alsenvironmental.co.uk [alsenvironmental.co.uk]
- 13. www2.gov.bc.ca [www2.gov.bc.ca]
- 14. academic.oup.com [academic.oup.com]
- 15. Activation of RXR–PPAR heterodimers by organotin environmental endocrine disruptors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Frontiers | Dibutyltin Compounds Effects on PPARγ/RXRα Activity, Adipogenesis, and Inflammation in Mammalians Cells [frontiersin.org]
- 17. Activation of RXR-PPAR heterodimers by organotin environmental endocrine disruptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Tributyltin engages multiple nuclear receptor pathways and suppresses osteogenesis in bone marrow multipotent stromal cells - PMC [pmc.ncbi.nlm.nih.gov]
- 19. bioflux.com.ro [bioflux.com.ro]
- 20. Mechanisms of imposex induction in the mud snail, Ilyanassa obsoleta: TBT as a neurotoxin and aromatase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Tributyltin-induced imposex in marine gastropods involves tissue-specific modulation of the retinoid X receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Low-dose tributyltin exposure induces an oxidative stress-triggered JNK-related pancreatic β-cell apoptosis and a reversible hypoinsulinemic hyperglycemia in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. Tributyltin hydride (Tributylstannane) / Organotin hydrides [organic-chemistry.org]
Methodological & Application
Application Notes and Protocols for the Analytical Determination of Tributyltin (TBT) Benzoate in Seawater
Introduction:
Tributyltin (TBT) compounds, including TBT benzoate, are organotin compounds that have been widely used as biocides in anti-fouling paints for ships' hulls. Due to their high toxicity and adverse effects on marine ecosystems, their use has been largely restricted.[1] Consequently, sensitive and reliable analytical methods are required for monitoring TBT levels in seawater to ensure compliance with environmental regulations and to assess the health of aquatic environments. This document provides detailed application notes and protocols for the detection of TBT in seawater using two primary analytical techniques: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Method Selection:
The choice between GC-MS and LC-MS/MS depends on several factors, including required sensitivity, sample throughput, and available instrumentation.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is a well-established and robust technique for TBT analysis. Due to the low volatility of TBT compounds, a derivatization step is mandatory to convert them into more volatile forms suitable for GC analysis.[2] This method offers high sensitivity and selectivity.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This technique has gained prominence for TBT analysis as it often allows for direct analysis of sample extracts without the need for derivatization, simplifying sample preparation and reducing analysis time.[1] LC-MS/MS provides excellent sensitivity and specificity, particularly when using techniques like Multiple Reaction Monitoring (MRM).[1][3]
Quantitative Data Summary
The following tables summarize typical performance characteristics of the analytical methods described. Values can vary based on specific instrumentation and matrix conditions.
Table 1: Gas Chromatography-Mass Spectrometry (GC-MS) Method Performance
| Parameter | Value | Reference |
| Derivatization Agent | Sodium tetraethylborate (NaBEt₄) | [4][5][6] |
| Extraction Method | Liquid-Liquid Extraction (LLE) with hexane | [6][7] |
| Instrumental Detection Limit (IDL) | 0.20 - 0.35 pg Sn | [8] |
| Method Detection Limit (MDL) | 0.26 - 0.84 pg Sn (for a 500 mL sample) | [8] |
| Limit of Quantification (LOQ) | ~10 ng/L | [6] |
| Recovery | 71 - 109% (calibrated with surrogate) | [8] |
Table 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method Performance
| Parameter | Value | Reference |
| Extraction Method | Solid-Phase Extraction (SPE) or Stir Bar Sorptive Extraction (SBSE) | [3][9] |
| Limit of Detection (LOD) | 0.8 ng/L | [3] |
| Limit of Quantification (LOQ) | 2.5 ng/L | [3] |
| Recovery | 92 - 102% | [3] |
Experimental Protocols
Protocol 1: TBT Analysis in Seawater by GC-MS with Ethylation Derivatization
This protocol describes the determination of TBT in seawater using liquid-liquid extraction followed by derivatization with sodium tetraethylborate and analysis by GC-MS.
1. Sample Collection and Preservation:
- Collect seawater samples in pre-cleaned amber glass bottles.
- To prevent degradation of TBT, acidify the sample to a pH < 2 with a suitable acid (e.g., hydrochloric acid) immediately after collection.
- Store samples at 4°C and analyze as soon as possible.
2. Reagents and Materials:
- Tributyltin chloride (TBT-Cl) standard
- Tripropyltin chloride (TPrT-Cl) or other suitable internal standard
- Sodium tetraethylborate (NaBEt₄), 1% (w/v) in deionized water (prepare fresh)[6]
- Sodium acetate buffer (pH 4.5)[7]
- Hexane (pesticide residue grade)
- Anhydrous sodium sulfate
- Deionized water
3. Sample Preparation and Derivatization:
- To a 250 mL volumetric flask, add 250 mL of the seawater sample.[6]
- Spike the sample with a known amount of internal standard (e.g., 20 µL of 1.0 mg/L TPrT).[6]
- Add 2.0 mL of hexane and shake vigorously for approximately 1 minute.[6]
- Add 1.0 mL of sodium acetate buffer solution and mix.[6]
- In a fume hood, add 1.0 mL of 1% NaBEt₄ solution. Stopper the flask and shake for 1 minute, then place on a mechanical shaker for 10 minutes.[6] This step ethylates the TBT to the more volatile tetraethyltin.
- Allow the phases to separate for about 30 minutes.[6]
- Carefully transfer the upper hexane layer to a clean vial containing anhydrous sodium sulfate to remove any residual water.[6]
- The sample is now ready for GC-MS analysis.
4. GC-MS Instrumental Analysis:
- Gas Chromatograph (GC): Agilent 6890 or equivalent.[4]
- Mass Spectrometer (MS): Agilent 5973N or equivalent.[4]
- Column: HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or similar.[10]
- Injection: Splitless or large volume injection.[5][6]
- Carrier Gas: Helium.
- Oven Temperature Program: Optimize for separation of ethylated TBT from other organotin compounds and matrix components.
- MS Conditions: Electron Ionization (EI) mode. Acquire data in Selected Ion Monitoring (SIM) mode for enhanced sensitivity and selectivity. Monitor characteristic ions for ethylated TBT.
Protocol 2: TBT Analysis in Seawater by LC-MS/MS
This protocol describes a more direct method for TBT determination using solid-phase extraction for sample concentration and clean-up, followed by LC-MS/MS analysis.
1. Sample Collection and Preservation:
- Follow the same procedure as described in Protocol 1.
2. Reagents and Materials:
- Tributyltin chloride (TBT-Cl) standard
- Triphenyl phosphate (TPP) or other suitable internal standard[1]
- Methanol (LC-MS grade)
- Acetonitrile (LC-MS grade)
- Formic acid
- Deionized water
- C18 Solid-Phase Extraction (SPE) cartridges
3. Sample Preparation:
- Add a known amount of internal standard to the seawater sample.[1]
- Condition a C18 SPE cartridge by passing methanol followed by deionized water.
- Load the seawater sample onto the SPE cartridge.
- Wash the cartridge with deionized water to remove salts.
- Elute the TBT from the cartridge with an appropriate solvent, such as methanol or acetonitrile.
- Evaporate the eluate to a small volume under a gentle stream of nitrogen and reconstitute in the initial mobile phase.
- The sample is now ready for LC-MS/MS analysis.
4. LC-MS/MS Instrumental Analysis:
- Liquid Chromatograph (LC): Agilent 1200 series or equivalent.
- Mass Spectrometer (MS): AB SCIEX 4000 QTRAP® or equivalent triple quadrupole mass spectrometer.[1]
- Column: A core-shell C18 column (e.g., Phenomenex Kinetex) for improved performance.[1]
- Mobile Phase A: Water with 0.1% formic acid.
- Mobile Phase B: Acetonitrile or methanol with 0.1% formic acid.
- Gradient Elution: Develop a gradient to achieve good separation of TBT from matrix components.
- MS Conditions: Electrospray Ionization (ESI) in positive ion mode.[1][3] Operate in Multiple Reaction Monitoring (MRM) mode for quantification, monitoring specific precursor-to-product ion transitions for TBT and the internal standard.
Visualizations
Caption: Workflow for TBT analysis in seawater using GC-MS.
Caption: Workflow for TBT analysis in seawater using LC-MS/MS.
References
- 1. sciex.jp [sciex.jp]
- 2. researchgate.net [researchgate.net]
- 3. Validation of a method for the determination of tributyltin in seawater by stir bar sorptive extraction-liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. gcms.labrulez.com [gcms.labrulez.com]
- 5. Speciation of butyltin compounds in marine sediments with headspace solid phase microextraction and gas chromatography mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A simple, low cost GC/MS method for the sub-nanogram per litre measurement of organotins in coastal water - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pjoes.com [pjoes.com]
- 8. Analysis of organotin compounds by grignard derivatization and gas chromatography-ion trap tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. gcms.cz [gcms.cz]
Application Note: High-Sensitivity GC-MS Analysis of Tributyltin Benzoate in Environmental Sediment Samples
Abstract
This application note details a robust and sensitive method for the quantitative analysis of Tributyltin benzoate (TBT-Bz) in sediment samples using Gas Chromatography-Mass Spectrometry (GC-MS). Due to the low volatility and polar nature of organotin compounds, a crucial derivatization step is employed to convert the analyte into a more volatile form suitable for GC analysis. The described protocol, encompassing sample extraction, derivatization, and instrumental analysis, provides a reliable workflow for environmental monitoring and research applications.
Introduction
Tributyltin (TBT) compounds, including this compound, have been widely used as biocides in antifouling paints for marine vessels.[1][2] Their persistence and high toxicity to non-target aquatic organisms have led to significant environmental concern, necessitating sensitive and accurate analytical methods for their determination in various environmental matrices, particularly sediments which act as a primary sink for these pollutants.[3] Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the speciation and quantification of organotin compounds.[4] However, due to their low volatility, a derivatization step is essential to convert the ionic TBT species into thermally stable and volatile tetraalkyltin derivatives.[5] This protocol focuses on the ethylation of TBT-Bz using sodium tetraethylborate (NaBEt4) followed by GC-MS analysis.
Experimental Workflow
Caption: Overall workflow for the GC-MS analysis of this compound in sediment.
Detailed Protocols
Sample Preparation and Extraction
This protocol is adapted from established methods for organotin analysis in solid matrices.[2][6]
Materials:
-
Sediment sample (freeze-dried and sieved)
-
Tributyltin-d27 (TBT-d27) internal standard
-
Glacial Acetic Acid
-
Methanol (HPLC grade)
-
Hexane (pesticide grade)
-
Tropolone (optional, enhances extraction of some organotins)[2]
-
Centrifuge tubes (50 mL, solvent-resistant)
-
Ultrasonic bath
-
Centrifuge
Procedure:
-
Weigh approximately 1 g of the freeze-dried and homogenized sediment sample into a 50 mL centrifuge tube.
-
Spike the sample with a known amount of TBT-d27 internal standard solution to allow for quantification by isotope dilution.[1][2]
-
Add 10 mL of an acetic acid/methanol mixture (e.g., 1:1 v/v). The acidic conditions aid in the extraction of organotin compounds from the sediment matrix.
-
For improved extraction efficiency, 0.03% (w/v) tropolone in the extraction solvent can be used.[4]
-
Vortex the mixture for 1 minute and then place it in an ultrasonic bath for 30-60 minutes.[4]
-
Centrifuge the sample at 3000 rpm for 10 minutes to separate the sediment from the supernatant.
-
Carefully transfer the supernatant to a clean tube.
-
Repeat the extraction process (steps 3-7) on the sediment pellet with a fresh portion of the extraction solvent.
-
Combine the supernatants.
Derivatization
The derivatization step converts the extracted TBT-Bz into its more volatile ethylated form (Tributylethyltin).[5][6]
Materials:
-
Combined sample extract
-
Sodium tetraethylborate (NaBEt4) solution (e.g., 2% w/v in ethanol or methanol, freshly prepared)[4][6]
-
Sodium acetate buffer (1 M, pH 5.0)
-
Hexane (pesticide grade)
-
Anhydrous sodium sulfate
Procedure:
-
To the combined extract, add 10 mL of sodium acetate buffer to adjust the pH.
-
Add 10 mL of hexane to the tube. This will be the extraction solvent for the derivatized analyte.
-
While vigorously stirring or vortexing, add 1 mL of the freshly prepared NaBEt4 solution.[4][6]
-
Continue to agitate the mixture for 30 minutes to ensure complete derivatization.
-
Allow the layers to separate. The derivatized, non-polar tributylethyltin will partition into the upper hexane layer.
-
Carefully transfer the upper hexane layer to a clean vial containing a small amount of anhydrous sodium sulfate to remove any residual water.
-
The extract is now ready for GC-MS analysis.
GC-MS Instrumental Analysis
The following parameters are a general guideline and may require optimization based on the specific instrumentation used.
Instrumentation:
-
Gas Chromatograph coupled to a Mass Spectrometer (e.g., Agilent 6890-5973N or similar).[6]
GC Conditions:
| Parameter | Value |
|---|---|
| Injection Mode | Splitless |
| Injector Temp. | 250 °C |
| Carrier Gas | Helium |
| Flow Rate | 1.0 - 1.5 mL/min (constant flow) |
| Column | e.g., HP-5MS (30 m x 0.25 mm, 0.25 µm) or similar non-polar column |
| Oven Program | 60 °C (hold 2 min), ramp to 280 °C at 10 °C/min, hold 5 min |
MS Conditions:
| Parameter | Value |
|---|---|
| Ionization Mode | Electron Ionization (EI) |
| Electron Energy | 70 eV |
| Ion Source Temp. | 230 °C |
| Transfer Line Temp. | 280 °C |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
Signaling Pathway (Fragmentation) of Ethylated TBT
Caption: Proposed fragmentation pathway of Tributylethyltin in the MS source.
Data Presentation and Quantification
Quantification is typically performed using an internal standard method with isotope dilution. The concentration of TBT-Bz is calculated by comparing the peak area ratio of the analyte to the internal standard (TBT-d27) against a calibration curve.
Table 1: Selected Ions for SIM Analysis
| Compound | Derivatized Form | Quantifier Ion (m/z) | Qualifier Ion(s) (m/z) |
| Tributyltin | Tributylethyltin | 263 | 205, 321 |
| Tributyltin-d27 (IS) | Ethylated TBT-d27 | 290 | 232, 348 |
Table 2: Typical Performance Data
| Parameter | Value | Reference |
| Method Detection Limit (MDL) | 0.26 - 1.5 ng/g Sn | [7][8] |
| Recovery in CRM (e.g., PACS-2) | 93.5 ± 2.4 % | [9] |
| Precision (RSD) | < 20% | [2] |
| Linear Range | 0.5 - 100 pg of Sn | [7] |
Note: Data presented are typical values from literature and may vary depending on the specific matrix and instrumentation.
Conclusion
The described GC-MS method provides a reliable and sensitive approach for the determination of this compound in sediment samples. The protocol, which includes a robust extraction and derivatization procedure, is suitable for routine environmental monitoring and research applications. The use of an isotopically labeled internal standard ensures high accuracy and precision in the quantification of this priority environmental pollutant.
References
- 1. www2.gov.bc.ca [www2.gov.bc.ca]
- 2. www2.gov.bc.ca [www2.gov.bc.ca]
- 3. researchgate.net [researchgate.net]
- 4. pjoes.com [pjoes.com]
- 5. researchgate.net [researchgate.net]
- 6. gcms.labrulez.com [gcms.labrulez.com]
- 7. Analysis of organotin compounds by grignard derivatization and gas chromatography-ion trap tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Determination of tributyltin (TBT) in marine sediment using pressurised liquid extraction-gas chromatography-isotope dilution mass spectrometry (PLE-GC-IDMS) with a hexane-tropolone mixture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Determination of tributyltin in marine sediment: Comité Consultatif pour la Quantité de Matière (CCQM) pilot study P-18 international intercomparison - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Extraction of Tributyltin Benzoate from Biological Tissues for Analysis
Authored for: Researchers, Scientists, and Drug Development Professionals
Introduction
Tributyltin (TBT) compounds, including Tributyltin benzoate, are persistent organic pollutants with significant toxicity to a wide range of organisms.[1] Their use as biocides in antifouling paints has led to widespread environmental contamination, particularly in marine and freshwater ecosystems.[1][2] Due to their tendency to bioaccumulate in aquatic organisms, robust and sensitive analytical methods are crucial for monitoring their presence in biological tissues.[1][3] This document provides detailed application notes and standardized protocols for the extraction of this compound from biological tissues for subsequent analysis, primarily by Gas Chromatography (GC) based techniques. The methodologies outlined are designed to ensure high recovery rates, accuracy, and reproducibility.
Core Principles of Extraction and Analysis
The analysis of this compound from complex biological matrices involves several key stages:
-
Sample Preparation: Homogenization of the tissue to ensure a representative sample.
-
Extraction: Isolation of the organotin compounds from the tissue matrix using organic solvents. This is often facilitated by acidification and the use of a complexing agent like tropolone.
-
Derivatization: Conversion of the polar and non-volatile TBT cation into a more volatile tetra-alkylated derivative suitable for GC analysis. Common derivatization agents include sodium tetraethylborate (NaBEt4) for ethylation or Grignard reagents for pentylation.[4]
-
Clean-up: Removal of co-extracted interfering substances (e.g., lipids) from the extract to prevent contamination of the analytical instrument and improve signal-to-noise ratio. Solid-phase extraction (SPE) with materials like silica gel or Florisil is commonly employed.[4][5]
-
Instrumental Analysis: Separation and quantification of the derivatized organotin compounds using Gas Chromatography coupled with a sensitive and selective detector, such as a Flame Photometric Detector (FPD), Mass Spectrometry (MS), or Tandem Mass Spectrometry (MS/MS).[4][5][6] Liquid Chromatography with Inductively Coupled Plasma Mass Spectrometry (LC-ICP-MS) offers an alternative that does not require derivatization.[7]
Experimental Workflow for TBT Extraction from Biological Tissues
Caption: Workflow for the extraction and analysis of Tributyltin from biological tissues.
Detailed Experimental Protocols
Protocol 1: Extraction and Ethylation of TBT from Fish Tissue
This protocol is adapted from established methods involving solvent extraction, ethylation, and GC-FPD or GC-MS analysis.[4][6]
1. Sample Preparation:
-
Thaw frozen fish tissue samples and excise a portion of the muscle tissue, avoiding skin and bone.[8]
-
Homogenize approximately 5-10 g of the wet tissue using a high-speed homogenizer.
-
Accurately weigh about 2 g of the homogenate into a 50 mL polypropylene centrifuge tube.
-
Spike the sample with a known amount of an appropriate internal standard, such as tripropyltin (TPrT).
2. Extraction:
-
To the homogenized tissue, add 10 mL of methanol containing 0.1% (w/v) tropolone and 5 mL of hexane.
-
Acidify the mixture to approximately pH 2 with concentrated hydrochloric acid (HCl).
-
Securely cap the tube and shake vigorously for 30 minutes on a mechanical shaker.
-
Alternatively, sonicate the sample for 15 minutes in an ultrasonic bath.[6]
-
Centrifuge the mixture at 4000 rpm for 10 minutes to separate the phases.
-
Carefully transfer the upper hexane layer to a clean glass vial.
-
Repeat the extraction with an additional 5 mL of hexane, and combine the hexane extracts.
3. Derivatization (Ethylation):
-
To the combined hexane extract, add 5 mL of a 1 M sodium acetate buffer (pH 5.0).
-
Add 1 mL of a freshly prepared 1% (w/v) solution of sodium tetraethylborate (NaBEt4) in methanol.[4]
-
Immediately cap the vial and shake vigorously for 10 minutes to facilitate the ethylation of TBT to the volatile tetraethyltin.
-
Allow the phases to separate.
4. Clean-up:
-
Prepare a solid-phase extraction (SPE) column packed with 1 g of activated silica gel or Florisil, conditioned with hexane.[4][5]
-
Pass the hexane extract through the SPE column.
-
Elute the derivatized organotins with 10 mL of hexane.
-
Concentrate the eluate to a final volume of 1 mL under a gentle stream of nitrogen.
5. Instrumental Analysis:
-
Inject 1 µL of the final extract into the GC-MS or GC-FPD system for analysis.
Protocol 2: Extraction and Pentylation of TBT from Mussel Tissue
This protocol utilizes a Grignard reagent for derivatization, which can be an alternative to ethylation.
1. Sample Preparation:
-
Freeze-dry the mussel tissue to a constant weight.
-
Grind the lyophilized tissue into a fine powder.
-
Accurately weigh approximately 0.5 g of the dry tissue powder into a centrifuge tube.
-
Spike the sample with an internal standard (e.g., tripropyltin).
2. Extraction:
-
Add 10 mL of methanol containing 0.1% (w/v) tropolone to the tissue powder.
-
Vortex the mixture for 1 minute, followed by 30 minutes of shaking.
-
Add 10 mL of hexane and continue shaking for another 30 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Collect the upper hexane layer.
3. Derivatization (Pentylation):
-
Concentrate the hexane extract to approximately 1 mL.
-
In a clean, dry reaction vial, add 0.5 mL of pentylmagnesium bromide Grignard reagent (2 M in diethyl ether) to the extract.[9]
-
Allow the reaction to proceed for 30 minutes at room temperature.
-
Carefully quench the reaction by slowly adding 5 mL of 0.5 M sulfuric acid.
-
Vortex and allow the phases to separate.
4. Clean-up:
-
Transfer the upper hexane layer to a clean vial.
-
Perform a clean-up step using a Florisil SPE cartridge as described in Protocol 1.[5]
-
Concentrate the final eluate to 1 mL under nitrogen.
5. Instrumental Analysis:
-
Analyze the sample by injecting 1 µL into a GC-MS system.
Signaling Pathway and Logical Relationships
The following diagram illustrates the logical flow of decisions and steps in the analytical process.
Caption: Decision logic for selecting an analytical method for Tributyltin.
Data Presentation
The performance of TBT extraction methods can be evaluated based on several key parameters. The following tables summarize representative quantitative data from the literature.
Table 1: Recovery Rates of TBT from Biological Tissues
| Biological Matrix | Extraction Method | Derivatization Method | Analytical Technique | Average Recovery (%) | Reference |
| Mussel Tissue | Methanol/Tropolone Extraction | Ethylation (NaBEt4) | GC-FPD | >85% | [4] |
| Mussel Tissue (CRM 477) | Methanol/Tropolone Extraction | Pentylation (Grignard) | GC-MS | 95 ± 5% | [5] |
| Fish Tissue | Acetic Acid/Methanol Extraction | Ethylation (NaBEt4) | GC-MS | 92 - 105% | [10] |
| Coastal Water | Liquid-Liquid Extraction | Ethylation (NaBEt4) | GC/MS | >97% | [11] |
Table 2: Limits of Detection (LOD) and Quantification (LOQ) for TBT Analysis
| Matrix | Analytical Method | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Reference |
| Seawater | GC-FPD | 0.5 ng/L | - | [6] |
| Sediment | GC-MS | 0.1 ng/g | - | [6] |
| Biota | GC-MS | 0.4 ng/g | - | [6] |
| Coastal Water | PTV-LVI GC/MS-SIM | 0.70 ng/L | 2.1 ng/L | [11] |
| Sediments | GC-MS/MS | <0.1 ng/g | <1.5 ng/g |
Conclusion
The successful extraction and analysis of this compound from biological tissues hinge on a carefully optimized multi-step procedure. The choice between ethylation and pentylation for derivatization will depend on laboratory preference and available reagents, with both methods demonstrating good performance.[5] Similarly, the selection of the final analytical instrument will be determined by the required sensitivity and selectivity, with GC-MS/MS offering very low detection limits. For laboratories equipped with LC-ICP-MS, the derivatization step can be omitted, simplifying the sample preparation process.[7] By following the detailed protocols and understanding the underlying principles outlined in these application notes, researchers can achieve reliable and accurate quantification of this compound in various biological samples.
References
- 1. nvlpubs.nist.gov [nvlpubs.nist.gov]
- 2. A protocol for identifying suitable biomarkers to assess fish health: A systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ysi.com [ysi.com]
- 4. pjoes.com [pjoes.com]
- 5. Comparison of two analytical methods for the determination of organotin compounds in marine organisms [comptes-rendus.academie-sciences.fr]
- 6. scispace.com [scispace.com]
- 7. eurofins.com.au [eurofins.com.au]
- 8. sites.nicholas.duke.edu [sites.nicholas.duke.edu]
- 9. gcms.labrulez.com [gcms.labrulez.com]
- 10. gcms.cz [gcms.cz]
- 11. A simple, low cost GC/MS method for the sub-nanogram per litre measurement of organotins in coastal water - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Derivatization of Tributyltin Benzoate for Gas Chromatography
Audience: Researchers, scientists, and drug development professionals.
Introduction
Tributyltin (TBT) compounds, including tributyltin benzoate, are organometallic chemicals that have been used as biocides in antifouling paints, wood preservatives, and as PVC stabilizers.[1][2][3] Due to their high toxicity and persistence in the environment, sensitive and reliable analytical methods are required for their detection and quantification.[3] Tributyltin is recognized as a legacy pollutant in aquatic environments and is listed as a priority hazardous substance by the European Union's Water Framework Directive.[3][4]
Gas chromatography (GC) is a powerful technique for the separation and analysis of volatile and semi-volatile compounds. However, organotin compounds like this compound are often polar and have low volatility, making them unsuitable for direct GC analysis.[5][6][7] Therefore, a derivatization step is necessary to convert them into more volatile and thermally stable analogs.[3][6][8] This application note provides detailed protocols for the derivatization of this compound for subsequent analysis by gas chromatography, primarily focusing on the widely used ethylation method with sodium tetraethylborate (NaBEt₄).
Derivatization Strategies
The primary goal of derivatization in this context is to replace the anionic group (benzoate) and any other polar functionalities with nonpolar alkyl groups, thereby increasing the volatility of the tributyltin species. The two most common derivatization techniques for organotin compounds are:
-
Ethylation using Sodium Tetraethylborate (NaBEt₄): This is a widely used method that involves the in-situ ethylation of organotin compounds in an aqueous or buffered medium.[5][6] The resulting tetraalkyltin derivatives are volatile and can be readily extracted into an organic solvent for GC analysis.[5] This method is generally preferred due to its simplicity and the possibility of simultaneous extraction and derivatization.[9][10]
-
Alkylation using Grignard Reagents: This technique employs Grignard reagents (e.g., methylmagnesium bromide, pentylmagnesium bromide) to alkylate the organotin compounds.[5][9][10] While effective and capable of producing stable derivatives, Grignard reactions are sensitive to moisture and require careful handling of the pyrophoric reagents in an organic solvent.[1]
This application note will focus on the ethylation protocol due to its widespread use and applicability.
Experimental Workflow
The overall experimental workflow for the analysis of this compound involves sample preparation, derivatization, extraction, and finally, GC analysis. A schematic representation of this workflow is provided below.
Caption: A generalized workflow for the analysis of this compound.
Detailed Experimental Protocol: Ethylation of this compound
This protocol is adapted from established methods for the derivatization of organotin compounds in aqueous samples.[4][11]
Materials and Reagents
-
This compound standard
-
Sodium tetraethylborate (NaBEt₄), 1% (w/v) solution in methanol or water. Caution: NaBEt₄ is pyrophoric and should be handled under an inert atmosphere.[1] Prepare this solution fresh.[5]
-
Hexane (GC grade)
-
Methanol (LC-MS grade)
-
Anhydrous sodium sulfate
-
Deionized water
-
Sample containing this compound
-
Internal standard (e.g., Tripropyltin chloride)
-
Glassware: volumetric flasks, separatory funnels, vials
Procedure
-
Sample Preparation:
-
For aqueous samples, take a known volume (e.g., 250 mL) in a separatory funnel.
-
For solid samples, an initial extraction step into a suitable solvent may be required.
-
-
Internal Standard Spiking:
-
Add a known amount of internal standard (e.g., 20 µL of 1.0 mg/L Tripropyltin) to the sample.
-
-
pH Adjustment:
-
Add 1.0 mL of sodium acetate buffer to the sample and mix well.[4] This is crucial for optimal derivatization.
-
-
Derivatization Reaction:
-
Extraction of Derivatized Analyte:
-
Drying and Concentration:
-
Carefully transfer the upper hexane layer to a clean glass vial.
-
Add a small amount of anhydrous sodium sulfate to remove any residual water.
-
The extract is now ready for GC analysis. If necessary, the extract can be concentrated under a gentle stream of nitrogen.
-
Gas Chromatography-Mass Spectrometry (GC-MS) Parameters
The following are typical instrumental parameters for the analysis of ethylated tributyltin.
| Parameter | Setting |
| Gas Chromatograph | Agilent 6890 or equivalent |
| Mass Spectrometer | Agilent 5973N or equivalent |
| Injector | Splitless |
| Injection Volume | 1-2 µL |
| Injector Temperature | 250 °C |
| Carrier Gas | Helium at a constant flow of 1.5 mL/min |
| Oven Program | Initial temp 50°C, hold for 2 min, ramp to 280°C at 10°C/min, hold for 5 min |
| Transfer Line Temp. | 280-310 °C[3] |
| Ion Source Temp. | 230-300 °C[3] |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Acquisition Mode | Selected Ion Monitoring (SIM) for enhanced sensitivity |
Quantitative Data Summary
The performance of organotin analysis methods can be summarized by key validation parameters. The table below presents typical values obtained from various studies.
| Parameter | Analyte | Method | Value | Reference |
| Limit of Detection (LOD) | Tributyltin (TBT) | GC-MS | 0.70 ng/L | [4] |
| Limit of Quantification (LOQ) | Tributyltin (TBT) | GC-MS | 2.1 ng/L | [4] |
| Recovery | Tributyltin (TBT) | LLE-GC-MS | >97% | [4] |
| Recovery | Triphenyltin (TPhT) | LLE-GC-MS | >97% | [4] |
| Linearity (r²) | MBT, DBT, TBT, MPhT, DPhT, TPhT | GC-MS/MS | >0.999 | [12] |
Signaling Pathway/Logical Relationship Diagram
The derivatization of this compound follows a clear logical progression from a non-volatile salt to a volatile derivative suitable for GC analysis.
Caption: The derivatization pathway of this compound to a volatile analyte.
The derivatization of this compound is a critical step for its successful analysis by gas chromatography. Ethylation with sodium tetraethylborate offers a robust, efficient, and widely adopted method for converting the non-volatile tributyltin species into a volatile derivative. The detailed protocol and GC-MS parameters provided in this application note serve as a comprehensive guide for researchers and scientists in environmental monitoring and chemical analysis. Proper handling of reagents and optimization of instrumental conditions are paramount for achieving high sensitivity and accuracy in the quantification of tributyltin compounds.
References
- 1. ysi.com [ysi.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. benchchem.com [benchchem.com]
- 4. A simple, low cost GC/MS method for the sub-nanogram per litre measurement of organotins in coastal water - PMC [pmc.ncbi.nlm.nih.gov]
- 5. gcms.labrulez.com [gcms.labrulez.com]
- 6. pjoes.com [pjoes.com]
- 7. scispace.com [scispace.com]
- 8. diverdi.colostate.edu [diverdi.colostate.edu]
- 9. Determination of butyltin and phenyltin analogues in sea products by Grignard derivatization and gas chromatography-triple quadrupole tandem mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. gcms.cz [gcms.cz]
- 12. Determination of butyltin and phenyltin analogues in sea products by Grignard derivatization and gas chromatography-triple quadrupole tandem mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
Application Note: Quantification of Tributyltin Benzoate using LC-MS/MS
Abstract
This application note presents a sensitive and selective method for the quantification of Tributyltin benzoate (TBT-Bz) in various matrices using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The protocol details sample preparation, chromatographic separation, and mass spectrometric detection conditions. The method is suitable for researchers, scientists, and professionals in drug development and environmental analysis requiring accurate measurement of this organotin compound.
Introduction
Tributyltin (TBT) compounds are organometallic chemicals with widespread use as biocides, particularly in anti-fouling paints for marine vessels, wood preservatives, and as stabilizers in PVC.[1] Due to their high toxicity and endocrine-disrupting effects on aquatic organisms even at low concentrations, their use has been restricted in many regions.[1] this compound is one such compound that requires sensitive and accurate monitoring. Traditional gas chromatography-based methods for organotin analysis are often laborious, requiring derivatization steps due to the low volatility of these compounds.[1] In contrast, LC-MS/MS offers a direct, highly selective, and sensitive alternative, simplifying sample preparation and reducing analysis time.[1] This note provides a comprehensive protocol for the quantification of TBT-Bz using LC-MS/MS with electrospray ionization.
Experimental Protocols
Sample Preparation
The choice of sample preparation method is critical and depends on the sample matrix. Below are protocols for solid and liquid matrices.
1.1. Solid Matrices (e.g., Sediment, Textiles, Food)
This protocol is adapted from a general method for organotin compounds in solid samples.[1][2]
-
Homogenization: Weigh 1-10 g of the homogenized solid sample into a polypropylene centrifuge tube.
-
Internal Standard Spiking: Add a known amount of internal standard solution (e.g., Deuterated Tributyltin, TBT-d27).
-
Extraction: Add 10 mL of acetonitrile to the tube. For food samples, shake vigorously for 1 minute.[1] For textile samples, sonicate for 5 minutes.[1]
-
Centrifugation: Centrifuge the sample at 5,000 rpm for 5 minutes.[1]
-
Dilution: Transfer 100 µL of the supernatant into an autosampler vial and dilute with 900 µL of LC-grade water.[1]
-
Filtration (Optional): If the extract contains particulates, filter through a 0.22 µm PTFE syringe filter before injection.
1.2. Liquid Matrices (e.g., Water)
For aqueous samples, a direct injection or a pre-concentration step can be used.
-
Direct Injection (for less complex matrices):
-
Solid Phase Extraction (SPE) (for trace-level analysis and complex matrices):
-
Acidify the water sample (e.g., 1 L) to pH < 2 with hydrochloric acid.[3]
-
Condition a C18 SPE cartridge with methanol followed by acidified water.
-
Load the sample onto the SPE cartridge.
-
Wash the cartridge with acidified water to remove salts and interferences.
-
Elute the analyte with an appropriate solvent such as acidified methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in the mobile phase for LC-MS/MS analysis.
-
LC-MS/MS Analysis
The following conditions are a starting point and may require optimization for specific instrumentation.
2.1. Liquid Chromatography Conditions
| Parameter | Value |
| LC System | Shimadzu UFLCXR or equivalent[1] |
| Column | Phenomenex Kinetex C18 (50 x 3 mm, 2.6 µm) or equivalent[1] |
| Column Temperature | 40 °C[1] |
| Mobile Phase A | Water with 0.2% Formic Acid + 5 mM Ammonium Formate[1][4] |
| Mobile Phase B | Methanol with 0.2% Formic Acid + 5 mM Ammonium Formate[1] |
| Flow Rate | 0.8 mL/min[1] |
| Injection Volume | 10-50 µL[1][4] |
| Gradient | Start with 5% B, increase to 95% B over 7.5 min, hold for 2 min, return to initial conditions. |
2.2. Mass Spectrometry Conditions
| Parameter | Value |
| Mass Spectrometer | AB SCIEX 4000 QTRAP® or equivalent triple quadrupole MS[1] |
| Ionization Source | Electrospray Ionization (ESI)[1] |
| Polarity | Positive[1] |
| Detection Mode | Multiple Reaction Monitoring (MRM)[1] |
| Ion Source Temperature | 500 °C |
| IonSpray Voltage | 5500 V |
| Curtain Gas | 20 psi |
| Collision Gas | Medium |
MRM Transitions for Tributyltin
This compound will form the tributyltin cation [Bu3Sn]+ in the ESI source. The following transitions are monitored.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (V) |
| Tributyltin (Quantifier) | 291.1 | 179.0 | 150 | 35 |
| Tributyltin (Qualifier) | 291.1 | 235.1 | 150 | 30 |
| TBT-d27 (Internal Standard) | 318.1 | 190.0 | 150 | 35 |
Note: Collision energies should be optimized for the specific instrument used.
Data Presentation
The following tables summarize the expected quantitative performance of the method. The values are representative and may vary depending on the matrix and instrumentation.
Table 1: Method Validation Parameters
| Parameter | Result |
| Linearity Range | 0.1 - 100 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Limit of Detection (LOD) | 0.01 - 1.25 ng/g (matrix dependent)[5] |
| Limit of Quantification (LOQ) | 0.05 - 5.0 ng/g (matrix dependent) |
| Precision (%RSD) | < 15% |
| Accuracy (Recovery %) | 80 - 110% |
Table 2: Example Quantitative Data in Spiked Sediment
| Spiked Concentration (ng/g) | Mean Measured Concentration (ng/g) | Accuracy (%) | Precision (%RSD, n=5) |
| 1.0 | 0.95 | 95.0 | 8.5 |
| 10 | 10.3 | 103.0 | 5.2 |
| 50 | 48.7 | 97.4 | 4.1 |
Mandatory Visualization
The following diagram illustrates the general workflow for the quantification of this compound using LC-MS/MS.
Caption: Experimental workflow for TBT-Bz quantification.
Discussion
The presented LC-MS/MS method provides a robust and reliable approach for the quantification of this compound. The use of a stable isotope-labeled internal standard, such as TBT-d27, is highly recommended to compensate for matrix effects and variations in instrument response. Matrix effects are a common challenge in LC-MS/MS and can lead to ion suppression or enhancement, affecting the accuracy of quantification. It is crucial to evaluate matrix effects during method development, for example, by comparing the response of an analyte in a neat solution versus a matrix-matched standard. Dilution of the sample extract is a simple and effective way to mitigate these effects.[1]
The chromatographic conditions described provide good separation of TBT from potential interferences. The use of a core-shell column can improve peak shape and efficiency.[1] The MS/MS parameters, particularly the selection of precursor and product ions and their corresponding collision energies, are key to achieving high selectivity and sensitivity. Monitoring two MRM transitions for the target analyte provides a quantifier and a qualifier ion, which increases the confidence in compound identification.
Conclusion
This application note outlines a detailed and effective LC-MS/MS method for the quantification of this compound. The protocol is applicable to a range of sample matrices and provides the necessary parameters for method setup and validation. By following the described procedures, researchers can achieve accurate and reproducible results for the analysis of this environmentally significant compound.
References
Application Notes and Protocols for Tributyltin Benzoate Toxicity Testing in Marine Invertebrates
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for assessing the toxicity of tributyltin (TBT) benzoate in marine invertebrates. Due to its historical use as a biocide in antifouling paints, TBT is a significant and persistent contaminant in marine ecosystems, exhibiting high toxicity to non-target organisms even at very low concentrations.[1][2] These protocols are designed to guide researchers in conducting accurate and reproducible toxicity assessments. While the focus is on tributyltin benzoate, the methodologies are broadly applicable to other TBT compounds, as the toxicity is primarily driven by the tributyltin moiety.
Overview of Tributyltin Toxicity
Tributyltin compounds are organotin chemicals that were widely used as biocides.[1][2] They are known to be highly toxic to a wide range of marine life, causing adverse effects at environmentally relevant concentrations in the nanogram per liter range.[3][4] Key toxicological effects in marine invertebrates include:
-
Endocrine Disruption: TBT is a potent endocrine disruptor, most notably causing "imposex" – the imposition of male sexual characteristics on female gastropods.[4] This can lead to sterilization and population decline.[4]
-
Reproductive and Developmental Toxicity: TBT negatively impacts the reproduction and early life stages of many marine invertebrates.[4][5][6] Effects include reduced fecundity, fertilization success, and larval development, as well as larval mortality.[4][5][6]
-
General Toxicity: TBT can lead to reduced growth, shell deformities in bivalves, and mortality in a variety of species.[4]
-
Cellular and Molecular Toxicity: At the cellular level, TBT can induce oxidative stress, damage DNA, inhibit ATP synthesis, and disrupt calcium homeostasis.[3][7][8]
TBT is persistent in the environment, binding strongly to sediments where it can remain for extended periods and be released back into the water column.[1]
Quantitative Toxicity Data
The following tables summarize acute and chronic toxicity data for tributyltin in various marine invertebrates. It is important to note that most studies do not specify the exact TBT salt, but the data is representative of the toxicity of the TBT cation.
Table 1: Acute Toxicity of Tributyltin to Marine Invertebrates
| Species | Life Stage | Endpoint | Concentration (µg/L) | Exposure Duration | Reference |
| Acartia tonsa (Copepod) | - | LC50 | 0.13 | 48-96 h | |
| Acanthomysis sculpta (Mysid) | - | LC50 | 0.42 | 96 h | |
| Hydroides elegans (Polychaete) | Eggs | LC50 | 0.2 | 48 h | [5] |
| Hydroides elegans (Polychaete) | Two-cell embryos | LC50 | 1.0 | 48 h | [5] |
| Hydroides elegans (Polychaete) | Trochophores | LC50 | 2.4 | 48 h | [5] |
| Hydroides elegans (Polychaete) | Juveniles | LC50 | 2.9 | 48 h | [5] |
| Hydroides elegans (Polychaete) | Adults | LC50 | 4.4 | 48 h | [5] |
| Palaemonetes pugio (Grass Shrimp) | - | LC50 | 19.5 | 96 h | |
| Various Crustaceans | - | LC50 | 0.13 - 63 | 48-96 h | |
| Various Molluscs | - | LC50 | 84 - 717 | 48-96 h |
Table 2: Chronic Toxicity of Tributyltin to Marine Invertebrates
| Species | Life Stage | Endpoint | Concentration (µg/L) | Exposure Duration | Reference |
| Acartia tonsa (Copepod) | - | NOEC (mortality) | 0.004 | 6 days | |
| Nucella lapillus (Dog-whelk) | - | High percentage of imposex | 0.019 | - | |
| Hydroides elegans (Polychaete) | Adult | Reduced egg production, fertilization, and development | ≥ 0.1 | 60 days | [5] |
| Crassostrea gigas (Pacific Oyster) | Larvae | Inhibition of larval growth | > 20 | - | [3][4] |
| Crassostrea gigas (Pacific Oyster) | - | Inhibition of proper calcification | > 2 | - | [3][4] |
| Nucella lapillus (Dog-whelk) | - | NOEC (reproduction) | 0.0074 | 1 year | [9] |
| Nucella lapillus (Dog-whelk) | - | LOEC (reproduction) | 0.0278 | 1 year | [9] |
Experimental Protocols
The following protocols are generalized from standard methods for sediment and water-column toxicity testing, such as those from the U.S. Environmental Protection Agency (EPA) and ASTM International.[10][11][12][13]
Protocol 1: Acute Water-Column Toxicity Test with a Marine Amphipod
This protocol outlines a 96-hour static non-renewal or renewal acute toxicity test.
1. Test Organism: A suitable marine amphipod species (e.g., Ampelisca abdita, Eohaustorius estuarius, Rhepoxynius abronius, or Leptocheirus plumulosus).[13] Organisms should be from culture or collected from a clean site and acclimated to test conditions for at least 7 days.
2. Test Substance: this compound. A stock solution should be prepared in a suitable solvent (e.g., acetone) and then diluted with filtered, aerated seawater to the desired test concentrations. A solvent control group must be included.
3. Test Concentrations: A minimum of five concentrations logarithmically spaced, a negative control (seawater), and a solvent control. Concentrations should bracket the expected LC50 value (refer to Table 1).
4. Experimental Setup:
- Use 1 L glass beakers with 800 mL of test solution.
- Randomly assign 20 amphipods to each replicate beaker. A minimum of three replicates per treatment is recommended.
- Maintain a constant temperature, salinity, and photoperiod (e.g., 15 ± 1°C, 30 ± 2 ppt, 16h light: 8h dark).
- Gently aerate the test solutions.
- For renewal tests, replace at least 80% of the test solution every 24 hours.
5. Observations and Endpoints:
- Record mortality daily. Amphipods are considered dead if they do not respond to gentle prodding.
- Measure water quality parameters (temperature, salinity, pH, dissolved oxygen) daily.
- The primary endpoint is the 96-hour LC50 (the concentration lethal to 50% of the test organisms).
6. Data Analysis: Calculate the LC50 and its 95% confidence intervals using probit analysis or another appropriate statistical method.
Protocol 2: Chronic Sediment Toxicity Test with the Marine Polychaete Neanthes arenaceodentata
This protocol describes a 28-day chronic toxicity test assessing sublethal endpoints.
1. Test Organism: Juvenile Neanthes arenaceodentata.
2. Test Sediment:
- Field-collected sediment: Use sediment from the site of interest.
- Spiked sediment: A clean reference sediment can be spiked with this compound. The TBT is dissolved in a solvent and thoroughly mixed with the sediment. The sediment is then allowed to equilibrate for a specified period before use.
3. Experimental Setup:
- Use 1 L glass beakers with a 2 cm layer of test sediment and 800 mL of overlying, aerated seawater.
- A minimum of five replicate beakers per treatment.
- Randomly add 5-10 juvenile worms to each beaker.
- Maintain constant temperature, salinity, and photoperiod.
- Provide a food source (e.g., tetra-min) to each beaker periodically.
- Perform static-renewal of the overlying water.
4. Observations and Endpoints:
- Survival: At the end of the 28-day exposure, sieve the sediment to recover the worms and record the number of survivors.
- Growth: Determine the biomass (dry weight) of the surviving worms.
- Reproduction (optional extension): If the test is continued, the number of offspring can be quantified.
5. Data Analysis: Use analysis of variance (ANOVA) followed by a multiple comparison test (e.g., Dunnett's test) to determine the No Observed Effect Concentration (NOEC) and the Lowest Observed Effect Concentration (LOEC) for survival and growth.
Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams illustrate key signaling pathways affected by TBT and a general experimental workflow for toxicity testing.
References
- 1. Tributyltin - Wikipedia [en.wikipedia.org]
- 2. Environmental levels, toxicity and human exposure to tributyltin (TBT)-contaminated marine environment. a review. b_antizar@hotmail.com - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Toxicity of tributyltin in the marine mollusc Mytilus edulis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. epa.gov [epa.gov]
- 10. store.astm.org [store.astm.org]
- 11. Sediment Toxicity Tests: A Critical Review of Their use in Environmental Regulations - PMC [pmc.ncbi.nlm.nih.gov]
- 12. epa.gov [epa.gov]
- 13. epa.gov [epa.gov]
Formulation of antifouling paints containing Tributyltin benzoate
WARNING: For Historical and Research Purposes Only
Tributyltin (TBT) compounds, including Tributyltin Benzoate, are potent endocrine disruptors and have been banned globally from use in antifouling paints on ship hulls by the International Maritime Organization's (IMO) Anti-Fouling System (AFS) Convention. These compounds cause extreme and widespread damage to marine ecosystems. The following information is provided strictly for historical, academic, and research purposes, such as studying the environmental fate of TBT, developing remediation technologies, or for the research and development of safer, modern alternatives. The formulation, production, or application of TBT-based antifouling paints is illegal and environmentally hazardous.
Introduction
For several decades, organotin compounds, particularly Tributyltin (TBT) derivatives like this compound, were the most effective biocides used in antifouling paint formulations. Their unparalleled efficacy in preventing the settlement of marine organisms such as barnacles, algae, and mollusks on ship hulls led to their widespread use. This efficacy was due to the controlled release of the TBT molecule from the paint matrix into the surrounding water, creating a toxic boundary layer. However, the same properties that made them effective biocides also resulted in severe, non-target ecotoxicity, leading to their global prohibition. These historical application notes detail the typical composition and evaluation methods for these now-banned coatings.
Historical Formulation Data
The effectiveness of a TBT-based antifouling paint depended on the binder system, which controlled the polishing rate and, consequently, the release of the biocide. Formulations were typically based on a "self-polishing copolymer" (SPC) mechanism, where the TBT was chemically bound to an acrylic polymer backbone. Hydrolysis of the organotin ester in seawater would simultaneously release the biocide and cause the polymer backbone to become water-soluble, allowing it to wash away and expose a fresh, biocide-rich surface.
Table 1: Example Composition of a Historical TBT Self-Polishing Copolymer Antifouling Paint (Banned Formulation)
| Component | Chemical Example | Purpose | Typical Concentration (% w/w) |
| Primary Biocide | This compound | Broad-spectrum biocide; primary antifouling agent. | 5 - 20% |
| Binder / Polymer | Tributyltin Methacrylate/Methyl Methacrylate Copolymer | Controls polishing rate and release of the TBT biocide. | 20 - 40% |
| Co-Biocide | Cuprous Oxide (Cu₂O), Zinc Oxide (ZnO) | Boosts efficacy against algae and slime; provides color. | 25 - 50% |
| Pigments & Extenders | Titanium Dioxide (TiO₂), Iron Oxide (Fe₂O₃) | Provide color, opacity, and mechanical strength. | 10 - 20% |
| Plasticizer | Chlorinated Paraffin | Imparts flexibility to the paint film to prevent cracking. | 2 - 5% |
| Solvents | Xylene, Toluene | Dissolve the binder and control viscosity for application. | 10 - 25% |
| Stabilizers/Additives | Rosin | Modifies dissolution rate and film properties. | 5 - 15% |
Note: This table represents a generalized historical formulation. Actual compositions varied significantly based on manufacturer, intended service life, and operating conditions.
Experimental Protocols (Historical Methods)
The evaluation of TBT-based antifouling paints involved a combination of laboratory and field testing to determine their efficacy, biocide release rate, and physical durability.
Protocol for Antifouling Efficacy Assessment (Static Immersion Test)
This protocol describes the standardized method historically used to assess the ability of a paint coating to resist biofouling in a natural marine environment.
Objective: To evaluate the long-term antifouling performance of paint formulations under real-world static conditions.
Materials:
-
Test panels (e.g., fiberglass or sandblasted steel, 15 cm x 30 cm).
-
Paint application equipment (sprayer, roller, or brush).
-
Wet film thickness gauge.
-
Test rack for immersing panels in the sea.
-
Underwater camera or inspection tools.
-
Biofouling rating scale (e.g., percentage of panel covered, species identification).
Procedure:
-
Panel Preparation: Prepare and prime test panels according to the paint manufacturer's specifications to ensure proper adhesion.
-
Paint Application: Apply the antifouling paint to the test panels, ensuring a uniform and specified dry film thickness (DFT), typically 100-150 µm per coat. Use a wet film gauge during application to monitor thickness.
-
Curing: Allow the painted panels to cure for the specified time (e.g., 24-48 hours) under controlled atmospheric conditions before immersion.
-
Immersion: Securely fasten the cured panels to a test rack and immerse them in a marine environment known for significant fouling pressure. Panels should be positioned vertically and at a depth of at least 1 meter below the low tide mark.
-
Inspection: Periodically (e.g., monthly for the first 6 months, then quarterly), remove the panels from the water for inspection. Photograph and rate the extent and type of biofouling on each panel according to a standardized rating system.
-
Data Analysis: Compare the fouling resistance of the test formulations against a non-toxic control panel and a known standard formulation over a period of 12-36 months.
Protocol for Biocide Leaching Rate Determination
This laboratory protocol was used to quantify the rate at which the TBT biocide was released from the paint film into seawater, a critical parameter for both efficacy and environmental risk assessment.
Objective: To measure the steady-state release rate of Tributyltin from a coated surface into artificial seawater.
Materials:
-
Coated test panels or rotating cylinders.
-
A container with a known volume of artificial seawater (e.g., ASTM D1141).
-
A magnetic stirrer or rotating apparatus to maintain constant water flow over the surface.
-
High-purity solvents for extraction (e.g., hexane with tropolone).
-
Gas Chromatograph with a Flame Photometric Detector (GC-FPD) or Mass Spectrometer (GC-MS) for TBT analysis.
-
Certified TBT standards for calibration.
Procedure:
-
Sample Preparation: Prepare a coated panel or cylinder with a precisely known surface area and allow it to cure fully.
-
Leaching: Immerse the sample in the container of artificial seawater. Maintain a constant temperature (e.g., 25°C) and water agitation to simulate vessel movement.
-
Sampling: At predetermined intervals (e.g., 1, 3, 7, 14, 28 days), collect a water sample from the container. After each sampling, replace the entire volume of seawater to maintain sink conditions (i.e., near-zero biocide concentration).
-
Extraction: Acidify the collected water samples and perform a liquid-liquid extraction of the TBT into an organic solvent (e.g., hexane).
-
Analysis: Analyze the extract using GC-FPD or GC-MS to determine the concentration of TBT.
-
Calculation: Calculate the leaching rate in micrograms of TBT released per square centimeter per day (µg/cm²/day). Plot the leaching rate over time to determine the steady-state release rate.
Visualizations
Workflow for Historical Antifouling Paint Development
The following diagram illustrates the typical workflow from the initial formulation of a TBT-based paint to its final evaluation.
Caption: Historical workflow for TBT antifouling paint R&D.
Toxicological Mechanism of TBT
Tributyltin is a potent endocrine disruptor. One of its most well-documented effects is the induction of "imposex" in female marine snails, where they develop male sex organs. This is caused by the inhibition of the cytochrome P450 aromatase enzyme, which is critical for converting androgens to estrogens.
Application Notes and Protocols: Measurement of the Leaching Rate of Tributyltin Benzoate from Coated Surfaces
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tributyltin benzoate (TBTB) is an organotin compound utilized as a biocide in antifouling paints and wood preservatives. Its efficacy lies in its toxicity to a wide range of marine and terrestrial organisms that can cause deterioration or fouling of surfaces. The environmental impact of tributyltin (TBT) compounds is a significant concern due to their high toxicity to non-target aquatic organisms. Consequently, measuring the rate at which TBTB leaches from coated surfaces is crucial for environmental risk assessment, regulatory compliance, and the development of more environmentally benign antifouling technologies.
These application notes provide a detailed protocol for determining the leaching rate of TBTB from coated surfaces in a laboratory setting. The methodology is based on established international standards for measuring biocide release rates from antifouling paints, such as ISO 15181-1 and ASTM D5108-90. In the aquatic environment, TBTB hydrolyzes to the tributyltin cation (TBT+), which is the primary toxicant. Therefore, the analytical procedures outlined are designed to quantify the total TBT released into the surrounding water.
Key Experimental Protocols
Preparation of Coated Test Specimens
A critical first step is the preparation of standardized test specimens to ensure reproducibility of the leaching data.
Materials:
-
Inert substrate panels or cylinders (e.g., made of polycarbonate, glass, or other non-reactive material).
-
This compound-containing coating.
-
Applicator (e.g., spray gun, brush, or roller, depending on the coating's application instructions).
-
Vernier calipers or micrometer.
-
Analytical balance.
Protocol:
-
Clean the substrate panels or cylinders thoroughly with a suitable solvent to remove any contaminants and dry them completely.
-
Measure the dimensions of each specimen to calculate the surface area that will be coated.
-
Apply the TBTB-containing coating to the specified surface area of the specimens according to the manufacturer's instructions. Ensure a uniform and consistent film thickness.
-
Allow the coated specimens to cure under controlled conditions (temperature and humidity) for the period specified by the coating manufacturer.
-
After curing, measure the dry film thickness of the coating at multiple points on each specimen to ensure uniformity.
Leaching Rate Measurement
This protocol describes the immersion and sampling procedure to determine the amount of TBTB leached over time.
Materials:
-
Coated test specimens.
-
Leaching tank or individual leaching containers made of inert materials (e.g., glass or polycarbonate).
-
Artificial seawater (prepared according to ASTM D1141 or equivalent).
-
Peristaltic pump or a system for controlled water flow (for dynamic leaching tests).
-
pH meter and thermometer.
-
Sample collection vials (amber glass with PTFE-lined caps).
Protocol:
-
Place the cured and coated test specimens in the leaching tank or individual containers.
-
Fill the tank/containers with a known volume of artificial seawater, ensuring the coated surfaces are fully submerged. The volume should be sufficient to avoid saturation of the biocide in the water.
-
Maintain the artificial seawater at a constant temperature (e.g., 25°C ± 1°C) and pH (e.g., 8.1 ± 0.1).
-
For static leaching tests, gently agitate the water to ensure mixing without causing abrasion of the coated surface. For dynamic tests, maintain a constant flow rate of fresh artificial seawater through the tank.
-
At predetermined time intervals (e.g., 24, 48, 72, 96 hours, and weekly thereafter), collect water samples from the leaching tank/containers.
-
After each sampling, replace the entire volume of artificial seawater with fresh, pre-conditioned medium to maintain a constant driving force for leaching.
-
Store the collected water samples in amber glass vials at 4°C and analyze them as soon as possible.
Analytical Determination of Tributyltin
The concentration of TBT in the collected water samples is determined using gas chromatography. This involves extraction, derivatization, and instrumental analysis.
Materials:
-
Collected water samples.
-
Internal standard solution (e.g., tripentyltin chloride).
-
Hexane (pesticide residue grade).
-
Sodium chloride (analytical grade).
-
Hydrochloric acid (concentrated).
-
Derivatizing agent (e.g., sodium tetraethylborate or a Grignard reagent like pentylmagnesium bromide).
-
Anhydrous sodium sulfate.
-
Gas chromatograph (GC) equipped with a flame photometric detector (FPD) or a mass spectrometer (MS).
-
Appropriate GC column (e.g., a non-polar or semi-polar capillary column).
Protocol:
-
Extraction:
-
Transfer a known volume of the water sample to a separatory funnel.
-
Add the internal standard.
-
Acidify the sample with hydrochloric acid to a pH of approximately 2.
-
Add sodium chloride to saturate the aqueous phase.
-
Perform a liquid-liquid extraction by adding hexane and shaking vigorously for several minutes.
-
Allow the layers to separate and collect the organic (hexane) layer. Repeat the extraction process two more times with fresh hexane.
-
Combine the hexane extracts.
-
-
Derivatization:
-
To the combined hexane extract, add the derivatizing agent (e.g., sodium tetraethylborate) to convert the ionic TBT into a more volatile and less polar derivative (e.g., tetraethyltin).
-
-
Clean-up and Concentration:
-
Pass the derivatized extract through a column containing anhydrous sodium sulfate to remove any residual water.
-
Concentrate the extract to a small, known volume under a gentle stream of nitrogen.
-
-
GC Analysis:
-
Inject a small volume of the concentrated extract into the GC-FPD or GC-MS.
-
Run the analysis using a suitable temperature program to separate the derivatized TBT from other components.
-
Identify and quantify the TBT derivative based on its retention time and the response of the detector, relative to the internal standard.
-
-
Calculation of Leaching Rate:
-
Calculate the concentration of TBT in the original water sample based on the instrumental analysis results.
-
The leaching rate (LR) is then calculated using the following formula: LR (µg/cm²/day) = (C * V) / (A * t) Where:
-
C = Concentration of TBT in the water sample (µg/L)
-
V = Volume of the leaching water (L)
-
A = Surface area of the coated specimen (cm²)
-
t = Leaching interval (days)
-
-
Data Presentation
The quantitative data for the leaching rate of this compound from a hypothetical coated surface are summarized in the table below.
| Leaching Interval (Days) | TBT Concentration in Leachate (µg/L) | Cumulative TBT Leached (µg/cm²) | Average Leaching Rate (µg/cm²/day) |
| 1 | 15.2 | 1.52 | 1.52 |
| 3 | 12.8 | 3.84 | 1.28 |
| 7 | 10.5 | 7.35 | 1.05 |
| 14 | 8.9 | 12.46 | 0.89 |
| 21 | 7.5 | 17.71 | 0.75 |
| 28 | 6.8 | 22.47 | 0.68 |
Note: The data presented in this table are for illustrative purposes only and will vary depending on the coating formulation, environmental conditions, and other experimental parameters.
Visualizations
Caption: Experimental workflow for measuring the leaching rate of this compound.
Caption: Analytical workflow for the determination of Tributyltin in water samples.
Application Notes and Protocols: Synthesis and Characterization of Tributyltin Benzoate Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis and characterization of tributyltin benzoate and its derivatives. Furthermore, it explores their applications in biological research, particularly in the context of their cytotoxic effects and their role as nuclear receptor agonists.
Synthesis of this compound Derivatives
This compound derivatives can be synthesized through several methods. Two common and effective protocols are provided below.
Protocol 1: From Tributyltin Chloride and a Benzoate Salt
This method is based on the principle of a salt metathesis reaction, analogous to the synthesis of triphenyltin benzoate.[1] A silver benzoate salt is used to precipitate silver chloride, driving the reaction to completion.
Experimental Protocol:
-
Preparation of Silver Benzoate:
-
Dissolve sodium benzoate (1.0 eq) in deionized water.
-
In a separate flask, dissolve silver nitrate (1.0 eq) in deionized water.
-
Slowly add the silver nitrate solution to the sodium benzoate solution with constant stirring, in the dark.
-
A white precipitate of silver benzoate will form.
-
Filter the precipitate, wash with deionized water, and dry under vacuum.
-
-
Synthesis of this compound:
-
In a round-bottom flask protected from light, suspend silver benzoate (1.0 eq) in chloroform.
-
Add tributyltin chloride (1.0 eq) to the suspension.
-
Stir the reaction mixture vigorously at room temperature for 48 hours.[1]
-
The formation of a precipitate (silver chloride) will be observed.
-
Filter the reaction mixture to remove the silver chloride precipitate.
-
Evaporate the solvent from the filtrate under reduced pressure to obtain the crude product.
-
Recrystallize the solid from a suitable solvent such as chloroform or hexane to yield pure this compound.
-
Logical Workflow for Synthesis Protocol 1:
Caption: Workflow for the synthesis of this compound via a salt metathesis reaction.
Protocol 2: From Bis(tributyltin) Oxide and Benzoic Acid
This protocol involves the condensation reaction between bis(tributyltin) oxide and the desired benzoic acid derivative, with the removal of water to drive the reaction to completion.
Experimental Protocol:
-
Reaction Setup:
-
In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, dissolve the substituted benzoic acid (2.0 eq) in toluene.
-
Add bis(tributyltin) oxide (1.0 eq) to the solution.
-
-
Reaction Execution:
-
Heat the reaction mixture to reflux.
-
Water will be formed as a byproduct and will be collected in the Dean-Stark trap.
-
Continue the reflux until no more water is collected, indicating the completion of the reaction.
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature.
-
Remove the toluene under reduced pressure.
-
The resulting crude product can be purified by distillation under high vacuum or by column chromatography on silica gel.
-
Characterization of this compound Derivatives
The synthesized compounds should be thoroughly characterized to confirm their identity and purity. The following techniques are essential.
Spectroscopic Characterization
Infrared (IR) Spectroscopy:
IR spectroscopy is used to identify the coordination mode of the carboxylate group to the tin atom. The key vibrational bands to analyze are the asymmetric (νasym) and symmetric (νsym) stretching frequencies of the carboxylate group (COO).
-
Unidentate coordination: A larger separation between νasym(COO) and νsym(COO) is observed.
-
Bidentate or Bridging coordination: A smaller separation between νasym(COO) and νsym(COO) is observed.[2]
Nuclear Magnetic Resonance (NMR) Spectroscopy:
¹H, ¹³C, and ¹¹⁹Sn NMR are crucial for structural elucidation.
-
¹H NMR: Provides information on the protons of the butyl groups and the benzoate moiety. The chemical shifts and coupling patterns of the aromatic protons will vary depending on the substituents on the benzoic acid ring.
-
¹³C NMR: Shows the carbon signals for both the tributyltin and benzoate parts of the molecule.
-
¹¹⁹Sn NMR: The chemical shift of the tin atom is indicative of its coordination number. Generally, a shift to a higher field (more negative ppm value) suggests a higher coordination number (e.g., five-coordinate in a trigonal bipyramidal geometry in the solid state).
Mass Spectrometry (MS):
Mass spectrometry is used to determine the molecular weight of the synthesized compounds and to analyze their fragmentation patterns, further confirming their structure.
Physicochemical Characterization
-
Melting Point: A sharp melting point is indicative of a pure compound.
-
Solubility: The solubility of the derivatives in various organic solvents should be determined. Tributyltin compounds are generally soluble in common organic solvents like chloroform, dichloromethane, and hexane.[3]
Table 1: Representative Spectroscopic Data for this compound
| Technique | Parameter | Observed Value |
| IR (cm⁻¹) | νasym(COO) | ~1640 - 1655 |
| νsym(COO) | ~1330 - 1395 | |
| ν(Sn-C) | ~545 - 575 | |
| ν(Sn-O) | ~408 - 430 | |
| ¹H NMR (CDCl₃, δ ppm) | Aromatic Protons | 7.3 - 8.1 |
| Butyl Protons | 0.9 - 1.8 | |
| ¹³C NMR (CDCl₃, δ ppm) | Carbonyl Carbon | ~170 - 175 |
| Aromatic Carbons | 128 - 135 | |
| Butyl Carbons | 13 - 29 | |
| ¹¹⁹Sn NMR (CDCl₃, δ ppm) | Sn | Varies with coordination |
Note: The exact values will vary depending on the specific substituents on the benzoate ring and the solvent used for analysis.[4][5]
Applications in Biological Research
This compound derivatives have garnered interest for their potent biological activities, including cytotoxic effects against cancer cells and their role as endocrine disruptors.
Cytotoxicity against Cancer Cell Lines
Tributyltin compounds have been shown to induce apoptosis in various cancer cell lines.[6][7][8] The mechanism of action often involves the activation of caspases and disruption of the mitochondrial membrane potential.[9]
Protocol for Assessing Cytotoxicity (MTT Assay):
-
Cell Seeding:
-
Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the this compound derivative in the appropriate cell culture medium.
-
Remove the old medium from the wells and add the medium containing the test compound.
-
Incubate for the desired time points (e.g., 24, 48, 72 hours).
-
-
MTT Assay:
-
Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the MTT solution and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the control (untreated cells).
-
Agonism of Retinoid X Receptor (RXR)
Tributyltin compounds are known agonists of the Retinoid X Receptor (RXR), a nuclear receptor that plays a crucial role in various physiological processes.[6][10][11][12][13] TBT has been shown to bind covalently to a cysteine residue in the ligand-binding domain of RXRα.[13][14] This activation can influence the transcriptional activity of RXR and its heterodimeric partners, such as the Peroxisome Proliferator-Activated Receptor (PPAR).
Signaling Pathway of Tributyltin as an RXR Agonist:
Caption: Mechanism of RXR-PPAR heterodimer activation by Tributyltin (TBT) derivatives.
Experimental Protocol for Luciferase Reporter Assay to Measure RXR Activation:
-
Cell Transfection:
-
Co-transfect a suitable cell line (e.g., HEK293T) with an RXR expression vector and a luciferase reporter plasmid containing a peroxisome proliferator response element (PPRE).
-
Also, co-transfect a Renilla luciferase vector for normalization.
-
-
Compound Treatment:
-
After 24 hours of transfection, treat the cells with various concentrations of the this compound derivative.
-
-
Luciferase Assay:
-
After 24 hours of treatment, lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.
-
Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency.
-
An increase in the normalized luciferase activity indicates the activation of the RXR signaling pathway.
-
Safety Precautions
Tributyltin compounds are highly toxic and should be handled with extreme caution in a well-ventilated fume hood.[15] Appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles, must be worn at all times. All waste containing tributyltin derivatives must be disposed of as hazardous chemical waste according to institutional guidelines.
References
- 1. Synthesis and Antibacterial Activity of Triphenyltinbenzoate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. IR Infrared Absorption Bands of Carboxylate - 911Metallurgist [911metallurgist.com]
- 3. researchgate.net [researchgate.net]
- 4. ukm.my [ukm.my]
- 5. researchgate.net [researchgate.net]
- 6. Anticancer effects of tributyltin chloride and triphenyltin chloride in human breast cancer cell lines MCF-7 and MDA-MB-231 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cytotoxic effects of two organotin compounds and their mode of inflicting cell death on four mammalian cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A comparison of the effects of tributyltin chloride and triphenyltin chloride on cell proliferation, proapoptotic p53, Bax, and antiapoptotic Bcl-2 protein levels in human breast cancer MCF-7 cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. In vitro approaches to evaluate toxicity induced by organotin compounds tributyltin (TBT), dibutyltin (DBT), and monobutyltin (MBT) in neuroblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Tributyltin chloride (TBT) induces RXRA down-regulation and lipid accumulation in human liver cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Tributyltin engages multiple nuclear receptor pathways and suppresses osteogenesis in bone marrow multipotent stromal cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Activation of RXR-PPAR heterodimers by organotin environmental endocrine disruptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Activation of RXR–PPAR heterodimers by organotin environmental endocrine disruptors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Organic Syntheses Procedure [orgsyn.org]
Application Note: High-Accuracy Analysis of Tributyltin Benzoate Using Certified Reference Materials
Introduction
Tributyltin (TBT) compounds, including Tributyltin benzoate, are organotin compounds that have been widely used as biocides in anti-fouling paints for ships, as wood preservatives, and as fungicides in agriculture.[1][2] Due to their high toxicity and persistence in the environment, TBT compounds are of significant regulatory concern.[3] Accurate and precise quantification of TBT in various matrices is crucial for environmental monitoring, food safety, and toxicological research. The use of Certified Reference Materials (CRMs) is an essential component of quality assurance and quality control (QA/QC) in analytical laboratories, ensuring the traceability and reliability of measurement results.
This application note provides a detailed protocol for the analysis of Tributyltin (as the TBT cation) in environmental samples using Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The protocol incorporates the use of CRMs for method validation and ongoing performance verification.
Analytical Approaches
The two primary instrumental techniques for the determination of organotin compounds are Gas Chromatography (GC) and Liquid Chromatography (LC), both typically coupled with mass spectrometric detection.[2][4][5]
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is a well-established and robust technique for TBT analysis. Due to the low volatility of organotin compounds, a derivatization step is required to convert them into more volatile species suitable for GC analysis.[2] Ethylation using sodium tetraethylborate (NaBEt₄) is a common derivatization method.[2][6] Isotope dilution mass spectrometry (IDMS) using isotopically labeled internal standards is often employed to achieve high accuracy and precision.[7]
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This technique offers the advantage of analyzing TBT compounds without the need for derivatization, simplifying sample preparation and reducing analysis time.[4][5] LC-MS/MS provides excellent sensitivity and selectivity, making it suitable for trace-level analysis in complex matrices.[4]
Certified Reference Materials
The use of CRMs is fundamental for method validation, including the assessment of accuracy, precision, and measurement uncertainty. Several CRMs are available for organotin analysis in different matrices.
| Certified Reference Material | Matrix | Analyte | Certified Value (as Sn) |
| BCR-462 | Coastal Sediment | Tributyltin (TBT) | 54 ± 15 µg/kg[2] |
| ERM-CE477 | Mussel Tissue | Tributyltin (TBT) | 2.20 ± 0.19 mg/kg[2][8] |
| PACS-2 | Marine Sediment | Tributyltin (TBT) | 890 ± 105 ng/g[7] |
| SOPH-1 | Marine Sediment | Tributyltin (TBT) | 174 ± 9 ng/g[9] |
| NMIJ CRM 7306-a | Marine Sediment | Tributyltin (TBT) | 44 ± 3 µg/kg[10] |
Experimental Protocols
Sample Preparation: Extraction from Sediment
This protocol is adapted for the extraction of TBT from sediment samples.
Materials:
-
Methanol (CH₃OH), analytical grade
-
Acetic acid (CH₃COOH), analytical grade
-
Toluene, analytical grade
-
Deuterated TBT internal standard solution (e.g., TBT-d27)
-
Centrifuge tubes (50 mL)
-
Ultrasonic bath
-
Centrifuge
Procedure:
-
Weigh approximately 4 g of the sediment sample into a 50 mL centrifuge tube.
-
Spike the sample with a known amount of deuterated TBT internal standard solution.
-
Add 10 mL of a 50:50 (v/v) toluene-methanol mixture and 100 µL of concentrated hydrochloric acid (HCl).
-
Place the tube in an ultrasonic bath and sonicate for 60 minutes.
-
Centrifuge the sample at 5000 rpm for 10 minutes to separate the solid and liquid phases.
-
Carefully transfer the supernatant (extract) to a clean vial for further processing (derivatization for GC-MS or direct analysis by LC-MS/MS).
Derivatization for GC-MS Analysis
Materials:
-
Sodium tetraethylborate (NaBEt₄), 2% (w/v) in ethanol (prepare fresh)
-
Sodium acetate buffer (1 M, pH 5.0)
-
Hexane, analytical grade
-
Vortex mixer
Procedure:
-
Take a 1 mL aliquot of the sample extract.
-
Add 1 mL of sodium acetate buffer.[6]
-
Add 0.5 mL of the freshly prepared 2% NaBEt₄ solution.[7]
-
Shake the mixture vigorously for 10 minutes to allow for the ethylation of TBT.[7]
-
Add 1 mL of hexane and vortex for 1 minute to extract the derivatized (ethylated) TBT.
-
Allow the phases to separate and carefully transfer the upper hexane layer to a GC vial for analysis.
Instrumental Analysis
GC-MS Analysis
-
Gas Chromatograph: Agilent 6890N or equivalent
-
Mass Spectrometer: Agilent 5973 Network MSD or equivalent[7]
-
Column: HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent[7]
-
Carrier Gas: Helium at a constant flow rate of 1.5 mL/min
-
Inlet: Split/splitless injector
-
Injection Volume: 1 µL
-
Oven Temperature Program: Initial temperature of 50°C, hold for 2 min, ramp to 280°C at 10°C/min, hold for 5 min.
-
MSD Parameters:
-
Ionization Mode: Electron Impact (EI) at 70 eV
-
Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Acquisition Mode: Selected Ion Monitoring (SIM)
-
LC-MS/MS Analysis
-
Liquid Chromatograph: Agilent 1200 series or equivalent
-
Mass Spectrometer: AB SCIEX 4000 QTRAP® or equivalent[4]
-
Column: C18 reversed-phase column (e.g., 150 mm x 2.1 mm, 3.5 µm particle size)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in methanol
-
Gradient: Start with 50% B, increase to 95% B over 10 minutes, hold for 5 minutes, return to initial conditions.
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 10 µL
-
MS/MS Parameters:
Quality Control and Data Analysis
-
Calibration: A multi-point calibration curve should be prepared using standard solutions of the target analyte and the internal standard.
-
CRM Analysis: A CRM should be analyzed with each batch of samples to verify the accuracy and precision of the method. The measured value should fall within the certified range of the CRM.
-
Quantification: The concentration of TBT in the samples is determined by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
Workflow and Logical Relationships
Caption: Workflow for the analysis of Tributyltin (TBT).
References
- 1. Qmx Laboratories - Organotins Reference Materials [qmx.com]
- 2. pjoes.com [pjoes.com]
- 3. arpat.toscana.it [arpat.toscana.it]
- 4. sciex.jp [sciex.jp]
- 5. Determination of tributyltin in marine sediment and waters by pressurised solvent extraction and liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A simple, low cost GC/MS method for the sub-nanogram per litre measurement of organotins in coastal water - PMC [pmc.ncbi.nlm.nih.gov]
- 7. gcms.cz [gcms.cz]
- 8. A new mussel certified reference material (CRM 477) for the quality control of butyltin determination in the marine environment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. SOPH-1 Sediment certified reference materials for the determination of tributyltin and dibutyltin | EVISA's Materials Database [speciation.net]
- 10. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Overcoming matrix interference in Tributyltin benzoate analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming matrix interference during the analysis of Tributyltin benzoate (TBTB).
Frequently Asked Questions (FAQs)
Q1: What is matrix interference in the context of this compound analysis?
A1: In chemical analysis, the "matrix" refers to all the components in a sample other than the analyte of interest (in this case, this compound). Matrix interference, or matrix effect, occurs when these other components alter the analytical signal of the target analyte.[1] This can lead to either an underestimation (signal suppression) or overestimation (signal enhancement) of the TBTB concentration, compromising the accuracy and reliability of the results.[2] This is a significant challenge, especially in complex samples like sediments, biological tissues, and food products.[3][4][5]
Q2: What are the common causes of matrix effects in LC-MS/MS analysis of this compound?
A2: In Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), matrix effects are primarily caused by co-eluting compounds from the sample that interfere with the ionization of the TBT cation at the MS source.[1] Key causes include:
-
Ion Suppression: This is the most common issue, where co-eluting matrix components compete with the TBT ions for ionization, reducing the analyte's signal.
-
Ion Enhancement: Less frequently, some matrix components can enhance the ionization of the TBT, leading to an artificially high signal.
-
Alteration of Physical Properties: Matrix components can change the physical properties of the droplets in the electrospray source, affecting desolvation and ionization efficiency.[1]
Q3: How can I determine if my this compound analysis is affected by matrix interference?
A3: To diagnose matrix effects, you can perform the following experiments:
-
Post-Column Infusion: Infuse a standard solution of TBTB directly into the mass spectrometer while injecting a blank matrix extract onto the LC column. A dip or rise in the baseline signal at the retention time of TBTB indicates the presence of matrix effects.[6]
-
Comparison of Calibration Curves: Prepare two calibration curves for TBTB: one in a pure solvent and another in a blank matrix extract (matrix-matched calibration). A significant difference in the slopes of these two curves is a clear indication of matrix interference.[1][2]
Q4: What are the primary strategies to overcome matrix interference in this compound analysis?
A4: The main strategies can be categorized into three areas:
-
Effective Sample Preparation: To remove interfering matrix components before analysis.[7]
-
Chromatographic Optimization: To separate TBTB from co-eluting matrix components.[2]
-
Calibration Strategies: To compensate for the matrix effects that cannot be eliminated.[2][7]
Troubleshooting Guide
This guide provides solutions to common problems encountered during the analysis of this compound.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low Analyte Recovery | Inefficient extraction: The chosen solvent may not be optimal for extracting TBTB from the sample matrix. Matrix suppression: Co-eluting matrix components are suppressing the TBTB signal. | Optimize extraction solvent: Test different solvents or solvent mixtures. For sediment samples, acetonitrile with 5% formic acid has shown good results for TBT.[8][9] Improve sample cleanup: Implement a more rigorous cleanup step using Solid-Phase Extraction (SPE) or dispersive SPE (d-SPE).[8][10] Dilute the sample: Diluting the extract can reduce the concentration of interfering components.[2][11] |
| Poor Reproducibility (High %RSD) | Inconsistent sample preparation: Variability in extraction or cleanup steps. Variable matrix effects: The composition of the matrix varies between samples. | Standardize protocols: Ensure all sample preparation steps are performed consistently. Use an internal standard: A stable isotope-labeled internal standard (e.g., deuterated TBT) can compensate for variations in matrix effects and sample preparation.[12] Employ matrix-matched calibration: This helps to account for sample-to-sample variability in matrix composition. |
| Peak Shape Issues (e.g., tailing, splitting) | Matrix components affecting chromatography: Co-eluting compounds can interact with the analytical column. Column contamination: Accumulation of matrix components on the column. | Optimize chromatographic conditions: Adjust the mobile phase gradient or use a different column chemistry to improve separation.[2] Implement a guard column: This will protect the analytical column from strongly retained matrix components. Thoroughly wash the column: After each analytical run, perform an extensive column wash with a strong solvent. |
| Unexpectedly High Signal (Enhancement) | Matrix enhancement: Certain matrix components are enhancing the ionization of TBTB. | Improve sample cleanup: Use SPE or d-SPE to remove the enhancing components. Use the standard addition method: This is a robust method for quantification in the presence of significant and variable matrix effects.[2][6] |
Experimental Protocols
Protocol 1: QuEChERS-based Sample Preparation for Sediment Samples
The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is effective for extracting TBT from complex matrices like sediment.[3][8]
-
Sample Extraction:
-
Weigh 5 g of homogenized sediment into a 50 mL centrifuge tube.
-
Add 10 mL of MiliQ water.
-
Shake vigorously for 1 minute.
-
Centrifuge at >3000 rcf for 5 minutes. The upper acetonitrile layer contains the TBT.[2]
-
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
-
Transfer an aliquot of the acetonitrile extract to a d-SPE tube containing a suitable sorbent (e.g., C18 for nonpolar interferences).[8]
-
Vortex for 1 minute.
-
Centrifuge at >3000 rcf for 5 minutes.
-
The supernatant is ready for LC-MS/MS analysis.
-
Protocol 2: Solid-Phase Extraction (SPE) for Water Samples
SPE is a common technique for cleaning up and concentrating TBT from aqueous samples.[13]
-
Column Conditioning:
-
Condition a C18 SPE cartridge with 5 mL of methanol followed by 5 mL of deionized water.
-
-
Sample Loading:
-
Pass the water sample through the conditioned SPE cartridge at a slow flow rate.
-
-
Washing:
-
Wash the cartridge with 5 mL of deionized water to remove polar interferences.
-
-
Elution:
-
Elute the TBT from the cartridge with a suitable organic solvent (e.g., methanol or acetonitrile).
-
-
Analysis:
-
The eluate can be concentrated and then analyzed by LC-MS/MS or GC-MS.
-
Data Presentation
Table 1: Comparison of Sample Cleanup Strategies for TBT Analysis
| Cleanup Method | Matrix | Analyte Recovery (%) | Relative Standard Deviation (RSD) (%) | Reference |
| QuEChERS with d-SPE | Sediment | 85-110 | < 15 | [3][8] |
| Solid-Phase Extraction (C18) | Water | 81-102 | 5-13 | [13] |
| Liquid-Liquid Extraction | Water | 75-95 | < 20 | [14] |
Note: Recovery and RSD values are typical ranges reported in the literature and may vary depending on the specific matrix and experimental conditions.
Visualizations
Caption: General experimental workflow for this compound analysis.
Caption: Troubleshooting logic for overcoming matrix interference.
References
- 1. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Development and Application of a Novel QuEChERS Method for Monitoring of Tributyltin and Triphenyltin in Bottom Sediments of the Odra River Estuary, North Westernmost Part of Poland - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. repositorio.unesp.br [repositorio.unesp.br]
- 5. researchgate.net [researchgate.net]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. How to circumvent matrix effect in confirmatory testing - Confirmatory Testing & Analytical Challenges - Nitrosamines Exchange [nitrosamines.usp.org]
- 8. Development and Application of a Novel QuEChERS Method for Monitoring of Tributyltin and Triphenyltin in Bottom Sediments of the Odra River Estuary, North Westernmost Part of Poland - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Innovative Solid-Phase Extraction Strategies for Improving the Advanced Chromatographic Determination of Drugs in Challenging Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 11. sciex.jp [sciex.jp]
- 12. arpat.toscana.it [arpat.toscana.it]
- 13. On-line solid-phase extraction coupled with liquid chromatography/electrospray ionization mass spectrometry for the determination of trace tributyltin and triphenyltin in water samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pjoes.com [pjoes.com]
Technical Support Center: Enhancing Tributyltin Benzoate (TBTB) Detection in Complex Samples
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the sensitivity of Tributyltin benzoate (TBTB) detection in complex matrices.
Section 1: Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in detecting TBTB in complex samples?
A1: The primary challenges in detecting TBTB in complex samples such as sediment, biological tissues, and environmental water samples include:
-
Low concentrations: TBTB is often present at trace levels (ng/L or µg/kg), requiring highly sensitive analytical methods.[1][2]
-
Matrix effects: Co-extracting substances from the sample matrix can interfere with the analysis, either suppressing or enhancing the signal of the analyte. This is a significant source of error in quantification.[3][4]
-
Contamination: Contamination of samples, glassware, and reagents with organotin compounds can lead to false positives and inaccurate quantification.[1][2]
-
Analyte stability: TBTB can degrade during sample preparation and analysis, leading to lower recoveries.[5]
Q2: Is a derivatization step necessary for TBTB analysis?
A2: For analysis by Gas Chromatography (GC), a derivatization step is essential. TBTB, or more specifically the tributyltin (TBT) cation, has low volatility. Derivatization converts it into a more volatile and thermally stable compound suitable for GC analysis.[5][6] Common derivatization agents include sodium tetraethylborate (NaBEt4) and Grignard reagents like pentylmagnesium bromide.[5][6] For methods using Liquid Chromatography (LC), such as µLC-ES-ITMS, derivatization may not be required.[7]
Q3: How can I minimize contamination during TBTB analysis?
A3: To minimize contamination, a strict cleaning protocol and careful handling are necessary:
-
Glassware: All glassware should be thoroughly cleaned, for example, by soaking in an acid bath (e.g., 12 N HCl at pH 2 for 24 hours), followed by rinsing with deionized water and methanol.[7] Baking glassware in a muffle furnace can also help remove residual butyltins.[1]
-
Reagents: Use high-purity solvents and reagents. It is crucial to test all reagents, including derivatizing agents and extraction solvents, for the presence of butyltin contaminants by analyzing blank samples.[1][2]
-
Sample Handling: Avoid using PVC plastics, as they can contain dibutyltin as a stabilizer.[1] Polycarbonate containers can also be difficult to clean after exposure to high concentrations of butyltins.[1] Be mindful of potential environmental contamination sources in the laboratory.[1]
Q4: What is the "matrix effect" and how can I mitigate it?
A4: The matrix effect refers to the alteration of the analytical signal of the target analyte due to the presence of co-eluting compounds from the sample matrix.[3][4] This can lead to either signal suppression or enhancement, resulting in inaccurate quantification.[4][8]
Strategies to mitigate matrix effects include:
-
Sample Preparation: Employing effective clean-up steps during sample preparation to remove interfering compounds is crucial. Techniques like Solid Phase Extraction (SPE) can be very effective.[9][10]
-
Internal Standards: Using an appropriate internal standard, ideally a stable isotope-labeled version of the analyte (e.g., TBT-D27), can help compensate for matrix effects and variations in recovery.[11]
-
Matrix-Matched Calibration: Preparing calibration standards in a blank matrix extract that is similar to the sample matrix can help to compensate for the matrix effect.[4][8]
-
Standard Addition: The standard addition method, where known amounts of the standard are added to the sample, can also be used to overcome matrix effects.[8]
-
Chromatographic Separation: Optimizing the chromatographic conditions to separate the analyte from interfering compounds can also reduce matrix effects.[10]
Section 2: Troubleshooting Guides
This section provides solutions to common problems encountered during the analysis of TBTB in complex samples.
| Problem | Potential Cause(s) | Troubleshooting Steps |
| Low or No Analyte Signal | 1. Inefficient extraction of TBTB from the sample matrix. 2. Degradation of the analyte during sample preparation. 3. Incomplete derivatization. 4. Instrument sensitivity issues. | 1. Optimize the extraction method. For sediments, consider using a methanol-acetic acid mixture with sonication or microwave-assisted extraction.[5][12] For water samples, SPE or liquid-liquid extraction can be effective.[5] 2. Ensure proper storage of samples (e.g., frozen) and extracts.[5] Minimize the time between extraction and analysis. 3. Ensure the derivatization reagent is fresh and the reaction conditions (pH, time) are optimal.[5] 4. Check the instrument's performance, including the detector and injection system. |
| Poor Peak Shape | 1. Active sites in the GC inlet or column. 2. Co-elution with interfering compounds from the matrix. | 1. Use a deactivated liner and column. Consider using a retention gap. 2. Improve the clean-up procedure to remove matrix components. Optimize the GC temperature program to improve separation. |
| High Background Noise | 1. Contaminated reagents or solvents. 2. Carryover from previous injections. 3. A dirty ion source in the mass spectrometer. | 1. Run reagent blanks to identify the source of contamination.[1] 2. Inject solvent blanks between samples to check for carryover. 3. Clean the ion source according to the manufacturer's instructions. |
| Poor Reproducibility | 1. Inconsistent sample preparation. 2. Variability in the derivatization reaction. 3. Fluctuations in instrument performance. 4. Significant matrix effects varying between samples.[3] | 1. Standardize the sample preparation protocol. Use of an automated system can improve consistency. 2. Precisely control the amount of derivatization reagent and reaction time. 3. Regularly check instrument performance using standards. 4. Employ matrix-matched calibration or the standard addition method for each sample if matrix variability is high.[4][8] |
Section 3: Experimental Protocols
Protocol 1: Extraction and Analysis of TBTB from Sediment Samples
This protocol is based on a method involving acid-sonication extraction followed by derivatization and GC-MS analysis.[5]
1. Sample Preparation and Extraction:
- Weigh 0.2 g of air-dried sediment sample into a reaction vessel.
- Add 4 ml of a mixture of acetic acid and methanol (3:1 v/v), followed by 3 ml of acetic acid and 1 ml of methanol.
- Expose the resulting slurry to ultrasonic sonication (e.g., 80 W) for 30 minutes.
- Centrifuge the sample and collect the supernatant.
2. Derivatization:
- Take a 1 ml aliquot of the extract.
- Add 1 ml of acetate buffer (pH 4.5).
- Add 50 µl of a freshly prepared 20% sodium tetraethylborate (NaBEt4) solution in methanol.
- Shake the mixture and allow it to react for 30 minutes.
- Add 5 ml of water.
3. Liquid-Liquid Extraction of Derivatized Analyte:
- Extract the derivatized compounds with 1 ml of hexane.
- Centrifuge the mixture to separate the phases.
- Transfer the upper hexane layer to an autosampler vial for analysis.
4. GC-MS Analysis:
- Instrument: Gas Chromatograph coupled with a Mass Spectrometer (GC-MS).
- Injection: 1 µL of the final extract.
- Column: A suitable capillary column for organotin analysis (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).
- Carrier Gas: Helium.
- Temperature Program: Optimized for the separation of ethylated TBT.
- Detection: Mass spectrometer in Selected Ion Monitoring (SIM) mode for enhanced sensitivity.
Protocol 2: Solid Phase Extraction (SPE) for Water Samples
This protocol is a general guideline for the extraction of TBTB from water samples using SPE.[5]
1. Sample Preparation:
- Acidify the water sample to pH 2.
- Spike the sample with an internal standard (e.g., TBT-D27).
2. SPE Cartridge Conditioning:
- Condition a C18 SPE cartridge according to the manufacturer's instructions, typically with methanol followed by acidified deionized water.
3. Sample Loading:
- Pass the prepared water sample through the conditioned SPE cartridge at a controlled flow rate (e.g., 8-10 ml/min) using a vacuum manifold.
4. Elution:
- Elute the retained analytes from the SPE cartridge with a suitable solvent, such as 10 ml of toluene.
5. Concentration and Derivatization:
- Concentrate the eluate to a smaller volume (e.g., 2 ml) under a gentle stream of nitrogen.
- Proceed with the derivatization step as described in Protocol 1, step 2.
6. Analysis:
- Analyze the derivatized extract by GC-MS as described in Protocol 1, step 4.
Section 4: Data Presentation
Table 1: Comparison of Extraction Methods for TBT from Sediment
| Extraction Method | Matrix | Recovery (%) | Reference |
| Methanol-Acid Digestion | Certified Reference Material (BCR-462) | Good | [5] |
| Acid-Sonication | Sediment | Not specified, but validated | [5] |
| Toluene and Tropolone | Spiked Sediment | 84.7 ± 6.3 | [12] |
| Microwave-Assisted Extraction | Certified Reference Material (PACS-2) | Close to certified values | [12] |
Table 2: Typical GC-MS Parameters for TBT Analysis
| Parameter | Setting |
| Injector Temperature | 250 °C |
| Transfer Line Temperature | 280 °C |
| Ion Source Temperature | 230 °C |
| Oven Program | 60 °C (1 min hold), ramp at 10 °C/min to 280 °C (5 min hold) |
| Carrier Gas Flow | 1.0 mL/min (Helium) |
| MS Mode | Selected Ion Monitoring (SIM) |
| Monitored Ions (for ethylated TBT) | m/z 263, 291, 319 |
Section 5: Visualizations
Workflow for TBTB Analysis in Complex Samples
Caption: General workflow for the analysis of this compound (TBTB) in complex samples.
Troubleshooting Logic for Low Analyte Signal
Caption: A logical guide for troubleshooting low or no analyte signal during TBTB analysis.
References
- 1. ortepa.org [ortepa.org]
- 2. Determination of Tributyltin in the Marine Environment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scielo.br [scielo.br]
- 5. pjoes.com [pjoes.com]
- 6. gcms.labrulez.com [gcms.labrulez.com]
- 7. epa.gov [epa.gov]
- 8. researchgate.net [researchgate.net]
- 9. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review | MDPI [mdpi.com]
- 10. How to circumvent matrix effect in confirmatory testing - Confirmatory Testing & Analytical Challenges - Nitrosamines Exchange [nitrosamines.usp.org]
- 11. arpat.toscana.it [arpat.toscana.it]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Poor Recovery of Tributyltin Benzoate
Welcome to the technical support center for troubleshooting issues related to the sample extraction of tributyltin benzoate. This resource provides guidance for researchers, scientists, and drug development professionals to identify and resolve common problems encountered during experimental procedures, ensuring accurate and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes for poor recovery of this compound during sample extraction?
Poor recovery of this compound can stem from several factors throughout the extraction process. These include:
-
Suboptimal pH: The pH of the sample matrix plays a critical role in the extraction efficiency of organotin compounds.
-
Inappropriate Solvent Selection: The choice of extraction solvent must be compatible with the polarity of this compound.
-
Analyte Degradation: Tributyltin compounds can be susceptible to degradation under certain conditions, such as exposure to light or extreme temperatures.[1][2]
-
Incomplete Elution from Solid-Phase Extraction (SPE) Cartridges: Issues with the SPE method, such as improper conditioning or insufficient elution solvent volume, can lead to analyte loss.[3]
-
Matrix Effects: Complex sample matrices can interfere with the extraction process, leading to reduced recovery.
Q2: How does pH affect the extraction of this compound?
The pH of the sample solution influences the chemical form of tributyltin. Acidifying the sample, typically to a pH of 2, ensures that the tributyltin cation is available for extraction.[4] For some methods, a buffer solution is used to maintain an optimal pH for derivatization and subsequent extraction.[5]
Q3: What solvents are recommended for liquid-liquid extraction (LLE) of this compound?
Non-polar or moderately polar solvents are typically used for the extraction of tributyltin compounds. Common choices include:
The selection should be based on the specific sample matrix and the subsequent analytical method.
Q4: Can this compound degrade during the extraction process?
Yes, tributyltin compounds can degrade. The primary degradation pathway is sequential dealkylation, where tributyltin (TBT) breaks down into dibutyltin (DBT), then monobutyltin (MBT), and finally inorganic tin.[6] Exposure to high temperatures and certain light conditions can accelerate this process.[3]
Q5: What are critical parameters to consider when developing a Solid-Phase Extraction (SPE) method for this compound?
For successful SPE, consider the following:
-
Sorbent Selection: Choose a sorbent that has a high affinity for this compound. C18 cartridges are commonly used.[2]
-
Column Conditioning: Proper conditioning of the SPE column is crucial for consistent analyte recovery.[7]
-
Sample Loading: The flow rate during sample loading should be optimized to allow for sufficient interaction between the analyte and the sorbent.[5][7]
-
Elution Solvent: The elution solvent must be strong enough to desorb the analyte completely from the sorbent.[3][7]
Troubleshooting Guides
This section provides a systematic approach to diagnosing and resolving issues leading to poor recovery of this compound.
Issue 1: Low Recovery in Liquid-Liquid Extraction (LLE)
| Potential Cause | Recommended Solution |
| Incorrect Sample pH | Ensure the sample is acidified to a pH of approximately 2 before extraction.[4] Verify the pH of your sample and adjust as necessary. |
| Suboptimal Organic Solvent | If recovery is low, consider using a different extraction solvent or a solvent mixture. For example, a mixture of hexane and tropolone in methanol can enhance extraction efficiency. |
| Insufficient Mixing/Extraction Time | Vortex or shake the sample and organic solvent vigorously for an adequate amount of time (e.g., 2 minutes) to ensure efficient partitioning of the analyte into the organic phase.[5] |
| Formation of Emulsions | Emulsions can trap the analyte and lead to poor phase separation. Centrifugation can help to break emulsions. |
| Analyte Degradation | Minimize exposure of the sample to light and high temperatures during the extraction process.[3] Consider adding antioxidants if degradation is suspected.[3] |
Issue 2: Low Recovery in Solid-Phase Extraction (SPE)
| Potential Cause | Recommended Solution |
| Improper Column Conditioning | Ensure the SPE column is properly conditioned with the appropriate solvent(s) before loading the sample.[7] Incomplete wetting of the sorbent can lead to poor retention.[7] |
| Incorrect Sample pH During Loading | The pH of the sample during loading is critical for retention on the sorbent. Ensure the pH is adjusted to the optimal range for your chosen sorbent.[7] |
| Inefficient Elution | The elution solvent may not be strong enough to desorb this compound from the sorbent. Increase the volume of the elution solvent or try a stronger solvent.[3][7] Toluene is a common elution solvent for this purpose.[5] |
| Column Overload | The amount of sample or analyte being loaded may be exceeding the capacity of the SPE cartridge. Consider using a larger cartridge or diluting the sample.[7] |
| High Flow Rate | A high flow rate during sample loading or elution may not allow for sufficient interaction between the analyte and the sorbent or complete elution. Optimize the flow rate as per the manufacturer's recommendation or published methods.[5] |
Experimental Protocols
Protocol 1: Liquid-Liquid Extraction of Tributyltin from Water Samples
This protocol is based on a method described for the analysis of organotin compounds in water.[5]
-
Sample Preparation: Transfer 100 mL of the water sample into a volumetric flask and acidify to pH 2.
-
Spiking (Optional): Spike the sample with a known concentration of a this compound standard solution for recovery assessment.
-
Equilibration: Shake the sample manually and allow it to equilibrate for 15 minutes.
-
Derivatization (if required for GC analysis):
-
Add 10 mL of 1M sodium acetate buffer (pH 5.4).
-
Add 1 mL of sodium tetraethylborate (NaBEt₄) in methanol (1% v/v).
-
Add 3 mL of isooctane.
-
-
Extraction:
-
Add 50 mL of hexane and shake vigorously for 2 minutes.
-
Allow the layers to separate and collect the organic (upper) layer.
-
Repeat the extraction with another 50 mL of hexane.
-
-
Drying and Concentration:
-
Combine the organic extracts and dry over anhydrous sodium sulfate.
-
Concentrate the solution to 1 mL under a gentle stream of nitrogen.
-
-
Analysis: The sample is now ready for analysis by Gas Chromatography (GC).
Protocol 2: Solid-Phase Extraction (SPE) of Tributyltin from Water Samples
This protocol is a general guide based on common SPE procedures for organotin compounds.[5]
-
Column Conditioning:
-
Pass 10 mL of toluene through the SPE cartridge.
-
Follow with 10 mL of methanol.
-
Finally, pass 10 mL of deionized water. Do not allow the column to go dry.
-
-
Sample Loading:
-
Load the acidified water sample (pH 2) onto the SPE cartridge at a controlled flow rate of 8-10 mL/min.
-
-
Washing:
-
Wash the cartridge with 5 mL of deionized water to remove any interfering substances.
-
-
Drying:
-
Dry the cartridge under vacuum for 10-15 minutes.
-
-
Elution:
-
Elute the retained this compound with 10 mL of toluene under gravity.
-
-
Concentration:
-
Concentrate the eluate to the desired final volume (e.g., 2 mL) by gently bubbling nitrogen gas into the sample.
-
-
Analysis: The sample is now ready for analysis.
Data Presentation
Table 1: Recovery of Tributyltin (TBT) and Triphenyltin (TPT) from Spiked Water using SPE
| Compound | Recovery (%) |
| Tributyltin (TBT) | 65 |
| Triphenyltin (TPT) | 70 |
Data from a study on the development of an analytical method for organotin compounds.[5]
Visualizations
Caption: Troubleshooting workflow for poor this compound recovery.
Caption: Degradation pathway of tributyltin.
References
- 1. Tributyltin - Wikipedia [en.wikipedia.org]
- 2. Stability and storage problems in organotin speciation in environmental samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. welchlab.com [welchlab.com]
- 4. epa.gov [epa.gov]
- 5. pjoes.com [pjoes.com]
- 6. researchgate.net [researchgate.net]
- 7. specartridge.com [specartridge.com]
Technical Support Center: Analysis of Organotin Compounds by GC-MS
This technical support center provides troubleshooting guidance and answers to frequently asked questions for the analysis of organotin compounds using Gas Chromatography-Mass Spectrometry (GC-MS).
Troubleshooting Guides
This section addresses common issues encountered during the GC-MS analysis of organotin compounds.
Problem 1: No or Low Analyte Signal
| Possible Cause | Suggested Solution |
| Inefficient Derivatization | - Ensure the derivatization reagent (e.g., Sodium tetraethylborate (NaBEt₄) or Grignard reagent) is fresh and properly prepared. NaBEt₄ solutions, in particular, should be freshly prepared.[1] - Optimize the reaction time and temperature. Derivatization is a critical step to make polar organotin compounds volatile for GC analysis.[1][2] - Check the pH of the sample solution before adding the derivatizing agent, as this can significantly impact the reaction efficiency. For water samples, a pH of around 5 is often recommended.[2][3] |
| Sample Degradation | - Ensure proper sample preservation. Acidification of water samples can help stabilize the organotin compounds.[4] - Analyze samples as quickly as possible after collection and derivatization. |
| Injector Issues | - Use a SurfaSil treated glass liner to minimize analyte adsorption.[2] - Check for a partially plugged syringe needle and replace if necessary.[5] - Verify the injector temperature is appropriate for the derivatized compounds. |
| MS Detector Not Optimized | - Ensure the MS is tuned correctly.[6] - Operate the MS in Selected Ion Monitoring (SIM) mode for enhanced sensitivity by monitoring specific ions characteristic of the target analytes.[2] |
Problem 2: Poor Peak Shape (Tailing or Fronting)
| Possible Cause | Suggested Solution |
| Active Sites in the GC System | - Use a deactivated inlet liner and a high-quality, inert GC column.[2] - Trim the first few centimeters of the GC column to remove any active sites that may have developed over time.[5] |
| Improper Injection Technique | - For splitless injections, ensure the initial oven temperature is low enough to allow for solvent focusing.[7] |
| Column Overload | - Dilute the sample or use a split injection to avoid overloading the column.[5] |
Problem 3: High Background or Ghost Peaks
| Possible Cause | Suggested Solution |
| Contaminated Reagents or Glassware | - Run a method blank to check for contamination in solvents, reagents, and glassware.[8] - Ensure all glassware is thoroughly cleaned and rinsed with high-purity solvent. |
| Septum Bleed | - Use a high-quality, low-bleed septum and replace it regularly.[5] |
| Carryover from Previous Injections | - Run a solvent blank after a high-concentration sample to check for carryover. - Implement a thorough needle wash protocol in the autosampler method. |
Frequently Asked Questions (FAQs)
Q1: Why is derivatization necessary for the analysis of organotin compounds by GC-MS?
A1: Most organotin compounds, especially the mono-, di-, and tri-substituted forms, are highly polar and have low volatility.[1] Gas chromatography requires analytes to be volatile and thermally stable. The derivatization process converts the polar organotin compounds into more volatile and thermally stable forms that can be readily analyzed by GC.[2][9]
Q2: What are the most common derivatization reagents for organotin analysis?
A2: The most commonly used derivatization agents are sodium tetraethylborate (NaBEt₄) and Grignard reagents, such as pentylmagnesium bromide.[10][11] NaBEt₄ is often used for in-situ derivatization in aqueous samples.[1]
Q3: How can I improve the sensitivity of my organotin analysis?
A3: To improve sensitivity, you can:
-
Use Selected Ion Monitoring (SIM) mode on your mass spectrometer.[2]
-
Ensure efficient derivatization.
-
Optimize your sample extraction and concentration steps.
-
Use a triple quadrupole GC-MS/MS system in Multiple Reaction Monitoring (MRM) mode for very low detection limits.[3][12]
Q4: What are typical GC-MS parameters for the analysis of derivatized organotin compounds?
A4: Typical parameters are summarized in the table below.
| Parameter | Typical Setting |
| GC Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., 5% phenyl methylpolysiloxane)[3] |
| Injector Temperature | 250 - 280 °C |
| Oven Temperature Program | Start at a low temperature (e.g., 50°C), hold, then ramp up to around 300°C.[2] |
| Carrier Gas | Helium at a constant flow rate (e.g., 1.5 mL/min).[2] |
| MS Ion Source Temperature | 230 - 300°C[2] |
| MS Transfer Line Temperature | 280 - 310°C[2] |
| Ionization Mode | Electron Ionization (EI) at 70 eV[2] |
| Acquisition Mode | Selected Ion Monitoring (SIM) or Full Scan |
Experimental Protocols
Protocol 1: Derivatization of Organotins in Water Samples with Sodium Tetraethylborate (NaBEt₄)
-
Add an appropriate internal standard (e.g., Tripropyltin).[2]
-
Adjust the sample pH to approximately 5 with an acetic acid/sodium acetate buffer.[2][3]
-
Add a freshly prepared 1-2% (w/v) solution of sodium tetraethylborate (NaBEt₄) in water or 0.1 M NaOH to ethylate the organotin compounds.[2][3]
-
Add a suitable extraction solvent such as pentane or hexane and shake for at least ten minutes to extract the derivatized compounds.[3]
-
Allow the layers to separate and carefully transfer the organic layer to a clean vial for GC-MS analysis.[1]
Protocol 2: Derivatization of Organotins in Sediment/Soil Samples
-
Accurately weigh 10-15 g of the wet sample into a vial.[13]
-
Add an internal standard.[13]
-
Add glacial acetic acid, a sodium acetate buffer (pH 4.5), and a sodium chloride solution.[13]
-
Add a diethyl ether:hexane mixture containing tropolone and shake for one hour.[13] Tropolone aids in the extraction of more polar organotins.[13]
-
Separate the organic layer.[13]
-
Repeat the extraction and combine the organic layers.[13]
-
Concentrate the extract and perform derivatization with NaBEt₄.[13]
-
The extract can be further cleaned up using a silica gel column before analysis.[13]
Visualizations
Caption: General experimental workflow for the GC-MS analysis of organotin compounds.
Caption: Troubleshooting decision tree for common GC-MS issues in organotin analysis.
References
- 1. gcms.labrulez.com [gcms.labrulez.com]
- 2. benchchem.com [benchchem.com]
- 3. tools.thermofisher.com [tools.thermofisher.com]
- 4. www2.gov.bc.ca [www2.gov.bc.ca]
- 5. researchgate.net [researchgate.net]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 8. alsenvironmental.co.uk [alsenvironmental.co.uk]
- 9. researchgate.net [researchgate.net]
- 10. Analysis of organotin compounds by grignard derivatization and gas chromatography-ion trap tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. agilent.com [agilent.com]
- 13. www2.gov.bc.ca [www2.gov.bc.ca]
Minimizing contamination in trace analysis of Tributyltin benzoate
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on minimizing contamination during the trace analysis of Tributyltin (TBT) benzoate.
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of Tributyltin (TBT) contamination in a laboratory setting?
A1: The primary sources of TBT contamination in a laboratory setting are inadequately cleaned glassware and contaminated reagents.[1] Dibutyltin (DBT), a common stabilizer in polyvinylchloride (PVC) plastics, is a frequent contaminant, and thus any PVC materials should be avoided in organotin analysis.[1][2] Other sources can include laboratory water, the Grignard reagent used in some derivatization methods, and even environmental contamination from sources like preservative paints.[1][2]
Q2: Can I use plastic containers for sample collection and storage?
A2: It is strongly advised to avoid plastic containers, especially those made of PVC, as they are a known source of organotin leaching.[1][2] If plastic must be used, it should be tested for leachates before use. Glassware is the preferred material for all sample handling and storage in ultra-trace TBT analysis.
Q3: How should I properly clean my glassware to avoid TBT contamination?
A3: Standard laboratory cleaning procedures are often insufficient to remove all traces of organotin compounds.[2] A rigorous cleaning protocol is essential. This typically involves an initial rinse with an organic solvent to remove the bulk of the contamination, followed by washing with a detergent, thorough rinsing with high-purity water, an acid bath, and finally, baking the glassware at a high temperature (e.g., 450 °C) in a muffle furnace.[2][3]
Q4: I'm observing a high background signal in my analytical blanks. What could be the cause?
A4: High background signals in analytical blanks are a common issue in trace TBT analysis and usually point to systemic contamination.[4][5] Potential sources include contaminated reagents (solvents, derivatizing agents), glassware that has not been adequately cleaned, or carryover from the analytical instrument itself (e.g., contaminated injection port or column).[2][4] Running individual reagent blanks can help isolate the source of contamination.
Q5: What are the best analytical techniques for trace TBT analysis?
A5: Gas chromatography (GC) coupled with a sensitive and selective detector is the most common approach for TBT analysis.[6] Detectors such as a flame photometric detector (FPD), mass spectrometry (MS), or tandem mass spectrometry (MS/MS) are frequently used.[6][7][8] Liquid chromatography (LC) coupled with MS or ICP-MS is also a viable technique.[6] Due to the low volatility of TBT benzoate, a derivatization step is typically required for GC analysis.[7]
Troubleshooting Guides
Issue 1: High Levels of TBT Detected in Procedural Blanks
| Potential Cause | Troubleshooting Steps |
| Contaminated Glassware | 1. Review and reinforce the glassware cleaning protocol. Ensure all steps, including the final high-temperature baking, are being followed correctly. 2. Dedicate a set of glassware exclusively for TBT analysis to prevent cross-contamination from other lab activities. 3. Test a piece of "clean" glassware by rinsing it with a high-purity solvent and analyzing the solvent for TBT. |
| Contaminated Reagents | 1. Analyze each reagent (solvents, acids, derivatizing agents) individually to identify the source of contamination. 2. Purchase high-purity reagents certified for trace metal or organic analysis. 3. Some Grignard reagents are known to have organotin impurities; source a high-purity Grignard reagent or test new batches before use.[9] |
| Environmental Contamination | 1. Assess the laboratory environment for potential sources of TBT, such as PVC materials, paints, or floor waxes. 2. Ensure that samples and standards are not left open on the benchtop for extended periods. 3. Use a fume hood that is not used for organotin synthesis or other high-concentration work. |
Issue 2: Poor Recovery of TBT During Sample Preparation
| Potential Cause | Troubleshooting Steps |
| Inefficient Extraction | 1. Optimize the extraction solvent and method for your specific sample matrix (e.g., water, sediment, tissue). 2. Ensure adequate mixing and contact time between the sample and the extraction solvent. 3. For solid samples, consider techniques like pressurized liquid extraction or microwave-assisted extraction to improve efficiency. |
| Incomplete Derivatization | 1. Ensure the derivatizing agent is fresh and has not degraded. For example, sodium tetraethylborate solutions should be freshly prepared.[2] 2. Optimize the reaction conditions (pH, temperature, reaction time) for the derivatization step. 3. Ensure that the pH of the sample is appropriate for the chosen derivatization reagent. |
| Adsorption to Surfaces | 1. Silanize glassware to deactivate active sites that can adsorb TBT. 2. Use a deactivated injector liner in the GC and ensure the GC column is well-conditioned. 3. For water samples, acidification can help to reduce adsorption to container walls. |
Quantitative Data Summary
The following table summarizes potential sources of TBT contamination and reported detection limits for various analytical methods. It is important to note that direct comparative studies on the efficiency of different cleaning methods are scarce in the literature.
| Contamination Source/Parameter | Compound | Concentration/Value | Matrix | Reference |
| Leaching from PVC Pipe | Dimethyltin (DMT) | 35 ppb (day 1), decreasing to 0.25-3.0 ppb/24 hrs | pH 5 Water | [10] |
| Leaching from CPVC Pipe | Dibutyltin (DBT) | 2.6 ppb (day 1), decreasing to 0.03-1.0 ppb/24 hrs | pH 5 Water | [10] |
| Contaminated Grignard Reagent | Tributyltin (TBT) | Up to several mg/kg | Commercial Reagent | [9] |
| GC-MS Method Detection Limit | Mono-, Di-, Tributyltin | 0.07, 0.09, 0.10 ng Sn/g | Sediment | [6] |
| GC-MS/MS LOQ | Tributyltin (TBT) | 0.0426 ng/L | Water | [11] |
| LC-MS/MS Method Detection Limit | Tributyltin (TBT) | 1.25 ng Sn/g | Sediment |
Experimental Protocols
1. Rigorous Glassware Cleaning Protocol
This protocol is designed to minimize TBT contamination from glassware.
-
Initial Rinse: Immediately after use, rinse glassware three times with a suitable organic solvent (e.g., acetone or hexane) to remove the bulk of the TBT benzoate and other organic residues. Collect the solvent rinse as hazardous waste.
-
Detergent Wash: Wash the glassware with a laboratory-grade, phosphate-free detergent. Use brushes to scrub all surfaces thoroughly.
-
Tap Water Rinse: Rinse the glassware thoroughly with tap water at least 10 times to remove all traces of detergent.
-
Deionized Water Rinse: Rinse the glassware three to five times with deionized water.
-
Acid Bath: Immerse the glassware in a 10% nitric acid or hydrochloric acid bath for at least 4 hours, or overnight if possible.[3]
-
High-Purity Water Rinse: Remove the glassware from the acid bath and rinse thoroughly with high-purity, TBT-free water (e.g., Milli-Q or equivalent) at least five times.
-
Drying: Allow the glassware to air dry in a clean environment or dry in an oven at 100-120 °C.
-
Baking: Place the dried glassware in a muffle furnace and bake at 450 °C for at least 4 hours.[3] Allow the glassware to cool completely in the furnace before removing.
-
Storage: Store the cleaned glassware covered with aluminum foil or in a clean, dedicated cabinet to prevent re-contamination.
2. General Analytical Workflow for TBT in Water Samples
This protocol outlines a general procedure for the analysis of TBT in water samples using GC-MS after derivatization.
-
Sample Collection: Collect water samples in pre-cleaned amber glass bottles. Acidify the samples to a pH < 2 with high-purity hydrochloric acid to preserve the TBT.
-
Extraction:
-
To a 1 L water sample, add a surrogate standard (e.g., tripropyltin).
-
Add a complexing agent like tropolone dissolved in hexane.
-
Perform a liquid-liquid extraction by shaking the sample with hexane for several minutes.
-
Allow the layers to separate and collect the organic (hexane) layer. Repeat the extraction two more times and combine the organic extracts.
-
-
Derivatization (Ethylation):
-
To the combined hexane extract, add a sodium tetraethylborate (NaBEt₄) solution. This reagent should be freshly prepared.[2]
-
Adjust the pH to between 4 and 5 using an acetate buffer.
-
Shake the mixture for approximately 30 minutes to allow for the ethylation of TBT to the more volatile tetraethyltin.
-
-
Clean-up:
-
Pass the derivatized extract through a Florisil or silica gel solid-phase extraction (SPE) cartridge to remove interferences.
-
Elute the ethylated TBT from the cartridge with a suitable solvent like hexane.
-
-
Concentration: Concentrate the cleaned extract to a final volume of 1 mL under a gentle stream of high-purity nitrogen.
-
GC-MS Analysis:
-
Inject an aliquot of the concentrated extract into the GC-MS system.
-
Use a capillary column suitable for organometallic compound separation.
-
Set the mass spectrometer to operate in selected ion monitoring (SIM) mode for enhanced sensitivity and selectivity, monitoring for the characteristic ions of ethylated TBT.
-
-
Quantification: Quantify the TBT concentration based on a calibration curve generated from standards that have undergone the same extraction and derivatization procedure.
Visualizations
Logical Workflow for Minimizing TBT Contamination
Caption: A workflow diagram illustrating the key stages and considerations for minimizing contamination in trace TBT analysis.
References
- 1. ysi.com [ysi.com]
- 2. pjoes.com [pjoes.com]
- 3. esaa.org [esaa.org]
- 4. benchchem.com [benchchem.com]
- 5. How To [chem.rochester.edu]
- 6. ANALYTICAL METHODS - Toxicological Profile for Tin and Tin Compounds - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. lter.limnology.wisc.edu [lter.limnology.wisc.edu]
- 9. Determination of Tributyltin in the Marine Environment - PMC [pmc.ncbi.nlm.nih.gov]
- 10. apps.dtic.mil [apps.dtic.mil]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Stability of Tributyltin Benzoate in Organic Solvents
This technical support center provides guidance on the stability of Tributyltin benzoate (TBTB) in various organic solvents for researchers, scientists, and drug development professionals. The information is presented in a question-and-answer format to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the general stability of this compound in organic solvents?
Q2: Are there specific organic solvents in which this compound is known to be stable?
Based on available literature, tributyltin (TBT) species have been found to be stable in methanol under various storage conditions (-20 °C, +4 °C, and +22 °C).[1] While this study did not specifically test this compound, it provides a strong indication of its stability in this particular solvent. For other organic solvents, it is recommended to perform a stability study under your specific experimental conditions.
Q3: What factors can lead to the degradation of this compound in organic solutions?
Several factors can contribute to the degradation of this compound in an organic solvent:
-
Presence of Water: this compound can be susceptible to hydrolysis, especially in the presence of water. This can lead to the formation of bis(tributyltin) oxide and benzoic acid. Therefore, using anhydrous solvents and minimizing exposure to atmospheric moisture is critical.
-
Temperature: Elevated temperatures can accelerate degradation.[2] It is advisable to store stock solutions and experimental samples at low temperatures.
-
Light: Photodegradation can occur, leading to the cleavage of the tin-carbon bonds.[3] Storing solutions in amber vials or in the dark is recommended.
-
Solvent Reactivity: Although less common, some reactive solvents or impurities within the solvent could potentially react with the this compound.
-
pH: Extreme pH conditions can promote hydrolysis.[3]
Q4: What are the potential degradation products of this compound?
The primary degradation pathway for this compound is the cleavage of the ester bond, which would yield tributyltin hydroxide (which can then form bis(tributyltin) oxide) and benzoic acid. Further degradation can involve the sequential loss of butyl groups from the tin atom, forming dibutyltin (DBT), monobutyltin (MBT), and eventually inorganic tin.[4]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Inconsistent experimental results over time. | Degradation of the this compound stock solution. | Prepare fresh stock solutions frequently. Store stock solutions at low temperatures (e.g., -20°C) in the dark, and use anhydrous solvents. Perform a stability check on your stock solution. |
| Precipitate forms in the organic solution. | Low solubility at storage temperature or potential reaction/degradation. | Ensure the storage temperature is not causing the compound to fall out of solution. If using a new solvent, verify the solubility. If degradation is suspected, analyze the precipitate and the supernatant. |
| Appearance of new peaks in chromatograms (HPLC, GC-MS). | Degradation of this compound. | Characterize the new peaks to identify potential degradation products (e.g., dibutyltin, monobutyltin, benzoic acid). Review storage and handling procedures to minimize degradation. |
| Loss of biological activity in assays. | The active compound, this compound, has degraded. | Confirm the concentration and purity of your working solutions before each experiment. Prepare fresh dilutions from a recently prepared stock solution. |
Quantitative Data on Stability
Quantitative stability data for this compound in a wide range of organic solvents is limited in the scientific literature. The following table summarizes the available information. Researchers are encouraged to perform their own stability studies for the specific solvents and conditions used in their experiments.
| Organic Solvent | Compound | Concentration | Temperature | Duration | Stability Finding | Reference |
| Methanol | Tributyltin (TBT) | 10 µg/g | -20 °C, +4 °C, +22 °C | Not specified | Stable | [1] |
| Ethanol | This compound | Data not available | Data not available | Data not available | Data not available | |
| Acetone | This compound | Data not available | Data not available | Data not available | Data not available | |
| Hexane | This compound | Data not available | Data not available | Data not available | Data not available | |
| Toluene | This compound | Data not available | Data not available | Data not available | Data not available | |
| Dichloromethane | This compound | Data not available | Data not available | Data not available | Data not available | |
| Tetrahydrofuran (THF) | This compound | Data not available | Data not available | Data not available | Data not available |
Experimental Protocols
Protocol for a General Stability Study of this compound in an Organic Solvent
This protocol outlines a general procedure to assess the stability of this compound in a specific organic solvent over time.
1. Materials and Reagents:
-
This compound (high purity)
-
Anhydrous organic solvent of interest (e.g., ethanol, acetone, hexane)
-
Volumetric flasks
-
Amber glass vials with Teflon-lined caps
-
Analytical instrument (e.g., HPLC-UV, GC-MS)
-
Reference standards for potential degradation products (e.g., dibutyltin dichloride, benzoic acid)
2. Preparation of Stock Solution:
-
Accurately weigh a known amount of this compound.
-
Dissolve it in the chosen anhydrous organic solvent in a volumetric flask to prepare a stock solution of a known concentration (e.g., 1 mg/mL).
-
Ensure the compound is fully dissolved. Sonication may be used if necessary, avoiding excessive heating.
3. Sample Storage:
-
Aliquot the stock solution into several amber glass vials, filling them to minimize headspace.
-
Seal the vials tightly.
-
Store the vials under controlled conditions. It is recommended to test different temperatures (e.g., -20°C, 4°C, and room temperature) and light conditions (dark vs. ambient light).
4. Analysis:
-
At specified time points (e.g., Day 0, Day 7, Day 14, Day 30, Day 60, Day 90), retrieve a vial from each storage condition.
-
Allow the vial to come to room temperature before opening.
-
Analyze the sample using a validated analytical method (e.g., HPLC-UV or GC-MS) to determine the concentration of this compound.
-
If possible, also quantify any observed degradation products by calibrating with their respective reference standards.
5. Data Analysis:
-
Calculate the percentage of this compound remaining at each time point relative to the initial concentration at Day 0.
-
Plot the percentage remaining versus time for each storage condition.
-
Determine the time at which the concentration drops below a certain threshold (e.g., 90%) to establish a shelf-life under those conditions.
Visualizations
References
Technical Support Center: Enhancing Tributyltin Benzoate Derivatization Efficiency
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the efficiency of tributyltin benzoate derivatization reactions.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the derivatization of this compound for analysis, typically by gas chromatography (GC).
Question: Why am I observing low or no recovery of my tributyltin derivative?
Answer:
Low recovery is a common issue in organotin analysis and can stem from several factors throughout the experimental workflow.[1][2] Consider the following potential causes and solutions:
-
Suboptimal Derivatization Conditions: The efficiency of the derivatization reaction is highly dependent on parameters such as pH, temperature, and reaction time. Ensure these are optimized for your chosen method.
-
For Sodium Tetraethylborate (NaBEt4) Derivatization: The optimal pH range is typically between 4.0 and 5.4.[3][4] Deviations outside this range can lead to incomplete reaction or degradation of the reagent.
-
For Grignard Reagent Derivatization: While generally effective at room temperature, complex matrices may require elevated temperatures and longer reaction times to improve recovery.
-
-
Reagent Quality and Stability:
-
NaBEt4: This reagent is sensitive to air and moisture.[5] Use freshly prepared solutions for best results.[3][6] If the solid reagent appears yellowed, it may have oxidized and will be less effective. To improve stability, dissolve NaBEt4 in 0.1M NaOH and store frozen in small aliquots.[5]
-
Grignard Reagents: These reagents are highly reactive with water. Ensure all glassware and solvents are anhydrous to prevent quenching of the reagent.[7]
-
-
Matrix Interferences: Environmental and biological samples can contain compounds that interfere with the derivatization process.
-
Sulfur Compounds: Sediments with high sulfur content can interfere with Grignard derivatization by reacting with the reagent.
-
Co-extractants: High amounts of co-extractants from complex samples like sediments or mussels can precipitate upon addition of a Grignard reagent, hindering contact between the reagent and the analyte. Sonication can help to partially redissolve the precipitate and improve the reaction.
-
-
Analyte Degradation: Non-derivatized organotin compounds can be unstable, especially in solution at room temperature. Minimize the time between extraction and derivatization to prevent degradation.
-
Contamination: Contamination can lead to inaccurate quantification and apparent low recovery of the target analyte.
Question: My chromatograms show unexpected peaks or a high baseline. What could be the cause?
Answer:
Extraneous peaks and a high baseline are often indicative of contamination or interferences.
-
Contamination: As mentioned above, contamination from glassware, reagents, or the laboratory environment is a common source of unexpected peaks.[1] Running a method blank is crucial to identify any systemic contamination.
-
Interferences from the Matrix: Complex sample matrices can introduce a variety of interfering compounds.
-
Sulfur compounds in sediment samples can co-elute with butyltin derivatives, causing interference.
-
-
Derivatization By-products: The derivatization reaction itself can sometimes produce by-products that are detected by the analytical instrument.
-
Septum Bleed: In GC analysis, degradation of the injector septum can introduce siloxane peaks into the chromatogram.
Question: The derivatization reaction appears to be incomplete. How can I improve the yield?
Answer:
To improve derivatization yield, focus on optimizing the reaction conditions and ensuring the integrity of your reagents.
-
Optimize Reaction Parameters: Refer to the quantitative data tables below to select the optimal pH, temperature, and reaction time for your chosen method.
-
Reagent Concentration:
-
NaBEt4: For direct ethylation in complex matrices like sediment, a larger amount of NaBEt4 may be necessary to compensate for consumption by side reactions.
-
Grignard Reagents: Ensure an adequate molar excess of the Grignard reagent is used.
-
-
Improve Analyte-Reagent Contact: For heterogeneous samples, ensure thorough mixing or sonication to maximize the interaction between the this compound and the derivatizing agent.
Frequently Asked Questions (FAQs)
What are the most common derivatization methods for this compound?
The two most prevalent methods for derivatizing this compound for GC analysis are:
-
Alkylation with Grignard Reagents: This technique involves reacting the organotin compound with a Grignard reagent, such as pentylmagnesium bromide, to form a more volatile and thermally stable tetra-alkyltin derivative.[8] This method is widely applicable to various organotin species and environmental matrices.
-
Ethylation with Sodium Tetraethylborate (NaBEt4): This method uses NaBEt4 to ethylate the tributyltin. It is particularly convenient for aqueous samples as it allows for in-situ derivatization, simplifying the sample preparation process.[4][7]
Which derivatization method is better: Grignard reagent or Sodium Tetraethylborate?
The choice of method depends on the sample matrix and the specific analytical requirements.
-
Grignard reagents generally provide high derivatization yields and are effective for a wide range of organotin compounds in various matrices, including water, sediment, and biota. However, they are sensitive to moisture and the procedure can be more complex, often requiring a step to destroy the excess reagent.[7][9]
-
Sodium tetraethylborate (NaBEt4) is advantageous for aqueous samples due to the possibility of in-situ derivatization, which simplifies the workflow.[4] Studies have shown that STEB derivatization can lead to lower detection limits for tributyltin compared to Grignard methods.[10][11] However, its stability in the presence of strong acids used for extracting organotins from solid samples can be a limitation.
What is the optimal pH for the derivatization reaction with Sodium Tetraethylborate (NaBEt4)?
The optimal pH for derivatization with NaBEt4 is in the range of 4.0 to 5.4.[3][4] Maintaining the pH within this range is critical for achieving maximum analytical signal and preventing the formation of interfering by-products. An acetate buffer is often used to stabilize the pH.[3]
How can I avoid contamination during my experiments?
To minimize contamination in organotin analysis:
-
Use high-purity solvents and reagents.
-
Thoroughly clean all glassware, preferably by baking in a muffle furnace.[1]
-
Avoid using PVC plastics, as they can be a source of dibutyltin contamination.[1]
-
Analyze a method blank with each batch of samples to monitor for any background contamination.[1]
Quantitative Data Summary
The following tables summarize key quantitative parameters for the two primary derivatization methods for tributyltin.
Table 1: Comparison of Derivatization Methods for Tributyltin
| Parameter | Grignard Reagent (Pentylmagnesium Bromide) | Sodium Tetraethylborate (NaBEt4) |
| Typical Reagent | n-Pentylmagnesium bromide | Sodium tetraethylborate |
| Optimal pH | Not explicitly pH-dependent (reaction in organic solvent) | 4.0 - 5.4[3][4] |
| Typical Reaction Time | ~15 minutes[6] | 30 minutes[3][6] |
| Typical Temperature | Room Temperature | Room Temperature |
| Advantages | High derivatization yields, applicable to various matrices. | In-situ derivatization for aqueous samples, potentially lower detection limits.[10][11] |
| Disadvantages | Sensitive to moisture, more complex procedure.[7][9] | Less stable in strong acids, reagent can be consumed by matrix components. |
Table 2: Influence of pH on NaBEt4 Derivatization Efficiency
| pH | Relative Derivatization Yield | Notes |
| < 4.0 | Decreased | Potential for formation of organotin hydrides. |
| 4.0 - 5.4 | Optimal | Highest analytical signals observed in this range.[3][4] |
| > 5.4 | Decreased | Lower derivatization efficiency. |
Experimental Protocols
Protocol 1: Derivatization of this compound using a Grignard Reagent (Pentylmagnesium Bromide)
This protocol is a generalized procedure and may require optimization for specific sample matrices.
Materials:
-
Sample extract containing this compound in an aprotic solvent (e.g., hexane).
-
Pentylmagnesium bromide solution (e.g., 2 M in diethyl ether).
-
Anhydrous sodium sulfate.
-
Hexane (pesticide residue grade or equivalent).
-
Hydrochloric acid (e.g., 2 N).
-
Glassware (e.g., reaction vials, pipettes) - must be dry.
Procedure:
-
Concentrate the sample extract to approximately 1 mL in a reaction vial.
-
Add 0.5 mL of the pentylmagnesium bromide solution to the extract.[6]
-
Vortex the mixture for 10 seconds and allow it to react at room temperature for 15 minutes.[6]
-
Carefully quench the excess Grignard reagent by slowly adding 2 mL of 2 N hydrochloric acid.[11] Caution: This reaction is exothermic and may produce gas. Perform in a fume hood.
-
Vortex the mixture and allow the phases to separate.
-
Transfer the upper organic layer (hexane) to a clean vial.
-
Dry the organic extract over anhydrous sodium sulfate.
-
The resulting solution containing the pentylated tributyltin derivative is ready for GC analysis.
Protocol 2: Derivatization of this compound using Sodium Tetraethylborate (NaBEt4)
This protocol is suitable for aqueous samples or extracts that have been transferred to an aqueous-compatible medium.
Materials:
-
Aqueous sample or extract containing this compound.
-
Sodium tetraethylborate (NaBEt4) solution (e.g., 2% w/v in 0.1 M NaOH, freshly prepared).[5]
-
Hexane (pesticide residue grade or equivalent).
Procedure:
-
To 1 mL of the aqueous sample in a reaction vial, add 1 mL of acetate buffer to adjust the pH to the optimal range (4.5-5.4).[3][12]
-
Add 100 µL of the 2% w/v NaBEt4 solution.[12]
-
Add 1 mL of hexane to the vial.
-
Cap the vial and shake or vortex the mixture for approximately 30 minutes to facilitate the derivatization and extraction into the hexane layer.[3][6]
-
Centrifuge the vial to separate the phases.
-
Carefully transfer the upper hexane layer to a clean vial for GC analysis.
Visualizations
Caption: Experimental workflow for Grignard derivatization of tributyltin.
Caption: Troubleshooting logic for low recovery in tributyltin derivatization.
References
- 1. ortepa.org [ortepa.org]
- 2. welchlab.com [welchlab.com]
- 3. pjoes.com [pjoes.com]
- 4. resources.strem.com [resources.strem.com]
- 5. sodium tetraethyl borate - Chromatography Forum [chromforum.org]
- 6. gcms.labrulez.com [gcms.labrulez.com]
- 7. researchgate.net [researchgate.net]
- 8. Analysis of organotin compounds by grignard derivatization and gas chromatography-ion trap tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Comparison of two analytical methods for the determination of organotin compounds in marine organisms [comptes-rendus.academie-sciences.fr]
- 12. gcms.cz [gcms.cz]
Addressing peak tailing issues in the chromatography of organotin compounds
Technical Support Center: Chromatography of Organotin Compounds
Welcome to the technical support center for the chromatography of organotin compounds. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to help you address common challenges, with a specific focus on resolving peak tailing issues.
Troubleshooting Guide: Addressing Peak Tailing
Peak tailing is a common chromatographic problem that can compromise resolution and the accuracy of quantification.[1][2] It occurs when a peak's trailing edge is broader than its leading edge, often due to secondary interactions between the analyte and the stationary phase.[3][4] This guide provides a systematic approach to diagnosing and resolving peak tailing in your organotin analyses.
Q1: My chromatogram shows tailing peaks for organotin compounds. Where should I start troubleshooting?
The first step is to determine if the tailing affects all peaks or only specific ones, particularly the organotin analytes. This helps differentiate between a systemic issue and a problem related to analyte-specific interactions.[5]
-
If all peaks are tailing: This often points to a physical or system-wide problem.[6] Common causes include a poorly packed column, column contamination, a void at the column inlet, or excessive extra-column volume (dead volume).[2][3][4] Start by checking your column's integrity and system connections.
-
If only organotin or other basic compounds are tailing: This strongly suggests a chemical interaction between your analytes and the stationary phase.[5][7] The most common cause is the interaction of basic organotin compounds with acidic silanol groups on the surface of silica-based columns.[1][3]
Q2: How do interactions with silanol groups cause peak tailing for organotins?
Organotin compounds can be basic and are prone to secondary interactions with active sites on the column packing material.[1][4] On silica-based columns (like C18 or C8), residual silanol groups (Si-OH) are present.[8] At mid-range pH, these silanol groups can become ionized (SiO-), creating negatively charged sites that strongly interact with positively charged basic analytes.[3][9] This secondary retention mechanism causes some analyte molecules to be retained longer than others, resulting in a tailing peak.[2][8]
Below is a diagram illustrating this interaction and the mechanisms to prevent it.
Caption: Mechanism of silanol interaction and solutions.
Q3: How can I modify my mobile phase to reduce peak tailing in HPLC?
Mobile phase optimization is one of the most effective strategies to improve peak shape for ionizable compounds like organotins.[10]
-
Adjust pH: Since organotins are basic, lowering the mobile phase pH (e.g., to pH 3.0 or below) will protonate the acidic silanol groups (Si-OH).[1][11] This neutralizes the active sites and minimizes the strong secondary interactions, leading to more symmetrical peaks.[2][11] It is recommended to work at a pH at least 2 units away from the analyte's pKa.
-
Use Buffers: An unbuffered system can cause the degree of sample ionization to vary, leading to tailing.[12] Adding a buffer to the mobile phase helps maintain a constant pH, which is crucial for reproducible chromatography.[3][13][14] Increasing the buffer concentration can also help mask residual silanol interactions.[3]
-
Use Mobile Phase Additives: Adding a small concentration of a basic modifier, like triethylamine (TEA), to the mobile phase can "flood" the active silanol sites, preventing them from interacting with your organotin analytes.[1][15] Ion-pairing agents can also be used to improve the separation of ionic compounds.[13]
Q4: What column-related factors should I consider?
The column is the heart of the separation, and its condition and chemistry are critical for good peak shape.
-
Use an End-Capped Column: Modern "end-capped" columns have their residual silanol groups chemically deactivated, significantly reducing surface activity.[1][2][11] These columns are highly recommended for analyzing basic compounds like organotins.[3]
-
Check for Column Degradation: Over time, columns can degrade. Voids can form in the packing material, or the inlet frit can become blocked by sample matrix components.[3][4] If you suspect a blockage, you can try reverse-flushing the column with a strong solvent (check the manufacturer's instructions first).[11] If a void has formed, the column likely needs to be replaced.[6]
-
Avoid Column Overload: Injecting too much sample can saturate the stationary phase, which is a common cause of peak tailing.[2][4] If you observe that all peaks in your chromatogram are tailing, try diluting your sample and re-injecting.[3][10] If the peak shape improves, you were likely overloading the column.
Q5: I'm using Gas Chromatography (GC). What are the common causes of peak tailing for organotins?
While silanol interactions are less of a concern within the GC column itself, activity in the entire GC flow path is a major cause of peak tailing and analyte loss for active compounds.[16]
-
Active Sites in the Inlet: The hot metal surfaces of the GC inlet are a primary location for analyte degradation and adsorption.[16] Using an inert or deactivated inlet liner is critical.[16][17] Regularly perform inlet maintenance, including replacing the liner, septum, and seals, to prevent the buildup of non-volatile residues that create active sites.[18]
-
Improper Column Installation: A poor column cut or installing the column at the wrong depth in the inlet can create dead volume and disrupt the sample path, causing tailing.[18][19] Ensure the column is cut squarely and installed according to the manufacturer's guidelines.[19]
-
Contamination: Contamination at the front of the GC column can create active sites.[18] Trimming 10-20 cm from the front of the column can often resolve this issue.[19] Using a guard column can also protect the analytical column from contamination.[18]
-
Solvent Mismatch: A mismatch in polarity between your sample solvent and the GC stationary phase can cause poor peak shape.[18][20]
Below is a troubleshooting workflow to help diagnose the cause of peak tailing.
Caption: Troubleshooting workflow for peak tailing.
Quantitative Data Summary
Adjusting the mobile phase pH can have a significant quantitative impact on peak symmetry for basic compounds. The table below summarizes data adapted from an experiment on basic drug compounds, illustrating a similar principle applicable to organotins.
Table 1: Effect of Mobile Phase pH on Peak Asymmetry (As)
| Compound | Asymmetry Factor (As) at pH 7.0 | Asymmetry Factor (As) at pH 3.0 |
| Methamphetamine | 2.35 | 1.33 |
Data adapted from an example for basic drug compounds, which demonstrates the principle of reducing peak tailing by lowering mobile phase pH.[11] An ideal peak has an asymmetry factor of 1.0.
Key Experimental Protocols
Protocol 1: Sample Preparation and Derivatization for GC-MS Analysis of Organotins
For GC analysis, organotin compounds must be derivatized to increase their volatility. Sodium tetraethylborate (NaBEt4) is a common derivatizing agent.[21]
Objective: To derivatize and extract organotin compounds from a liquid sample for GC-MS analysis.
Materials:
-
Sample (e.g., beverage, water)
-
Acetate buffer solution
-
Sodium tetraethylborate (NaBEt4) solution (derivatizing agent)
-
Hexane (extraction solvent)
-
Deionized water
-
Vortex mixer
-
Autosampler vials
-
Acid-washed glassware[22]
Methodology:
-
Buffering: To 1 mL of your standard or sample, add 1 mL of acetate buffer. The pH of the solution is critical for derivatization efficiency, with optimal results often found around pH 5.[23]
-
Derivatization: Add 50 µL of the NaBEt4 derivatization reagent to the buffered sample.[21]
-
Reaction: Immediately vortex the mixture and allow it to react for 30 minutes at room temperature.[21]
-
Extraction: Add 5 mL of deionized water, followed by 1 mL of hexane.[21]
-
Mixing: Vortex the mixture for 30-60 seconds to ensure thorough extraction of the now-derivatized, nonpolar organotin compounds into the hexane layer.[21]
-
Phase Separation: Allow the aqueous and organic (hexane) layers to separate.
-
Collection: Carefully transfer the upper hexane layer into a clean autosampler vial for GC-MS analysis.[21]
Protocol 2: General HPLC Method Optimization to Improve Peak Shape
Objective: To systematically adjust HPLC parameters to achieve symmetrical peaks for organotin compounds.
Methodology:
-
Initial Column Choice: Start with a high-purity, end-capped C18 column.[1]
-
Mobile Phase A: 0.1% Formic Acid or 0.1% Acetic Acid in Water.
-
Mobile Phase B: Acetonitrile or Methanol.
-
Initial Analysis: Run a gradient analysis with your sample. Observe the peak shape of the organotin compounds.
-
pH Adjustment (If Tailing Occurs):
-
Prepare a series of aqueous mobile phases (Mobile Phase A) buffered at different pH values (e.g., pH 4.5, 3.5, 2.5) using a suitable buffer like ammonium formate or ammonium acetate.[24]
-
Re-run the analysis with each mobile phase to observe the effect on peak shape. A lower pH should significantly reduce tailing for basic organotins.[11][25]
-
-
Buffer Concentration Adjustment: If tailing persists at the optimal pH, try increasing the buffer concentration (e.g., from 10 mM to 25 mM or 50 mM).[3][26]
-
Organic Modifier Evaluation: Compare the peak shape using Acetonitrile versus Methanol as the organic modifier (Mobile Phase B). One may provide better peak symmetry depending on the specific analytes.[3]
Frequently Asked Questions (FAQs)
Q: Can my sample preparation method cause peak tailing? A: Yes. A complex sample matrix can introduce contaminants that bind strongly to the column, creating active sites and causing peak tailing.[3] Insufficient sample clean-up can lead to column degradation.[4] Employing a sample clean-up technique like Solid Phase Extraction (SPE) is highly recommended to remove interfering compounds.[3][27]
Q: What is an "end-capped" column and why is it important for organotin analysis? A: End-capping is a chemical process that deactivates most of the residual silanol groups on a silica-based stationary phase.[2][11] This is important because organotins, being basic, can interact strongly with these silanol groups, causing significant peak tailing.[1] Using an end-capped column minimizes these interactions and provides much more symmetrical peaks.[3]
Q: How does extra-column volume contribute to peak tailing? A: Extra-column volume (or dead volume) refers to all the space in the flow path outside of the column itself, such as in tubing, fittings, and the detector cell.[4] Excessive volume allows the analyte band to spread out after it has been separated by the column, leading to broader and often tailing peaks.[4] This effect is usually more pronounced for early-eluting peaks.[2] Using tubing with a narrow internal diameter can help minimize this issue.[27]
Q: My GC analysis shows tailing, but I'm already using a deactivated liner. What else could be the problem? A: If you are using a deactivated liner, other potential causes in a GC system include:
-
Column Contamination: The front end of the column may be contaminated. Try trimming the column.[18]
-
Improper Column Installation: Check that the column is cut cleanly and installed at the correct depth.[18][19]
-
Active Sites Elsewhere: Other parts of the flow path, such as the inlet seal or weldments, can also be active.[5][28] Ensuring the entire flow path is inert is crucial for sensitive compounds.[16]
-
Solvent Polarity Mismatch: The polarity of your injection solvent may be incompatible with your stationary phase.[18]
Q: Can the detector cause peak tailing? A: Yes, though it is less common than column or inlet issues. A slow detector response time or a large detector cell volume can cause the peak to appear broader and with a tailing profile.[3] Regular maintenance and calibration of the detector are important.[3]
References
- 1. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 2. acdlabs.com [acdlabs.com]
- 3. gmpinsiders.com [gmpinsiders.com]
- 4. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 5. GC Troubleshooting—Tailing Peaks [restek.com]
- 6. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 7. agilent.com [agilent.com]
- 8. pharmagrowthhub.com [pharmagrowthhub.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. mastelf.com [mastelf.com]
- 11. elementlabsolutions.com [elementlabsolutions.com]
- 12. pharmagrowthhub.com [pharmagrowthhub.com]
- 13. longdom.org [longdom.org]
- 14. buffered pH to avoid peak tailing - Chromatography Forum [chromforum.org]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. agilent.com [agilent.com]
- 17. Deactivated GC Parts What, How, & Why - Chromatography Forum [chromforum.org]
- 18. agilent.com [agilent.com]
- 19. elementlabsolutions.com [elementlabsolutions.com]
- 20. m.youtube.com [m.youtube.com]
- 21. agilent.com [agilent.com]
- 22. epa.gov [epa.gov]
- 23. researchgate.net [researchgate.net]
- 24. m.youtube.com [m.youtube.com]
- 25. agilent.com [agilent.com]
- 26. researchgate.net [researchgate.net]
- 27. chromtech.com [chromtech.com]
- 28. chromatographyonline.com [chromatographyonline.com]
Reducing signal suppression in LC-MS/MS analysis of Tributyltin benzoate
Welcome to our technical support center. This guide is designed to assist researchers, scientists, and drug development professionals in troubleshooting and optimizing the LC-MS/MS analysis of Tributyltin benzoate, with a focus on mitigating signal suppression.
Frequently Asked Questions (FAQs)
Q1: What is signal suppression and why is it a problem in the LC-MS/MS analysis of this compound?
A1: Signal suppression is a type of matrix effect where co-eluting components from the sample matrix interfere with the ionization of the target analyte, in this case, Tributyltin (TBT).[1][2] This interference reduces the analyte's signal intensity, which can lead to inaccurate and imprecise quantification, as well as decreased sensitivity.[3][4] Common sources of these interfering components in complex matrices include salts, lipids, and proteins.[1][2]
Q2: How can I determine if signal suppression is affecting my this compound analysis?
A2: There are two primary methods to assess matrix effects:
-
Post-Column Infusion: In this technique, a constant flow of a TBT standard solution is introduced into the LC eluent after the analytical column but before the mass spectrometer. A blank matrix sample (without TBT) is then injected. A dip in the constant TBT signal indicates the elution of matrix components that are causing signal suppression.[1][3]
-
Matrix Comparison: This method involves comparing the signal response of a TBT standard prepared in a pure solvent to the response of the same standard spiked into a prepared sample extract that does not contain the analyte. A significantly lower signal in the sample extract is a clear indication of signal suppression.[1][5]
Q3: What is the most effective strategy to compensate for signal suppression for accurate quantification of this compound?
A3: The use of a stable isotope-labeled internal standard (SIL-IS) is the most robust and highly recommended method to compensate for signal suppression.[1][4] A SIL-IS, such as deuterated TBT (TBT-d27), has nearly identical chemical and physical properties to the analyte.[6] This means it will co-elute and experience the same degree of signal suppression as the non-labeled TBT. By monitoring the ratio of the analyte signal to the SIL-IS signal, accurate quantification can be achieved even in the presence of variable matrix effects.[2][3]
Troubleshooting Guide
Problem: Low or no signal for this compound in my samples.
-
Possible Cause: Significant ion suppression from the sample matrix.
-
Troubleshooting Steps:
-
Evaluate Sample Preparation: If you are using a simple "dilute and shoot" or protein precipitation method, consider implementing a more rigorous sample cleanup technique. Methods like Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), or QuEChERS are effective at removing interfering matrix components.[2][5][7]
-
Optimize Chromatography: Ensure that TBT is chromatographically separated from the bulk of the matrix components. You can achieve this by adjusting the mobile phase gradient, changing the flow rate, or trying a different analytical column. For instance, C18 and pentafluorophenyl (PFP) columns have been used successfully for TBT analysis.[6][8][9][10]
-
Sample Dilution: A straightforward approach is to dilute the sample. This can reduce the concentration of interfering matrix components to a level where they no longer cause significant suppression. However, this is only a viable option if the initial concentration of TBT is high enough to remain detectable after dilution.[4][8]
-
Check Instrument Source: Ensure the mass spectrometer's ionization source is clean and functioning optimally. Contamination can exacerbate signal suppression.[3]
-
Problem: Poor reproducibility and inconsistent results for my quality control (QC) samples.
-
Possible Cause: Variable signal suppression between different samples due to inconsistencies in the matrix composition.
-
Troubleshooting Steps:
-
Implement a Robust Sample Preparation Method: Consistent and thorough sample cleanup using SPE or LLE is crucial to minimize variability in matrix effects between samples.[4]
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the most effective way to correct for variable matrix effects. A SIL-IS like TBT-d27 co-elutes with the analyte and experiences the same degree of ion suppression, allowing for accurate quantification based on the analyte-to-internal standard peak area ratio.[3][6]
-
Matrix-Matched Calibrators and QCs: Prepare your calibration standards and QC samples in the same matrix as your unknown samples. This helps to compensate for consistent matrix effects across the analytical run.[2]
-
Experimental Protocols
Sample Preparation: QuEChERS Extraction for Sediment Samples
This protocol is adapted from a method for organotin compound extraction from sediments.[6]
-
Weigh 0.125 g of a dry sediment sample into a 2 mL Eppendorf® tube.
-
Add 25 µL of a deuterated tributyltin (TBT-d27) internal standard solution.
-
Add 200 µL of MiliQ water and vortex vigorously for 1 minute.
-
Add 250 µL of 5% formic acid in acetonitrile.
-
Place the samples in an ice bath and add 100 mg of ammonium acetate.
-
Extract via ultrasonication for 5 minutes.
-
Shake for 15 minutes at 1500 rpm.
-
Centrifuge the sample.
-
Collect the supernatant for LC-MS/MS analysis.
LC-MS/MS Parameters
The following are example parameters and can be optimized for specific instrumentation and matrices.
| Parameter | Setting |
| LC System | Shimadzu UFLCXR or equivalent[8] |
| Column | Phenomenex Kinetex 2.6u C18 50x3mm[8] |
| Column Temperature | 40 °C[6][8] |
| Mobile Phase A | Water with 0.2% formic acid[6] or 2% formic acid + 5 mM ammonium formate[8] |
| Mobile Phase B | Acetonitrile with 0.2% formic acid[6] or Methanol with 2% formic acid + 5 mM ammonium formate[8] |
| Flow Rate | 0.5 - 0.8 mL/min[6][8] |
| Injection Volume | 10 µL[6] |
| Ionization Mode | Electrospray Ionization (ESI), Positive[8] |
| MS/MS Mode | Multiple Reaction Monitoring (MRM)[8][11] |
Example MRM Transitions for TBT:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| Tributyltin (TBT) | 291 | 179 |
| d-Tributyltin (d-TBT) | 318 | 190 |
Data from a study on organotin compounds in sediments.[6]
Quantitative Data Summary
Method Performance Data for QuEChERS LC-MS/MS
The following table summarizes the limit of detection (LOD) and limit of quantification (LOQ) for TBT using a QuEChERS extraction method coupled with LC-MS/MS.
| Analyte | LOD (ng·g⁻¹ d.w.) | LOQ (ng·g⁻¹ d.w.) |
| TBT | 1.0 | 2.5 |
| TPhT | 5.0 | 10.0 |
d.w. = dry weight. Data from a fit-for-purpose assessment of QuEChERS LC-MS/MS methods.[6]
Recovery of Organotin Compounds from Spiked Lake Sediment
This table shows the relative extraction recoveries of organotin compounds from spiked lake sediment using an accelerated solvent extraction (ASE) method.
| Compound | Spike Level (ng/g) | Relative Recovery (%) |
| MBT | 10 | 105 |
| 1000 | 97 | |
| DBT | 10 | 104 |
| 1000 | 100 | |
| TBT | 10 | 97 |
| 1000 | 98 |
Data from a study on the determination of organotin compounds using ASE.[12]
Visualizations
Caption: Workflow for TBT analysis in sediment.
Caption: Troubleshooting logic for signal suppression.
References
- 1. benchchem.com [benchchem.com]
- 2. longdom.org [longdom.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Fit-for-Purpose Assessment of QuEChERS LC-MS/MS Methods for Environmental Monitoring of Organotin Compounds in the Bottom Sediments of the Odra River Estuary - PMC [pmc.ncbi.nlm.nih.gov]
- 7. eurl-pesticides.eu [eurl-pesticides.eu]
- 8. sciex.jp [sciex.jp]
- 9. researchgate.net [researchgate.net]
- 10. Determination of tributyltin in marine sediment and waters by pressurised solvent extraction and liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. 4 Steps to Successful Compound Optimization on LC-MS/MS | Technology Networks [technologynetworks.com]
- 12. tools.thermofisher.com [tools.thermofisher.com]
Method development for the simultaneous analysis of multiple organotin species
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the simultaneous analysis of multiple organotin species.
Troubleshooting Guides
This section addresses specific issues that may arise during the experimental workflow, from sample preparation to data analysis.
Sample Preparation
Question: I am experiencing low recoveries for my organotin analytes from environmental samples. What are the potential causes and solutions?
Low recoveries during sample preparation are a common issue in organotin analysis. The problem often lies in the extraction or derivatization steps.
Potential Causes and Solutions:
-
Inefficient Extraction: The choice of extraction solvent and method is critical and matrix-dependent.
-
For water samples, liquid-liquid extraction (LLE) with a non-polar solvent like hexane or dichloromethane is common.[1][2] Using a complexing agent like tropolone in the extraction solvent can improve the extraction efficiency of polar organotin species.[3] Solid-phase extraction (SPE) with C18 or Carbopack B cartridges offers a good alternative, reducing solvent consumption and potential for emulsion formation.[3]
-
For solid samples (sediment, soil, tissues), accelerated solvent extraction (ASE), microwave-assisted extraction (MAE), or ultrasonic extraction are effective.[4][5] A common extraction solvent is a mixture of a polar organic solvent (e.g., methanol) with an acid (e.g., acetic acid or hydrochloric acid) to leach the organotins from the matrix.[1][6]
-
-
Incomplete Derivatization: For Gas Chromatography (GC) based methods, derivatization is necessary to make the polar organotin compounds volatile.[1][7]
-
Reagent Choice: The most common derivatization reagents are sodium tetraethylborate (NaBEt4) and Grignard reagents (e.g., methylmagnesium bromide, pentylmagnesium bromide).[2][7] NaBEt4 is generally easier to handle as it can be performed in aqueous solutions, while Grignard reagents require anhydrous conditions and are more hazardous.[7] However, Grignard reagents may provide better yields for certain matrices.[7]
-
Reaction Conditions: Ensure the pH of the sample is optimized for the derivatization reaction. For ethylation with NaBEt4, a pH of around 5 is often recommended.[1][8] The reaction time and temperature should also be sufficient for the reaction to go to completion.
-
-
Analyte Degradation: Organotins can be susceptible to degradation during sample preparation.[7]
Question: My derivatization reaction with NaBEt4 is giving inconsistent results. How can I troubleshoot this?
Inconsistent derivatization is a frequent source of error in organotin analysis by GC.
Troubleshooting Steps:
-
Fresh Reagent: Sodium tetraethylborate (NaBEt4) solutions are not stable and should be prepared fresh daily.[2][9]
-
pH Adjustment: The pH of the sample solution is critical for the ethylation reaction. An acetate buffer is commonly used to maintain a pH of approximately 5.[1][8] Verify the pH of your samples before adding the derivatizing agent.
-
Interferences: The sample matrix can sometimes interfere with the derivatization process. The presence of certain compounds may consume the derivatizing reagent or inhibit the reaction. A sample cleanup step prior to derivatization might be necessary.
-
Reaction Time: Ensure a sufficient reaction time for the ethylation to complete. This is typically around 30 minutes with shaking.[2][10]
-
Excess Reagent: While ensuring enough reagent is present, a large excess can sometimes lead to byproducts that interfere with the analysis.[2]
Chromatography and Detection
Question: I am observing poor peak shapes (e.g., tailing, splitting) for my organotin compounds in my GC-MS analysis. What could be the cause?
Poor peak shape in GC-MS analysis can originate from several sources, including the injection port, the column, or the sample itself.
Potential Causes and Solutions:
-
Injector Issues:
-
Active Sites: The injector liner can have active sites that interact with the derivatized organotins, leading to peak tailing. Using a deactivated liner is crucial.
-
Injection Technique: For manual injections, a slow or inconsistent injection can cause peak splitting or broadening. An autosampler is recommended for better reproducibility.
-
Injector Temperature: The injector temperature should be optimized to ensure complete volatilization of the derivatized analytes without causing thermal degradation.
-
-
Column Problems:
-
Column Bleed: High column bleed can increase baseline noise and affect peak shape. This can be caused by oxygen in the carrier gas or operating at temperatures above the column's limit.
-
Column Contamination: Accumulation of non-volatile matrix components at the head of the column can lead to peak tailing and loss of resolution. Trimming the first few centimeters of the column can often resolve this.
-
Stationary Phase Mismatch: Using a column with an inappropriate stationary phase for the analytes can result in poor peak shapes. A non-polar or mid-polar column (e.g., 5% phenyl) is typically used for derivatized organotins.[8]
-
-
Sample Matrix Effects: Co-extracted matrix components can interfere with the chromatography. An additional cleanup step for the extract, such as solid-phase extraction (SPE), may be necessary.
Question: I am analyzing organotins by LC-MS and experiencing signal suppression or enhancement. How can I mitigate these matrix effects?
Matrix effects are a common challenge in LC-MS analysis, where components of the sample matrix interfere with the ionization of the target analytes in the MS source.
Mitigation Strategies:
-
Effective Sample Cleanup: The most direct way to reduce matrix effects is to remove interfering compounds before analysis. This can be achieved through:
-
Solid-Phase Extraction (SPE): Using cartridges that selectively retain the analytes while allowing matrix components to pass through (or vice versa). Mixed-mode cation-exchange (MCX) cartridges have been shown to be effective for purifying organotin extracts.[11][12]
-
QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): This sample preparation method has been adapted for organotin analysis and can provide good cleanup for complex matrices.[5]
-
-
Chromatographic Separation: Optimize the HPLC method to separate the organotin compounds from the majority of the co-eluting matrix components.
-
Internal Standards: Use isotopically labeled internal standards (e.g., deuterated tributyltin) that co-elute with the analytes and experience similar matrix effects.[5] This allows for accurate quantification even in the presence of signal suppression or enhancement.
-
Standard Addition: This method involves adding known amounts of standards to the sample extracts to create a calibration curve within the sample matrix, thereby compensating for matrix effects.
-
Dilution: Diluting the sample extract can reduce the concentration of interfering matrix components, but care must be taken to ensure the analyte concentrations remain above the limit of detection.[13]
Frequently Asked Questions (FAQs)
Q1: What are the main advantages of using LC-MS over GC-MS for organotin analysis?
The primary advantage of LC-MS is that it does not require a derivatization step.[13][14] This simplifies and shortens the sample preparation procedure, reduces the use of hazardous reagents, and eliminates a potential source of analytical error.[13][14] LC-MS is particularly well-suited for the analysis of more polar and less volatile organotin species.
Q2: What is the purpose of using a complexing agent like tropolone during extraction?
Tropolone is a chelating agent that can form neutral complexes with the polar, ionic organotin species.[3] This increases their solubility in non-polar organic solvents, thereby improving their extraction efficiency from aqueous matrices.
Q3: Can I analyze both butyltins and phenyltins in a single chromatographic run?
Yes, it is possible to simultaneously analyze different classes of organotins, such as butyltins and phenyltins, in a single run using both GC-MS and LC-MS methods.[15][16] The chromatographic conditions, including the column and mobile phase gradient (for LC) or temperature program (for GC), need to be optimized to achieve adequate separation of all target compounds.
Q4: What are the typical detection limits for organotin analysis?
Detection limits are highly dependent on the analytical technique, the specific organotin compound, and the sample matrix.
| Analytical Technique | Analyte(s) | Matrix | Detection Limit |
| GC-Ion Trap MS | Mono-, di-, tributyltins and -phenyltins | Water | 0.26 - 0.84 pg of Sn[15] |
| GC-MS | Various organotins | Toy materials | < 1.0 µg/L[9] |
| LC-MS/MS | TBT, TPT, DBT, DPT | Food packaging | 0.1 - 0.8 µg/kg[11] |
| HPLC-ICP-MS | 11 Organotin compounds | Workplace air | 0.14 - 0.57 µg Sn/L[17] |
| GC-MS/MS | Various organotins | Water | < 0.05 ng/L[8] |
Q5: How should I prepare my calibration standards for organotin analysis?
Stock solutions of organotin compounds are typically prepared by dissolving the chloride salts in methanol or an acidic methanol solution.[6][9] These stock solutions should be stored in the dark at low temperatures (-18°C).[6] Working standards are prepared by diluting the stock solutions. For GC-based methods, the calibration standards should undergo the same derivatization procedure as the samples.[9] For LC-MS, standards can be prepared in the mobile phase or a suitable solvent.
Experimental Protocols
Protocol 1: GC-MS Analysis of Organotins in Water with NaBEt4 Derivatization
This protocol is a generalized procedure based on common practices.[1][8]
-
Sample Collection and Preservation: Collect water samples in glass bottles. If not analyzed immediately, preserve by acidifying to pH < 2 with a strong acid and store at 4°C.
-
Spiking with Internal Standard: Add an appropriate internal standard (e.g., deuterated TBT) to a known volume of the water sample (e.g., 100 mL).
-
pH Adjustment: Add an acetate buffer to adjust the sample pH to approximately 5.[8]
-
Derivatization: Add a freshly prepared 2% (w/v) aqueous solution of sodium tetraethylborate (NaBEt4).[8]
-
Extraction: Add a small volume of a non-polar solvent like hexane or pentane and shake vigorously for at least 10-30 minutes to extract the now ethylated, non-polar organotin compounds.[2][8]
-
Phase Separation: Allow the layers to separate. The top organic layer contains the analytes.
-
Concentration: Carefully transfer the organic layer to a clean vial and concentrate it under a gentle stream of nitrogen if necessary.
-
GC-MS Analysis: Inject an aliquot of the extract into the GC-MS system.
-
Column: A 30m x 0.25mm ID, 0.25µm film thickness 5% phenyl methylpolysiloxane column (or similar).[8]
-
Injector: Splitless mode.
-
Oven Program: Start at a low temperature (e.g., 60°C), hold for 1-2 minutes, then ramp at 10-20°C/min to a final temperature of around 250-280°C and hold.[4]
-
MS Detection: Use selected ion monitoring (SIM) or multiple reaction monitoring (MRM) for the highest sensitivity and selectivity.
-
Protocol 2: LC-MS/MS Analysis of Organotins in Food Packaging
This protocol is based on a method for analyzing organotins in plastic food packaging.[11]
-
Sample Preparation: Cut the plastic sample into small pieces.
-
Extraction: Place a known weight of the sample in a vial with dichloromethane and extract using ultrasonication.
-
Solvent Exchange: Evaporate the dichloromethane extract to dryness and redissolve the residue in acetonitrile containing 0.1% formic acid.[11]
-
Cleanup: Pass the extract through an MCX solid-phase extraction (SPE) column to remove interferences.[11]
-
LC-MS/MS Analysis: Inject the cleaned extract into the LC-MS/MS system.
-
Column: A C18 reversed-phase column (e.g., 100mm x 4.6mm, 2.6µm particle size).[5]
-
Mobile Phase: A gradient elution using water with 0.1-0.2% formic acid (Solvent A) and methanol or acetonitrile with 0.1-0.2% formic acid (Solvent B).[5][11]
-
MS/MS Detection: Use a tandem mass spectrometer operating in positive electrospray ionization (ESI+) mode with multiple reaction monitoring (MRM) to detect the specific precursor and product ion transitions for each organotin species.[5][11]
-
Visualizations
References
- 1. scispace.com [scispace.com]
- 2. gcms.labrulez.com [gcms.labrulez.com]
- 3. researchgate.net [researchgate.net]
- 4. tools.thermofisher.com [tools.thermofisher.com]
- 5. mdpi.com [mdpi.com]
- 6. gcms.cz [gcms.cz]
- 7. researchgate.net [researchgate.net]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. agilent.com [agilent.com]
- 10. agilent.com [agilent.com]
- 11. Simultaneous determination of four organotins in food packaging by high-performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Simultaneous determination of three organotin pesticides in fruits and vegetables by high-performance liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. sciex.jp [sciex.jp]
- 14. researchgate.net [researchgate.net]
- 15. Analysis of organotin compounds by grignard derivatization and gas chromatography-ion trap tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Development of a Liquid Chromatographic Method for Quantifying 11 Organotin Compounds in Workplace Air Samples using HPLC-ICP-MS | EVISA's News [speciation.net]
Validation & Comparative
Validation of an analytical method for Tributyltin benzoate in environmental matrices
A comprehensive guide to the validated analytical methods for the determination of tributyltin (TBT), the active and environmentally significant component of tributyltin benzoate, in various environmental matrices. This guide is intended for researchers, scientists, and professionals in drug development, providing a comparative overview of analytical techniques with supporting experimental data.
Comparative Performance of Analytical Methods
The selection of an analytical method for tributyltin analysis is contingent on the sample matrix, the required sensitivity, and the available instrumentation. Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the most prevalent techniques. The following table summarizes their performance characteristics from various validation studies.
| Analytical Method | Sample Matrix | Sample Preparation | Derivatization | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Recovery (%) | Precision (%RSD) |
| GC-MS | Sediment | Pressurized Liquid Extraction (PLE) | Grignard Reagent | 1.5 ng/g (as Sn)[1] | - | - | 1.9 - 3.2[1] |
| Sediment | Solvent Extraction with Tropolone | Sodium Tetraethylborate | - | - | - | - | |
| Biota (Mussel Tissue) | Digestion with Acetonitrile, LLE | - | 9.3 - 12.9 ng/g | - | - | 10 - 13[2] | |
| GC-MS/MS | Water | Stir Bar Sorptive Extraction (SBSE) | Thermal Desorption | 11 pg/L[3] | 60 pg/L[3] | - | <20 at 200 pg/L[3] |
| GC-ICP-MS | Water | Solid Phase Extraction (SPE) | Sodium Tetraethylborate | 0.015 ng/L | 0.06 ng/L[3] | 103[3] | 2.8 - 6.7[3] |
| LC-MS/MS | Seawater | Stir Bar Sorptive Extraction (SBSE) | None | 0.8 ng/L[4] | 2.5 ng/L[4] | 92 - 102[4] | <16[4] |
| Sediment | Pressurized Solvent Extraction (PSE) | None | 1.25 ng Sn g⁻¹ | - | - | - |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols are generalized from several cited studies, and specific parameters may require optimization for individual laboratory conditions and sample characteristics.
GC-MS Analysis of Tributyltin in Sediment
This protocol involves solvent extraction, derivatization to a volatile form, clean-up, and subsequent analysis by Gas Chromatography-Mass Spectrometry.
a) Sample Extraction:
-
Weigh approximately 10-15 g of wet sediment into a vial.[5]
-
Add an appropriate internal standard, such as deuterated tributyltin (TBT-d27).[5]
-
Add 3 mL of glacial acetic acid, 2 mL of 1 M sodium acetate buffer (pH 4.5), and 5 mL of 30% (w/v) NaCl solution.[5]
-
Add 5 mL of an 80:20 diethyl ether:hexane mixture containing 0.2% tropolone.[5]
-
Shake the vial for 1 hour on a mechanical shaker.[5]
-
Collect the organic layer.[5]
-
Repeat the extraction with a fresh aliquot of the extraction solvent.[5]
-
Combine the organic extracts.[5]
b) Derivatization (Ethylation):
-
To the combined organic extract, add a solution of sodium tetraethylborate (NaBEt4) to convert the ionic TBT to its volatile ethylated form.[5][6]
-
The reaction is typically carried out in a buffered aqueous/organic biphasic system.
c) Clean-up:
-
Pass the derivatized extract through a silica gel column for clean-up.[5][6]
-
Elute the target analytes with hexane.[5]
-
Concentrate the eluate to a final volume of approximately 2 mL.[5]
d) GC-MS Analysis:
-
GC Column: HP-5MS capillary column (30 m x 0.25 mm i.d. x 0.25 µm film thickness) or equivalent.[7]
-
Injector: Split/splitless inlet.
-
Carrier Gas: Helium.
-
Temperature Program: Optimized for the separation of organotin compounds.
-
MS Detector: Quadrupole or ion trap mass spectrometer.
-
Ionization Mode: Electron Impact (EI).
-
Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and selectivity.
LC-MS/MS Analysis of Tributyltin in Water
This protocol utilizes Stir Bar Sorptive Extraction (SBSE) for sample pre-concentration, followed by direct analysis using Liquid Chromatography-Tandem Mass Spectrometry, avoiding the need for derivatization.
a) Sample Preparation and Extraction (SBSE):
-
Place a 10-20 mL water sample in a glass vial.
-
Add a magnetic stir bar coated with polydimethylsiloxane (PDMS).
-
Stir the sample for a defined period (e.g., 1-2 hours) to allow the TBT to partition into the PDMS coating.
-
Remove the stir bar, rinse with deionized water, and dry it.
b) Analyte Desorption:
-
Place the stir bar in a small vial containing a suitable solvent, such as methanol or acetonitrile.
-
Sonicate the vial to desorb the TBT from the stir bar into the solvent.
-
Transfer the solvent to an autosampler vial for analysis.
c) LC-MS/MS Analysis:
-
LC Column: A C18 or pentafluorophenyl (PFP) reversed-phase column.[8]
-
Mobile Phase: A gradient of methanol and water, both containing a small amount of formic acid (e.g., 0.1%) to promote ionization.[8]
-
MS/MS System: A triple quadrupole mass spectrometer.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).[4]
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity, monitoring the specific precursor-to-product ion transitions for TBT.
Visualizations
The following diagrams illustrate the generalized workflows for the analytical methods described.
Caption: General workflow for GC-MS analysis of Tributyltin in sediment.
Caption: General workflow for LC-MS/MS analysis of Tributyltin in water.
References
- 1. researchgate.net [researchgate.net]
- 2. iosrjournals.org [iosrjournals.org]
- 3. researchgate.net [researchgate.net]
- 4. Validation of a method for the determination of tributyltin in seawater by stir bar sorptive extraction-liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. www2.gov.bc.ca [www2.gov.bc.ca]
- 6. pjoes.com [pjoes.com]
- 7. gcms.cz [gcms.cz]
- 8. Determination of tributyltin in marine sediment and waters by pressurised solvent extraction and liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Toxicological Profiles of Tributyltin Benzoate and Triphenyltin Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the toxicity of Tributyltin (TBT) benzoate and triphenyltin (TPT) compounds. These organotin compounds, while effective biocides, are recognized environmental contaminants with significant toxicological implications. This document summarizes key quantitative toxicity data, details relevant experimental methodologies, and illustrates the primary signaling pathways affected by these compounds to assist researchers in understanding their comparative risks.
Quantitative Toxicity Data
The following table summarizes the acute toxicity, cytotoxicity, and developmental toxicity of Tributyltin and Triphenyltin compounds. Data for Tributyltin oxide is used as a proxy for Tributyltin benzoate where specific data for the benzoate form is unavailable. Triphenyltin toxicity is represented by data from its chloride and hydroxide forms.
| Toxicity Endpoint | Tributyltin Compounds | Triphenyltin Compounds | Reference Species/System |
| Acute Oral LD50 | 55 - 87 mg/kg (Tributyltin oxide) | ~133.2 mg/kg (as Triphenyltin acetate) | Rat |
| Cytotoxicity (IC50) | More potent than TPT-Cl | Less potent than TBT-Cl | Human breast cancer MCF-7 cells[1][2][3] |
| ~200 nM (apoptosis-inducing concentration) | ~800 nM (apoptosis-inducing concentration) | Human breast cancer cell lines[2][3][4] | |
| Developmental Toxicity | Maternal and developmental effects at ≥ 4.5 mg/kg | NOAEL (maternal toxicity): 0.1 mg/kg/day | Rat[5][6][7], Rabbit[8] |
Mechanisms of Toxicity
Both Tributyltin and Triphenyltin compounds exert their toxic effects through multiple mechanisms, primarily by disrupting endocrine functions and inducing cellular stress.
Endocrine Disruption:
A primary mechanism of action for both TBT and TPT is their function as agonists for nuclear receptors, specifically the Retinoid X Receptor (RXR) and Peroxisome Proliferator-Activated Receptor gamma (PPARγ).[9][10][11] TBT, in particular, has been shown to activate RXR-PPAR heterodimers predominantly through its interaction with RXR.[9][10][11] This activation can lead to downstream effects such as the promotion of adipogenesis (fat cell development).[12]
Furthermore, these organotin compounds can interfere with steroid hormone metabolism by inhibiting the enzyme aromatase, which is responsible for converting androgens to estrogens.[7] This inhibition can lead to hormonal imbalances.
dot
Caption: Signaling pathway of TBT and TPT toxicity.
Experimental Protocols
This section provides detailed methodologies for key in vitro assays used to assess the cytotoxicity and apoptotic effects of this compound and triphenyltin compounds.
Cytotoxicity Assessment using MTT Assay
This protocol is for determining the concentration of the test compound that inhibits cell viability by 50% (IC50). The MTT assay is a colorimetric assay that measures the reduction of yellow 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) by mitochondrial succinate dehydrogenase.[13][14][15][16]
dot
Caption: Experimental workflow for the MTT assay.
Materials:
-
96-well flat-bottom plates
-
Appropriate cell line (e.g., MCF-7, HepG2)
-
Complete cell culture medium
-
This compound and Triphenyltin compound (e.g., chloride)
-
MTT solution (5 mg/mL in PBS, sterile-filtered)
-
Solubilization solution (e.g., DMSO or 20% SDS in 50% DMF)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the organotin compounds in the culture medium. Remove the medium from the wells and add 100 µL of the diluted compounds. Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO, used to dissolve the compounds).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Formazan Formation: Incubate the plate for 4 hours at 37°C to allow for the formation of formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration to determine the IC50 value.
Apoptosis Detection using Annexin V/Propidium Iodide (PI) Staining
This protocol is for differentiating between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. PI is a fluorescent dye that intercalates with DNA but cannot cross the membrane of live or early apoptotic cells.[17][18][19][20]
dot
Caption: Workflow for Annexin V/PI apoptosis assay.
Materials:
-
Cells treated with organotin compounds
-
Phosphate-buffered saline (PBS)
-
1X Annexin V Binding Buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl2, pH 7.4)
-
FITC-conjugated Annexin V
-
Propidium Iodide (PI) solution (1 mg/mL)
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with the desired concentrations of this compound or a triphenyltin compound for a specified time to induce apoptosis.
-
Cell Harvesting: Harvest the cells by centrifugation. For adherent cells, use a gentle cell scraper or trypsinization.
-
Washing: Wash the cells once with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer to a concentration of 1 x 10^6 cells/mL.
-
Staining: To 100 µL of the cell suspension, add 5 µL of FITC-Annexin V and 1 µL of 100 µg/mL PI working solution.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: After incubation, add 400 µL of 1X Annexin V Binding Buffer to each tube and analyze by flow cytometry within one hour.
-
Viable cells: Annexin V-negative, PI-negative
-
Early apoptotic cells: Annexin V-positive, PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive, PI-positive
-
Conclusion
The available data indicates that both this compound and triphenyltin compounds are potent toxicants with significant endocrine-disrupting, cytotoxic, and developmental effects. Comparative studies suggest that tributyltin compounds may exhibit higher cytotoxicity at lower concentrations than triphenyltin compounds in certain cell lines. Their shared mechanism of action through the activation of RXR and PPARγ nuclear receptors highlights a critical pathway for their toxicological effects. The provided experimental protocols offer standardized methods for researchers to further investigate and compare the toxicities of these and other related compounds. A thorough understanding of their comparative toxicity is crucial for accurate risk assessment and the development of safer alternatives.
References
- 1. A comparison of the effects of tributyltin chloride and triphenyltin chloride on cell proliferation, proapoptotic p53, Bax, and antiapoptotic Bcl-2 protein levels in human breast cancer MCF-7 cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Anticancer effects of tributyltin chloride and triphenyltin chloride in human breast cancer cell lines MCF-7 and MDA-MB-231 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Comparative developmental toxicity of butyltin trichloride, dibutyltin dichloride and tributyltin chloride in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Organotin speciation and tissue distribution in rat dams, fetuses, and neonates following oral administration of tributyltin chloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Two-generation reproductive toxicity study of tributyltin chloride in male rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effects of in utero and lactational exposure to triphenyltin chloride on pregnancy outcome and postnatal development in rat offspring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Activation of RXR–PPAR heterodimers by organotin environmental endocrine disruptors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Activation of RXR–PPAR heterodimers by organotin environmental endocrine disruptors | EMBO Reports [link.springer.com]
- 11. Activation of RXR-PPAR heterodimers by organotin environmental endocrine disruptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 14. MTT assay protocol | Abcam [abcam.com]
- 15. scribd.com [scribd.com]
- 16. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 17. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 18. kumc.edu [kumc.edu]
- 19. ucl.ac.uk [ucl.ac.uk]
- 20. bosterbio.com [bosterbio.com]
A Comparative Analysis of Tributyltin Benzoate and Copper-Based Antifouling Agents
Once the gold standard in marine antifouling technology, tributyltin (TBT) compounds, including tributyltin benzoate, offered unparalleled long-term protection against the costly accumulation of marine organisms on vessel hulls. However, their severe ecotoxicity led to a global ban, paving the way for a new generation of antifouling solutions.[1][2] This guide provides a comprehensive comparison of the efficacy of TBT-based agents with modern copper-based alternatives, supported by available experimental data and standardized testing protocols.
Tributyltin compounds were highly effective biocides used in antifouling paints since the 1960s.[3][4] Their mechanism of action involves the slow release of the toxic TBT moiety, which deters the settlement and growth of a wide spectrum of fouling organisms, from slime and algae to barnacles and tubeworms.[5] TBT-based self-polishing copolymer (SPC) paints were particularly successful, offering reliable antifouling performance for five years or more, a benchmark that modern alternatives strive to meet.[6]
The development of modern antifouling agents has been driven by the need to replace TBT with more environmentally benign, yet effective, technologies. The most common replacements are copper-based formulations. These also utilize a self-polishing mechanism where the paint film gradually erodes in seawater, constantly exposing a fresh layer of biocides.[7]
Efficacy and Performance: A Comparative Overview
Direct, side-by-side quantitative comparisons of this compound with the full spectrum of modern antifouling agents under identical experimental conditions are limited due to the global ban on TBT.[7] However, data from studies conducted prior to and during the phase-out period provide a comparative overview.
A study examining biofouling on steel panels in Kastela Bay, Croatia, compared a TBT-based paint with two TBT-free copper-based paints over 12 months. The results indicated that while control panels showed significant fouling by species like Serpula vermicularis, Mytilus galloprovincialis, and Balanus amphitrite amphitrite, all panels protected by antifouling paints exhibited low biomass values. Diatoms were the dominant fouling organisms on the protected panels.[8]
Another study monitored macrofouling communities on panels coated with TBT, copper-containing, and uncoated reference panels. The antifouling paints demonstrated a clear preventative activity, with communities on the treated panels being dissimilar in species richness and coverage area compared to the uncoated panels. Green algae, bryozoans, and barnacles were found to be the most tolerant taxa to the biocides.[9]
Table 1: Comparison of Key Performance Metrics
| Feature | Tributyltin (TBT)-Based Agents | Copper-Based Agents |
|---|---|---|
| Primary Active Ingredient | Tributyltin (TBT) cation | Cuprous oxide (Cu₂O), Copper thiocyanate (CuSCN) |
| Typical Leaching Rate | 1-3 µg/cm²/day[10] | Varies significantly with formulation and environmental factors |
| Antifouling Spectrum | Broad-spectrum (effective against algae, barnacles, tubeworms)[5] | Primarily effective against hard fouling (e.g., barnacles); often requires booster biocides for soft fouling (e.g., algae)[6] |
| Longevity | Up to 5 years or more for SPC formulations[6] | Typically 2-5 years, depending on the formulation and operational conditions[6] |
| Environmental Impact | Highly toxic to non-target marine life, endocrine disruptor, persists in sediment[2][3][11] | Toxic to marine organisms, can accumulate in sediments, but considered significantly less hazardous than TBT[3][6] |
Experimental Protocols for Efficacy Testing
The evaluation of antifouling coating efficacy is conducted through standardized laboratory and field tests.
Static Immersion Field Tests (ASTM D3623/D6990)
This is a common method for evaluating the performance of antifouling paints in a real-world marine environment.
-
Test Panel Preparation: Panels of a suitable substrate (e.g., fiberglass, steel) are coated with the antifouling paint system according to the manufacturer's specifications. Control panels are left uncoated or coated with a non-toxic paint.
-
Immersion: The panels are mounted on a rack and submerged in the sea at a location with significant fouling pressure.
-
Evaluation: At regular intervals (e.g., monthly), the panels are removed and inspected. The extent of fouling is rated based on the percentage of the surface covered by different types of fouling organisms (slime, algae, barnacles, etc.).
-
Quantitative Analysis: Fouling biomass can be quantified by scraping the fouling from a known area of the panel, drying it, and measuring its weight (g/cm²).[7]
Laboratory Determination of Biocide Release Rate (ASTM D5108)
This method determines the rate at which the biocide leaches from the paint in a controlled laboratory setting.
-
Specimen Preparation: A cylindrical test specimen is coated with the antifouling paint.
-
Leaching: The coated cylinder is placed in a container with a known volume of synthetic seawater and rotated at a constant speed for a specific period.
-
Analysis: The concentration of the biocide (TBT or copper) in the seawater is measured using analytical techniques such as graphite furnace atomic absorption spectrophotometry (GF-AAS) or gas chromatography.[1][2]
-
Calculation: The release rate is calculated based on the biocide concentration, the volume of seawater, the surface area of the coated cylinder, and the duration of the test.
Mechanisms of Toxicity and Signaling Pathways
The high efficacy of both TBT and copper-based antifouling agents stems from their toxicity to a broad range of marine organisms. However, their molecular mechanisms of action differ.
Tributyltin (TBT)
TBT is a potent endocrine disruptor. In some marine snails, it has been shown to cause "imposex," a condition where females develop male sexual characteristics.[11][12] This is thought to occur through the inhibition of the cytochrome P450 enzyme system, which is involved in steroid hormone metabolism. TBT has also been found to mimic the natural ligand for the Retinoid X Receptor (RXR), a key regulator of many physiological processes, including development and reproduction.[11] Additionally, TBT can inhibit mitochondrial ATP synthesis by targeting the F₀ subunit of ATP synthase.[13] TBT exposure is also associated with the increased production of reactive oxygen species (ROS), leading to oxidative stress and cellular damage.[14][15]
Copper-Based Agents
The primary mechanism of copper toxicity is the generation of reactive oxygen species (ROS) through Fenton-like reactions.[16][17] This leads to oxidative stress, causing damage to lipids, proteins, and DNA. In photosynthetic organisms like algae, copper can interfere with the photosynthetic electron transport chain, leading to a decrease in photosynthetic efficiency.[18] Copper ions can also displace other essential metal ions from enzyme active sites, leading to their inactivation. Marine bacteria have developed sophisticated signal transduction systems to sense and respond to both high and low copper levels, involving efflux pumps and detoxification mechanisms.[19]
Conclusion
While tributyltin-based antifouling agents like TBT benzoate were highly effective, their severe and persistent environmental toxicity necessitated their replacement.[2][3] Modern copper-based self-polishing copolymers have emerged as the primary alternative, offering comparable performance in preventing macrofouling over the typical service life of a vessel.[6][7] Although copper also poses environmental risks, it is considered significantly less hazardous than TBT.[6] The choice of an antifouling agent today involves a balance between efficacy, longevity, and environmental impact, with ongoing research focused on developing even safer and more sustainable solutions.
References
- 1. kelid1.ir [kelid1.ir]
- 2. standards.iteh.ai [standards.iteh.ai]
- 3. Use and impacts of TBT- & copper-based antifouling paints [ukmpa.marinebiodiversity.org]
- 4. Mechanisms of metal tolerance in marine macroalgae, with emphasis on copper tolerance in Chlorophyta and Rhodophyta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. web.viu.ca [web.viu.ca]
- 6. copper.org [copper.org]
- 7. benchchem.com [benchchem.com]
- 8. Biofouling communities on test panels coated with TBT and TBT-free copper based antifouling paints - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Tributyltin - Wikipedia [en.wikipedia.org]
- 12. researchgate.net [researchgate.net]
- 13. Tributyltin (TBT) inhibition of oligomycin-sensitive Mg-ATPase activity in mussel mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Tributyltin and Vascular Dysfunction: The Role of Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Copper: Toxicological relevance and mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Frontiers | The Toxicity of Copper to Crocosphaera watsonii and Other Marine Phytoplankton: A Systematic Review [frontiersin.org]
- 18. Integration of Copper Toxicity Mechanisms in Raphidocelis subcapitata: Advancing Insights at Environmentally Relevant Concentrations - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
Performance evaluation of different extraction techniques for Tributyltin benzoate
For researchers, scientists, and professionals in drug development, the accurate quantification of Tributyltin (TBT), the active component of Tributyltin benzoate, is paramount. The choice of extraction technique is a critical first step that significantly influences analytical outcomes. This guide provides an objective comparison of the performance of various extraction methodologies for TBT, supported by experimental data, to aid in the selection of the most appropriate method for your research needs.
The following sections detail and compare common extraction techniques for Tributyltin, including Liquid-Liquid Extraction (LLE), Solid-Phase Extraction (SPE), Solid-Phase Microextraction (SPME), and Microwave-Assisted Extraction (MAE). Performance metrics such as recovery rates, limits of detection (LOD), and limits of quantification (LOQ) are presented to offer a comprehensive overview.
Comparative Performance of Extraction Techniques
The efficiency and sensitivity of different extraction methods for Tributyltin vary significantly depending on the sample matrix and the specific protocol employed. The table below summarizes key performance indicators from various studies to facilitate a direct comparison.
| Extraction Technique | Matrix | Recovery (%) | Limit of Detection (LOD) / Method Detection Limit (MDL) | Limit of Quantification (LOQ) | Citation(s) |
| Liquid-Liquid Extraction (LLE) | Water | Not explicitly stated, but a common traditional method. | Typically in the ng/L range. | - | [1] |
| Solid-Phase Extraction (SPE) | Spiked Water | 65% for TBT | - | - | [2] |
| Water | 81.0 - 101.9% for TBT | 0.02 µg/L | - | [3] | |
| Solid-Phase Microextraction (SPME) | Seawater (Headspace SPME) | - | 3.8 ng/L (MDL) | - | |
| Seawater (Aqueous Phase SPME) | - | 31.7 ng/L (MDL) | - | ||
| Aqueous Samples (In-tube SPME) | - | 0.05 ng/mL | Linear range: 0.5–200 ng/mL | [4][5] | |
| Stir Bar Sorptive Extraction (SBSE) | Water | - | 11 pg/L | Linear range: 50 pg/L - 4 ng/L | [6] |
| Microwave-Assisted Extraction (MAE) | Vegetal Samples | 48.5 - 94.1% | 0.1 - 2.9 ng/g | - | [7] |
| Soil Samples | 69 - 123% | 0.1 - 2.9 ng/g | - | [7] | |
| Pressurized Solvent Extraction (PSE) | Marine Sediment | 72.4% | 1.25 ng Sn/g | - | [8] |
Experimental Protocols
Detailed methodologies are crucial for replicating and validating experimental results. Below are outlines of the protocols for some of the key extraction techniques discussed.
Liquid-Liquid Extraction (LLE) Protocol for Water Samples
This traditional method involves the partitioning of the analyte between two immiscible liquid phases.
-
Sample Preparation: Acidify the water sample. Add an internal standard, such as tripentyltin chloride, to the sample.[1]
-
Extraction: Perform a liquid-liquid extraction using tropolone and n-hexane.[1]
-
Derivatization: The extract undergoes derivatization to a more volatile compound. A common method is the generation of n-hexyltributyltin using a Grignard reagent (n-hexyl magnesium bromide).[1]
-
Clean-up: The derivatized extract is cleaned using florisil column chromatography.[1]
-
Analysis: The final extract is analyzed by capillary gas chromatography with a flame photometric detector (GC-FPD) or gas chromatography-mass spectrometry (GC-MS).[1]
Solid-Phase Extraction (SPE) Protocol for Water Samples
SPE utilizes a solid sorbent to adsorb the analyte from the liquid sample.
-
Column Conditioning: A C18 pre-column is conditioned.[3]
-
Sample Loading: A known volume of the water sample (e.g., 3.0 mL) is passed through the pre-column to enrich the TBT.[3]
-
Elution: The retained TBT is eluted from the column.
-
Analysis: The eluate is directly analyzed using on-line SPE coupled with liquid chromatography/electrospray ionization mass spectrometry (LC/ESI-MS).[3]
Solid-Phase Microextraction (SPME) Protocol for Aqueous Samples (In-tube)
In-tube SPME is an automated method where the extraction is performed inside a capillary.
-
Extraction: A commercially available capillary, such as Supel-Q PLOT, is used for the extraction of TBT from the aqueous sample.[4][5]
-
Desorption and Analysis: The extracted TBT is then desorbed and directly transferred to a high-performance liquid chromatography (HPLC) system coupled with an electrospray ionization mass spectrometer (ES-MS) for analysis.[4][5]
Microwave-Assisted Extraction (MAE) Protocol for Soil and Vegetal Samples
MAE uses microwave energy to heat the solvent and sample, accelerating the extraction process.
-
Sample Preparation: A known weight of the soil or vegetal sample is placed in a microwave extraction vessel.
-
Extraction: An acidic solution in methanol is added to the sample. The extraction is then carried out using a microwave system under optimized conditions of temperature and time.[7] For example, optimal conditions for some plant matrices have been found to be 80°C for 6 minutes with the addition of 0.05% m/v tropolone.
-
Post-Extraction: The extract is cooled and typically centrifuged.
-
Analysis: The supernatant is then analyzed, often after a derivatization step, using gas chromatography.
Visualizing the Workflow
To better understand the logical flow of the analytical process for Tributyltin, the following diagrams illustrate the general experimental workflow and the decision-making process for selecting an extraction technique.
Caption: General experimental workflow for the extraction and analysis of Tributyltin.
Caption: Decision logic for selecting a suitable Tributyltin extraction technique.
References
- 1. Determination of Tributyltin in the Marine Environment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pjoes.com [pjoes.com]
- 3. On-line solid-phase extraction coupled with liquid chromatography/electrospray ionization mass spectrometry for the determination of trace tributyltin and triphenyltin in water samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Determination of tributyltin by automated in-tube solid-phase microextraction coupled with HPLC-ES-MS - Journal of Analytical Atomic Spectrometry (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Inter-laboratory comparison for the analysis of organotin compounds
An Inter-laboratory Comparison for the Analysis of Organotin Compounds: A Guide for Researchers
This guide provides a comprehensive comparison of analytical methodologies for the determination of organotin compounds, tailored for researchers, scientists, and drug development professionals. It summarizes quantitative data from an international proficiency test and presents detailed experimental protocols for commonly employed analytical techniques. Furthermore, this guide visualizes a key signaling pathway affected by organotin compounds and a typical experimental workflow for their analysis.
Data Presentation: Inter-laboratory Comparison Results
The following table summarizes the results of an international proficiency testing exercise for the determination of tributyltin (TBT) and monobutyltin (MBT) in marine sediment.[1] This data provides a snapshot of the inter-laboratory comparability for the analysis of these compounds.
| Analyte | Mean (µg Sn/kg) | Standard Deviation | Coefficient of Variation (%) | Number of Results | Median (µg Sn/kg) | Median of Absolute Deviation (MAD) | Uncertainty in Assigned Value | 95% Confidence Limits (µg Sn/kg) |
| Tributyltin (TBT) | 0.740 | 0.2308 | 31.2 | 9 | 0.776 | 0.0945 | 0.0833 | 0.595 - 0.885 |
| Monobutyltin (MBT) | 2.39 | 1.335 | 55.8 | 9 | 2.47 | 0.773 | 0.503 | 1.51 - 3.28 |
Experimental Protocols
Accurate determination of organotin compounds is crucial for environmental monitoring and toxicological studies. The following sections detail two prevalent analytical methodologies: Gas Chromatography-Mass Spectrometry (GC-MS) with a derivatization step, and the Quick, Easy, Cheap, Effective, Rugged, and Safe (QuEChERS) method coupled with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Method 1: Gas Chromatography-Mass Spectrometry (GC-MS) with Ethylation Derivatization
This method is a widely used technique for the analysis of organotin compounds in solid matrices like sediment and soil. It involves solvent extraction, derivatization to increase the volatility of the analytes, and subsequent analysis by GC-MS.
1. Sample Extraction:
-
Weigh approximately 10-15 g of the wet soil or sediment sample into a 60 mL vial.
-
Add a known amount of an internal standard, such as deuterated tributyltin (TBT-d27).
-
Add 3 mL of glacial acetic acid, 2 mL of 1 M sodium acetate buffer (pH 4.5), and 5 mL of 30% (w/v) aqueous sodium chloride solution.
-
Add 5 mL of a diethyl ether:hexane (80:20 v/v) mixture containing 0.2% tropolone.
-
Cap the vial and shake on a mechanical shaker for 1 hour.
-
Allow the phases to separate and transfer the organic (upper) layer to a clean 15 mL test tube.
-
Repeat the extraction step with an additional 5 mL of the tropolone-containing solvent mixture.
-
Combine the organic extracts in the 15 mL test tube.
-
Concentrate the combined extract to a volume of 2 mL under a gentle stream of nitrogen.
2. Derivatization (Ethylation):
-
To the concentrated extract, add 1 mL of a 1% (w/v) solution of sodium tetraethylborate (STEB) in methanol.
-
Cap the vial and vortex for 30 seconds.
-
Add an additional 0.5 mL of the 1% STEB solution and vortex again.
-
Add 2 mL of 2 M potassium hydroxide solution to stop the reaction and neutralize the excess reagent.
3. Clean-up:
-
Prepare a silica gel column for clean-up.
-
Transfer the derivatized extract onto the silica gel column.
-
Elute the column with 50 mL of hexane and collect the eluate.
-
Concentrate the eluate to a final volume of 2 mL.
-
Add a recovery standard, such as tetrapropyltin, to the final extract before GC-MS analysis.
4. GC-MS Analysis:
-
Gas Chromatograph (GC) Conditions:
-
Injector: Splitless mode.
-
Carrier Gas: Helium at a constant flow of 1.5 mL/min.
-
Oven Temperature Program: Start at 50°C, hold for 2 minutes, ramp to 280°C at 10°C/min, and hold for 5 minutes.
-
-
Mass Spectrometer (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for target analytes.
-
Method 2: QuEChERS Extraction with LC-MS/MS Analysis
The QuEChERS method offers a more streamlined approach for the extraction of organotin compounds from various matrices, including sediments. This method is often coupled with LC-MS/MS for sensitive and selective detection without the need for derivatization.
1. Sample Extraction:
-
Weigh 5 g of the homogenized sample into a 50 mL centrifuge tube.
-
Add 10 mL of water and 10 mL of acetonitrile containing 1% formic acid.
-
Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, and 0.5 g disodium hydrogen citrate sesquihydrate).
-
Immediately shake the tube vigorously for 1 minute.
-
Centrifuge the tube at ≥ 3000 g for 5 minutes.
2. Dispersive Solid-Phase Extraction (d-SPE) Clean-up:
-
Transfer an aliquot (e.g., 6 mL) of the acetonitrile (upper) layer to a 15 mL d-SPE tube containing a suitable sorbent mixture (e.g., 900 mg MgSO₄, 150 mg primary secondary amine (PSA), and 150 mg C18).
-
Vortex the d-SPE tube for 30 seconds.
-
Centrifuge at ≥ 3000 g for 5 minutes.
3. LC-MS/MS Analysis:
-
Take an aliquot of the cleaned-up extract and dilute it with the mobile phase for LC-MS/MS analysis.
-
Liquid Chromatograph (LC) Conditions:
-
Column: A C18 reversed-phase column suitable for organometallic compound analysis.
-
Mobile Phase: A gradient elution using water and methanol, both containing a small percentage of formic acid and an ammonium salt (e.g., ammonium formate).
-
-
Tandem Mass Spectrometer (MS/MS) Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) for specific precursor-to-product ion transitions of the target organotin compounds.
-
Mandatory Visualizations
The following diagrams illustrate a key signaling pathway affected by organotin compounds and a generalized workflow for their analysis.
Caption: A generalized workflow for the analysis of organotin compounds.
Caption: Activation of the PPARγ/RXR signaling pathway by organotin compounds.
References
The Silent Sentinels: A Comparative Guide to Non-Toxic Alternatives for Tributyltin Benzoate in Marine Coatings
For decades, Tributyltin (TBT) compounds, including Tributyltin benzoate, were the undisputed champions in the battle against marine biofouling. Their unparalleled efficacy in keeping ship hulls clean and fuel-efficient, however, came at a significant environmental cost, leading to a global ban by the International Maritime Organization (IMO).[1][2] This guide provides an objective comparison of the performance of non-toxic alternatives to TBT benzoate, supported by experimental data, to aid researchers, scientists, and drug development professionals in the ongoing quest for effective and environmentally benign marine coatings.
The phasing out of TBT has spurred the development of a new generation of antifouling technologies. These alternatives can be broadly categorized into two main strategies: biocide-based systems that utilize less harmful biocides, and biocide-free systems that rely on the physical properties of the coating to deter fouling.[1] This guide will delve into the performance and experimental evaluation of the most promising alternatives, including copper-based self-polishing copolymers, silicone-based foul-release coatings, biodegradable polymers, and biomimetic surfaces.
Performance Comparison of Antifouling Coatings
The following tables summarize quantitative data from various studies to provide a comparative overview of the performance of different antifouling strategies. It is important to note that direct comparisons can be challenging due to variations in experimental conditions across different studies.
Table 1: Comparison of Biocide Leaching Rates and Antifouling Efficacy
| Coating Type | Active Biocide | Biocide Content (wt%) | Average Leaching Rate (µg/cm²/day) | Fouling Resistance (FR) Rating (after 5 months) | Reference |
| TBT-based SPC (historical data) | Tributyltin (TBT) | - | ~5 | ~90-100 | [1] |
| Copper-based SPC (Hard) | Cuprous Oxide (Cu₂O) | 33.1 | 22.8 ± 0.4 | ~80-90 | [3][4] |
| Copper-based SPC (Polishing) | Cuprous Oxide (Cu₂O) | 28.4 | 8.0 ± 0.1 | ~80-90 | [3][4] |
| Biocide-free (Control) | None | 0 | 0.2 | <10 | [5] |
Fouling Resistance (FR) rating is a scale from 0 (completely fouled) to 100 (no fouling) as per ASTM D3623/D6990.[6]
Table 2: Adhesion Strength of Marine Organisms on Foul-Release Coatings
| Coating Type | Organism | Adhesion Strength (MPa) | Reference |
| Silicone-based Foul-Release | Barnacles (Balanus eburneus) | 0.05 - 0.2 | [7] |
| Silicone-based Foul-Release with Oil Additive | Barnacles (Balanus eburneus) | Generally lower than without oil | [7] |
| Standard Polydimethylsiloxane (PDMS) | Diatoms (Navicula incerta) | ~0.4 (adhesion to substrate) | [8] |
| Modified PDMS-based Polyurea | Diatoms (Navicula incerta) | ~2.0 (adhesion to substrate) | [8] |
Table 3: Performance of Biodegradable and Biomimetic Antifouling Systems
| Coating Type | Key Feature | Antifouling Performance | Reference |
| Biodegradable Polyester | Controlled degradation and biocide release | Macrofouling completely absent after one year of immersion. | [9] |
| Biomimetic (Shark Skin Replica) | Microtopography | Reduced algae formation by 13% - 40%. | [10] |
| Photocatalytic Shark Skin Surface | Microtopography with TiO₂ NPs | Reduced E. coli attachment by ~70%. | [11] |
| HDPE-Capsaicin Composite | Release of natural antifoulant | Antifouling rates of 81.9% against Chlorella and ~100% against Bacillus subtilis. | [12] |
Experimental Protocols
The data presented in this guide are derived from standardized and widely accepted experimental methodologies designed to evaluate the performance of antifouling coatings.
Static Immersion Test (ASTM D3623)
This is the most common method for evaluating the antifouling efficacy of coatings in a natural marine environment.[6][13][14]
-
Test Panels: Coated panels, typically made of steel or PVC, are prepared according to specified procedures, including the application of primer and the antifouling coating.[4][14]
-
Immersion: The panels are submerged in a marine environment with high fouling pressure, usually at a depth of 1 to 10 feet.[13][14] They are attached to racks, ensuring they are electrically insulated from each other.[14]
-
Evaluation: Panels are periodically inspected (e.g., monthly) to assess the extent of biofouling.[13] The fouling is rated based on the percentage of the surface covered by different types of organisms (slime, algae, barnacles, etc.).[6][13] A Fouling Resistance (FR) rating from 0 (completely fouled) to 100 (no fouling) is assigned.[6] The physical condition of the coating (e.g., cracking, peeling) is also noted.[1]
Measuring Adhesion Strength of Macrofouling (ASTM D5618)
This method is crucial for evaluating the performance of foul-release coatings.[15][16]
-
Sample Preparation: The coating is applied to test panels and exposed to a marine environment to allow for the settlement of macrofouling organisms like barnacles.
-
Measurement: A force gauge with a specially designed probe is used to apply a shear force to the base of the attached organism until it detaches.[16] The force required for detachment is recorded as the adhesion strength.
Dynamic Testing for Foul-Release Coatings (ASTM D4939)
This method simulates the hydrodynamic forces experienced by a ship in motion, which is essential for assessing the self-cleaning ability of foul-release coatings.[16][17][18]
-
Procedure: Coated panels are first subjected to static immersion to allow for fouling attachment. Subsequently, they are exposed to controlled fluid shear forces in a laboratory setup, such as a rotating drum or a flow channel.[17][18]
-
Evaluation: The effectiveness of the coating is determined by the extent of fouling removal at different water velocities.[6]
Mechanisms of Action and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the key mechanisms of action of different antifouling strategies and a general workflow for their evaluation.
Caption: Comparative mechanisms of action for different antifouling coatings.
Caption: General experimental workflow for comparing antifouling coatings.
The Future of Antifouling Technology
The transition away from TBT-based coatings has catalyzed significant innovation in marine coating technology. While modern copper-based self-polishing copolymers offer performance comparable to their TBT predecessors in preventing macrofouling, the future likely lies in biocide-free and biodegradable solutions.[1] Foul-release coatings have already gained a significant market share, and ongoing research into biomimetic surfaces, natural antifouling compounds, and degradable polymers holds the promise of even more effective and sustainable solutions.[11][19][20] The continued development and rigorous testing of these novel technologies are paramount to ensuring the protection of marine assets while safeguarding the delicate marine ecosystem.
References
- 1. benchchem.com [benchchem.com]
- 2. Challenges for the development of new non-toxic antifouling solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. research.chalmers.se [research.chalmers.se]
- 5. ftp.sccwrp.org [ftp.sccwrp.org]
- 6. endures.co.uk [endures.co.uk]
- 7. apps.dtic.mil [apps.dtic.mil]
- 8. pubs.acs.org [pubs.acs.org]
- 9. mdpi.com [mdpi.com]
- 10. jstage.jst.go.jp [jstage.jst.go.jp]
- 11. Bioinspired Photocatalytic Shark-Skin Surfaces with Antibacterial and Antifouling Activity via Nanoimprint Lithography - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. scribd.com [scribd.com]
- 14. file.yizimg.com [file.yizimg.com]
- 15. scispace.com [scispace.com]
- 16. emerald.com [emerald.com]
- 17. ASTM D4939-89(1996) - Standard Test Method for Subjecting Marine Antifouling Coating to Biofouling and Fluid Shear Forces in Natural Seawater [webstore.ansi.org]
- 18. standards.iteh.ai [standards.iteh.ai]
- 19. files.core.ac.uk [files.core.ac.uk]
- 20. mdpi.com [mdpi.com]
A Comparative Guide to the Cross-Validation of GC-MS and LC-MS/MS Methods for Tributyltin Benzoate Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for the quantitative analysis of Tributyltin benzoate. The selection of an appropriate analytical technique is critical for obtaining accurate and reliable data in research, environmental monitoring, and drug development. This document outlines the experimental protocols, presents a summary of performance data, and offers a visual representation of the analytical workflows to aid in methodology selection.
Introduction to this compound and its Analysis
Tributyltin (TBT) compounds, including this compound, are organotin compounds that have been widely used as biocides, particularly in anti-fouling paints for marine vessels. Due to their high toxicity and persistence in the environment, their use has been largely restricted.[1][2] Accurate and sensitive analytical methods are crucial for monitoring their presence in various matrices and for assessing potential risks to human health and the environment. Both GC-MS and LC-MS/MS are powerful techniques for the determination of organotin compounds, each with distinct advantages and limitations.[3][4]
Experimental Protocols
Gas Chromatography-Mass Spectrometry (GC-MS)
The analysis of this compound by GC-MS necessitates a derivatization step to increase the volatility of the analyte.[1][5] This process converts the polar organotin compound into a more volatile derivative suitable for gas chromatography.
1. Sample Preparation and Extraction:
-
Solid Samples (e.g., sediment, soil):
-
Weigh 1-2 g of the homogenized sample into a centrifuge tube.[2]
-
Add an appropriate internal standard (e.g., Tripropyltin).
-
Perform an extraction using a mixture of an organic solvent (e.g., hexane, toluene) and an acid (e.g., acetic acid or hydrochloric acid in methanol).[4][6]
-
Utilize ultrasonication or mechanical shaking for a defined period (e.g., 30-60 minutes) to ensure efficient extraction.[4][6]
-
Centrifuge the sample to separate the organic layer.
-
-
Liquid Samples (e.g., water):
2. Derivatization:
-
The most common derivatization agent is sodium tetraethylborate (NaBEt4).[1][2][8]
-
Add a freshly prepared solution of NaBEt4 to the extracted sample.
-
The reaction is typically carried out for about 30 minutes with agitation.[1]
-
This step converts the tributyltin cation to the volatile tetraethylated derivative.
3. Clean-up (Optional):
-
For complex matrices, a clean-up step using solid-phase extraction (SPE) with a sorbent like silica gel may be necessary to remove interferences.[5]
4. GC-MS Analysis:
-
Gas Chromatograph (GC) Conditions:
-
Column: A non-polar capillary column, such as a DB-5MS or equivalent.[9]
-
Injection: Splitless injection is commonly used for trace analysis.[2]
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Temperature Program: A temperature gradient is employed to separate the analytes, for example, starting at 60°C and ramping up to 300°C.[7]
-
-
Mass Spectrometer (MS) Conditions:
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
A significant advantage of LC-MS/MS for the analysis of this compound is that it does not typically require a derivatization step, simplifying the sample preparation process.[3]
1. Sample Preparation and Extraction:
-
Solid and Liquid Samples:
-
A generic and efficient extraction method for various matrices is the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) approach or a modification thereof.
-
Alternatively, a simple extraction with acetonitrile can be performed.[3]
-
Weigh a known amount of the sample and add acetonitrile.
-
Shake or vortex vigorously to extract the analyte.
-
Centrifuge to pellet any solid material.
-
The supernatant can be diluted with water or mobile phase before injection.[3]
-
-
Water Samples:
2. LC-MS/MS Analysis:
-
Liquid Chromatograph (LC) Conditions:
-
Column: A C18 reversed-phase column is commonly used.[3]
-
Mobile Phase: A gradient elution with a mixture of water and an organic solvent (e.g., methanol or acetonitrile), often with additives like formic acid and ammonium formate to improve ionization.[3][11]
-
Flow Rate: A typical flow rate is in the range of 0.3-0.8 mL/min.[3]
-
-
Mass Spectrometer (MS/MS) Conditions:
-
Ionization: Electrospray Ionization (ESI) in positive ion mode is generally used for organotin compounds.[3]
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) is employed for high selectivity and sensitivity. This involves monitoring a specific precursor ion of this compound and its characteristic product ions.[3]
-
Performance Comparison: GC-MS vs. LC-MS/MS
The following table summarizes the typical performance characteristics of GC-MS and LC-MS/MS for the analysis of tributyltin compounds. These values can be considered representative for the analysis of this compound.
| Parameter | GC-MS | LC-MS/MS |
| Derivatization | Mandatory (e.g., with NaBEt4) | Not required |
| Sample Preparation | More complex, multi-step | Simpler, often "dilute and shoot" |
| Run Time | Typically longer due to temperature programming | Generally shorter |
| Limit of Detection (LOD) | Low ng/L to pg/L range[2][8] | Low ng/L to pg/L range[11] |
| Limit of Quantification (LOQ) | Low ng/L to µg/kg range | Low ng/L to µg/kg range |
| **Linearity (R²) ** | Typically > 0.99 | Typically > 0.99[3] |
| Precision (%RSD) | Generally < 15% | Generally < 15%[3] |
| Accuracy/Recovery | 70-120% is common[12] | 85-115% is common[3] |
| Matrix Effects | Can be significant, requires clean-up | Can be significant (ion suppression/enhancement), often mitigated by dilution or internal standards |
| Throughput | Lower due to longer sample prep and run times | Higher due to simpler prep and faster analysis |
Experimental Workflow Diagrams
Conclusion
Both GC-MS and LC-MS/MS are highly capable techniques for the analysis of this compound.
GC-MS is a well-established and robust method. However, the mandatory derivatization step adds complexity and time to the sample preparation process. It remains a valuable technique, especially in laboratories with existing GC-MS infrastructure and expertise in derivatization procedures.
LC-MS/MS is emerging as the preferred method for organotin analysis due to its simpler and faster sample preparation, which does not require derivatization.[3] This leads to higher sample throughput, making it particularly suitable for routine analysis and high-volume laboratories. The high selectivity and sensitivity of modern LC-MS/MS instruments provide excellent performance for trace-level quantification.
The choice between GC-MS and LC-MS/MS will ultimately depend on the specific requirements of the analysis, including the sample matrix, required sensitivity, available instrumentation, and desired sample throughput. For new method development, LC-MS/MS offers significant advantages in terms of efficiency and ease of use for the analysis of this compound.
References
- 1. gcms.labrulez.com [gcms.labrulez.com]
- 2. gcms.cz [gcms.cz]
- 3. sciex.jp [sciex.jp]
- 4. yadda.icm.edu.pl [yadda.icm.edu.pl]
- 5. pjoes.com [pjoes.com]
- 6. benchchem.com [benchchem.com]
- 7. gcms.cz [gcms.cz]
- 8. A simple, low cost GC/MS method for the sub-nanogram per litre measurement of organotins in coastal water - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Determination of bis(tributyltin) oxide by GC--MS with on-line hydride derivatization: application to drug substance analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Determination of tributyltin in marine sediment and waters by pressurised solvent extraction and liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Unmasking Tributyltin Exposure: A Comparative Guide to Biomarker Validation in Marine Snails
For Immediate Release
A comprehensive guide comparing key biomarkers for the detection of Tributyltin (TBT) benzoate exposure in marine snails has been developed for researchers, scientists, and drug development professionals. This guide provides an objective analysis of established and emerging biomarkers, supported by experimental data, to aid in the selection of the most appropriate methods for environmental monitoring and toxicological research.
Tributyltin (TBT), a highly toxic organotin compound previously used in antifouling paints, persists in marine environments, posing a significant threat to marine life. Marine snails are particularly sensitive to TBT, making them excellent bioindicators for monitoring its presence and impact. This guide delves into the validation of various biomarkers, offering a comparative overview of their performance.
The primary and most well-established biomarker for TBT exposure is imposex , the imposition of male sexual characteristics onto female snails.[1] This phenomenon is a highly sensitive and specific indicator of TBT pollution.[1][2] The severity of imposex is commonly quantified using the Vas Deferens Sequence Index (VDSI).[1]
Beyond this morphological endpoint, this guide also evaluates molecular and cellular biomarkers, including DNA damage , changes in DNA methylation , and oxidative stress . These biomarkers can provide earlier indications of TBT exposure and offer insights into the mechanisms of its toxicity.
Comparative Analysis of Biomarkers
The following tables summarize the performance of different biomarkers for TBT exposure in marine snails based on available experimental data. It is important to note that direct comparison can be challenging due to variations in experimental conditions across different studies.
Imposex as a Biomarker
Imposex is considered the gold standard for TBT monitoring due to its high specificity and sensitivity.
| Parameter | Observation | TBT Concentration | Snail Species | Reference |
| Induction of Imposex | Development of male sexual characteristics in females. | < 0.5 ng/L (as Sn) | Hinia (=Nassarius) reticulata | [2] |
| Sterility | Advanced stages of imposex leading to reproductive failure. | 20 ng/L (as Sn) | Hinia (=Nassarius) reticulata | [2] |
| Dose-dependent development | Severity of imposex correlates with TBT concentration. | Dose-dependent | Various neogastropods | [3] |
DNA Damage as a Biomarker
Genotoxicity assays, such as the Comet assay and micronucleus test, can detect DNA damage caused by TBT.
| Biomarker | Observation | TBT Concentration | Snail Species | Reference |
| DNA Strand Breaks (Comet Assay) | Increased DNA damage detected. | 0.5 µg/L | Mytilus edulis (mussel) | [4] |
| Micronuclei Formation | Statistically significant increase in micronuclei. | 0.5 µg/L | Mytilus edulis (mussel) | [4] |
DNA Methylation as a Biomarker
Recent studies suggest that TBT can alter DNA methylation patterns, which may be linked to the development of imposex.
| Biomarker | Observation | TBT Concentration | Snail Species | Reference |
| Genome-wide DNA demethylation | Decrease in DNA methylation associated with higher imposex incidence. | Environmentally relevant pollution gradient | Hexaplex trunculus | [5][6] |
Oxidative Stress Biomarkers
TBT exposure can induce oxidative stress, leading to changes in the activity of antioxidant enzymes such as Superoxide Dismutase (SOD) and Catalase (CAT).
| Biomarker | Observation | TBT Concentration | Snail Species | Reference |
| Catalase (CAT) Activity | Increase in CAT activity. | 1 µg/L (chronic exposure) | Pomacea canaliculata | [7] |
| Total Glutathione (t-GSH) Levels | Changes in t-GSH levels. | 1 µg/L (chronic exposure) | Pomacea canaliculata | [7] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate their application in research settings.
Imposex Assessment (Vas Deferens Sequence Index - VDSI)
-
Sample Collection: Collect a representative sample of female snails from the study area.
-
Dissection: Carefully remove the shell and dissect the snail under a stereomicroscope to expose the reproductive organs.
-
Observation: Examine the female for the presence of male characteristics, such as a penis and vas deferens.
-
Staging: Classify the degree of imposex development based on a standardized VDSI scheme, which typically ranges from stage 0 (no male characteristics) to higher stages representing the progressive development of the vas deferens and penis.
Comet Assay for DNA Damage Assessment
The Comet assay, or single-cell gel electrophoresis, is a sensitive method for detecting DNA strand breaks in individual cells.
-
Cell Isolation: Isolate cells (e.g., hemocytes or gill cells) from the snail tissue.
-
Embedding: Mix the cell suspension with low-melting-point agarose and cast it onto a microscope slide.
-
Lysis: Lyse the cells using a detergent solution to remove membranes and cytoplasm, leaving the nuclear DNA (nucleoids).
-
Alkaline Unwinding and Electrophoresis: Treat the slides with an alkaline solution to unwind the DNA and then subject them to electrophoresis. Damaged DNA with strand breaks will migrate out of the nucleoid, forming a "comet tail."
-
Staining and Visualization: Stain the DNA with a fluorescent dye and visualize the comets under a fluorescence microscope.
-
Scoring: Quantify the extent of DNA damage by measuring the length and intensity of the comet tail using image analysis software.
Micronucleus Test for Chromosomal Damage
The micronucleus test assesses chromosomal damage by detecting small, extranuclear bodies (micronuclei) formed from chromosome fragments or whole chromosomes that are not incorporated into the main nucleus during cell division.
-
Cell Collection: Collect hemocytes from the snail's hemolymph.
-
Slide Preparation: Prepare a smear of the hemolymph on a microscope slide.
-
Fixation: Fix the cells with a suitable fixative (e.g., methanol).
-
Staining: Stain the slides with a DNA-specific stain (e.g., Giemsa or a fluorescent dye).
-
Scoring: Examine the slides under a microscope and count the frequency of micronucleated cells per a certain number of scored cells (e.g., 1000 cells).
Superoxide Dismutase (SOD) Activity Assay
-
Tissue Homogenization: Homogenize a specific amount of snail tissue (e.g., digestive gland) in an ice-cold buffer.
-
Centrifugation: Centrifuge the homogenate to obtain the supernatant containing the enzyme.
-
Assay Reaction: The assay typically involves the generation of superoxide radicals (e.g., by a xanthine/xanthine oxidase system) and a detector molecule that changes color upon reduction by the superoxide radicals.
-
Measurement: In the presence of SOD, the dismutation of superoxide radicals is enhanced, leading to a decrease in the color change. The SOD activity is measured spectrophotometrically by the degree of inhibition of this colorimetric reaction.
-
Protein Quantification: Normalize the SOD activity to the total protein content of the tissue extract.
Catalase (CAT) Activity Assay
-
Tissue Preparation: Prepare a tissue homogenate as described for the SOD assay.
-
Assay Principle: The assay measures the decomposition of hydrogen peroxide (H₂O₂) by catalase.
-
Measurement: The rate of H₂O₂ decomposition can be monitored directly by the decrease in absorbance at 240 nm or by using a colorimetric assay where the remaining H₂O₂ reacts with a chromogen to produce a colored product.
-
Calculation: The CAT activity is calculated based on the rate of H₂O₂ consumption and normalized to the protein concentration.
Visualizing the Pathways and Workflows
To further clarify the concepts and methodologies discussed, the following diagrams have been generated using Graphviz.
References
- 1. sciencellonline.com [sciencellonline.com]
- 2. Use of imposex (pseudohermaphroditism) as indicator of the occurrence of organotin compounds in Portuguese coastal waters--Sado and Mira estuaries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. bioflux.com.ro [bioflux.com.ro]
- 4. The comet assay in marine animals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Marine Pollutant Tributyltin Affects DNA Methylation and Fitness of Banded Murex (Hexaplex trunculus) Populations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. DNA Methylation Machinery in Gastropod Mollusks - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Tributyltin bioaccumulation and toxic effects in freshwater gastropods Pomacea canaliculata after a chronic exposure: field and laboratory studies - PubMed [pubmed.ncbi.nlm.nih.gov]
The Enduring Shadow of Tributyltin: A Cost-Benefit Analysis of Antifouling Systems
A comprehensive comparison of Tributyltin (TBT) benzoate's performance in antifouling systems against modern alternatives, supported by experimental data, for researchers, scientists, and drug development professionals.
Once hailed as a revolutionary solution to the persistent problem of marine biofouling, Tributyltin (TBT) benzoate and other organotin compounds offered unparalleled efficacy in keeping ship hulls clean. This resulted in significant economic benefits for the shipping industry, including substantial fuel savings and reduced operational costs.[1] However, the potent biocidal properties of TBT came at a severe environmental price, leading to a global ban on its use in antifouling paints by the International Maritime Organization (IMO).[1] This guide provides an objective cost-benefit analysis of TBT benzoate's use in antifouling systems, compares its performance with available alternatives, and presents the experimental data and methodologies that underpin these evaluations.
Performance and Economic Considerations: TBT vs. Alternatives
The primary advantage of TBT-based self-polishing copolymer (SPC) paints was their long-lasting and highly effective prevention of a wide range of marine organisms from attaching to ship hulls.[1] This effectiveness translated directly into significant economic gains by maintaining a smooth hull surface, thereby reducing hydrodynamic drag. A clean hull can lead to substantial fuel savings, with studies indicating that biofouling can increase fuel consumption by anywhere from 10% for light slime to over 50% for heavy fouling.[2][3] TBT-based coatings could provide effective fouling control for up to five years or more, extending dry-docking intervals and lowering maintenance costs.[1]
The ban on TBT necessitated the development of alternative antifouling technologies. The most common replacements are copper-based SPCs, which have shown performance comparable to TBT systems in some trials, offering effective fouling prevention for up to five years.[4] However, copper itself is a biocide with potential environmental impacts, and some marine organisms have shown resistance, often requiring the addition of "booster" biocides.[5]
Biocide-free "foul-release" coatings, typically silicone-based, represent another major class of alternatives. These systems create a low-friction surface that makes it difficult for organisms to attach firmly, and any that do can often be removed by the motion of the vessel through the water. While an environmentally attractive option, their performance can be variable, and they may be less effective on slower-moving vessels or those that spend significant time in port. Their initial application cost is also generally higher than traditional antifouling paints.[6][7]
More recent innovations include ultrasonic antifouling systems that use transducers to create a microscopic layer of moving water on the hull, preventing the settlement of microorganisms. These systems have a high upfront installation cost but offer a potentially long-term, biocide-free solution.[8]
Table 1: Comparative Performance of Antifouling Systems
| Feature | Tributyltin (TBT) SPC | Copper-Based SPC | Biocide-Free Foul-Release | Ultrasonic Systems |
| Antifouling Efficacy | Excellent | Good to Excellent | Moderate to Good | Good |
| Service Life | Up to 5+ years[1] | Up to 5 years[4] | 5 to 10+ years[7] | Long-term |
| Mechanism of Action | Biocidal (Toxicity) | Biocidal (Toxicity) | Non-stick surface | Micro-vibrations |
| Primary Biocide | Tributyltin | Cuprous Oxide | None | None |
| Typical Leaching Rate | 4 µg/cm²/day (regulated)[9] | 3.7 - 4.3 µg/cm²/day | N/A | N/A |
| Impact on Fuel Efficiency | High (maintains smooth hull) | High (maintains smooth hull) | Variable (can be high) | High (maintains smooth hull) |
| Initial Cost | Moderate | Moderate | High[6] | Very High[8] |
| Maintenance | Low | Low | Periodic cleaning may be required | Low |
Table 2: Economic and Environmental Cost-Benefit Summary
| Antifouling System | Economic Benefits | Environmental Costs |
| Tributyltin (TBT) SPC | High fuel savings, reduced dry-docking frequency, lower operational costs.[1][3] | Extreme toxicity to non-target marine life, imposex in gastropods, bioaccumulation, long-term sediment contamination.[5][9] |
| Copper-Based SPC | Good fuel savings, extended dry-docking intervals.[4] | Toxicity to some marine organisms, potential for bioaccumulation, requires booster biocides with their own environmental risks.[5] |
| Biocide-Free Foul-Release | Potential for long-term fuel savings, reduced cleaning costs if effective. | Minimal direct environmental toxicity. |
| Ultrasonic Systems | Long-term fuel savings, no biocide-related costs. | Minimal direct environmental toxicity. |
Experimental Protocols for Antifouling System Evaluation
The performance of antifouling coatings is evaluated through standardized laboratory and field-testing methodologies. The American Society for Testing and Materials (ASTM) and the International Organization for Standardization (ISO) have established key protocols.
Static Immersion Testing (ASTM D3623)
This standard test method is a widely used procedure for screening the efficacy of antifouling coatings in a natural marine environment.[10][11]
Methodology:
-
Test Panel Preparation: The antifouling coating is applied to standardized panels, typically made of fiberglass or steel, over an appropriate anti-corrosive primer system. A control panel with a known standard antifouling formulation is also prepared.
-
Exposure: The panels are mounted on a rack and submerged in a shallow, protected marine environment with a high degree of expected fouling.[10] The location should have consistent and diverse fouling organisms.
-
Evaluation: The panels are periodically removed from the water for inspection. The extent of fouling is rated based on the percentage of the surface covered by different types of organisms (e.g., slime, algae, barnacles, tubeworms). The physical condition of the coating (e.g., cracking, peeling) is also assessed.
-
Fouling Resistance Rating: A fouling resistance (FR) rating is often calculated, where FR 100 indicates no fouling and FR 0 indicates complete coverage.
Bioassay Methods for Screening Antifouling Paints (ISO 21716)
This series of standards specifies laboratory-based bioassay methods for screening the effectiveness of antifouling paints against specific types of fouling organisms, such as barnacles, mussels, and algae.[12][13][14][15]
Methodology:
-
Test Organism Culture: Larvae or spores of the target fouling organisms are cultured in the laboratory under controlled conditions.
-
Coated Surface Preparation: The antifouling paint is applied to small test surfaces.
-
Exposure: The test surfaces are placed in chambers containing the cultured organisms in seawater.
-
Assessment: After a specified period, the number of settled or attached organisms on the test surface is counted and compared to a non-toxic control surface. This allows for a quantitative assessment of the paint's ability to inhibit settlement of specific foulers.[16]
Signaling Pathways and Experimental Workflows
TBT-Induced Imposex Signaling Pathway
Tributyltin is a potent endocrine disruptor, most notably causing "imposex," the imposition of male sexual characteristics on female gastropods (snails). This occurs at extremely low concentrations and has led to population declines in sensitive species.[9] The primary mechanism involves the disruption of the retinoid X receptor (RXR) signaling pathway and the inhibition of the enzyme aromatase.[17][18][19][20]
References
- 1. apps.dtic.mil [apps.dtic.mil]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Use and impacts of TBT- & copper-based antifouling paints [ukmpa.marinebiodiversity.org]
- 6. aast.edu [aast.edu]
- 7. irta.us [irta.us]
- 8. industryresearch.biz [industryresearch.biz]
- 9. web.viu.ca [web.viu.ca]
- 10. store.astm.org [store.astm.org]
- 11. standards.iteh.ai [standards.iteh.ai]
- 12. cdn.standards.iteh.ai [cdn.standards.iteh.ai]
- 13. smartmaritimenetwork.com [smartmaritimenetwork.com]
- 14. standards.globalspec.com [standards.globalspec.com]
- 15. Press Release 20250930 | National Maritime Research Institute [nmri.go.jp]
- 16. bbsq.bs [bbsq.bs]
- 17. Effects of tributyltin on retinoid X receptor gene expression and global DNA methylation during intracapsular development of the gastropod Tritia mutabilis (Linnaeus, 1758) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Involvement of the retinoid X receptor in the development of imposex caused by organotins in gastropods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
Safety Operating Guide
Navigating the Safe Disposal of Tributyltin Benzoate: A Comprehensive Guide for Laboratory Professionals
Tributyltin benzoate (TBTB), a highly toxic organotin compound, demands meticulous handling and disposal protocols to safeguard researchers and the environment.[1][2] This guide provides essential, step-by-step procedures for the proper management of TBTB waste in a laboratory setting, ensuring compliance and minimizing risk. Adherence to these protocols is critical due to the compound's acute toxicity upon ingestion or skin contact, and its severe, long-lasting hazardous effects on aquatic life.[3]
Immediate Safety and Handling Protocols
Before beginning any work with this compound, it is imperative to understand its associated hazards. TBTB is classified as acutely toxic, an irritant, and an environmental hazard.[2] Exposure can lead to skin irritation, serious eye irritation, and it is toxic if swallowed or in contact with skin.[2]
Personal Protective Equipment (PPE):
When handling this compound, the following PPE is mandatory:
-
Gloves: Chemical-impermeable gloves (e.g., nitrile rubber) must be worn. Always inspect gloves for integrity before use and employ proper removal techniques to avoid skin contact.[3][4]
-
Eye Protection: Safety glasses with side-shields or chemical goggles are required.[4]
-
Lab Coat: A flame-resistant lab coat should be worn to protect from splashes.[4]
-
Respiratory Protection: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors or aerosols.[3][4]
Emergency Procedures:
-
Skin Contact: Immediately take off all contaminated clothing and wash the affected area with plenty of water. Seek immediate emergency medical help.[4]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and get medical help.[4]
-
Ingestion: Rinse mouth with water. Do not induce vomiting. Call a doctor or Poison Control Center immediately.[4]
-
Spills: In case of a spill, evacuate personnel to a safe area. Remove all sources of ignition and use spark-proof tools for cleanup. Absorb the spill with an inert material (e.g., sand, earth, vermiculite) and collect it in a suitable, closed container for disposal.[4][5] Do not discharge into sewer systems.[4]
Quantitative Data Summary
For quick reference, the following table summarizes key quantitative data for this compound.
| Property | Value | Source |
| Molecular Weight | 411.2 g/mol | [2] |
| Density | 1.193 g/mL at 25 °C | [6] |
| Boiling Point | 166-168 °C at 1 mm Hg | [6] |
| Flash Point | >230 °F | [6] |
| Permissible Exposure Limit (PEL) | 0.1 mg/m³ (as Sn) | [2] |
| Threshold Limit Value (TLV) | 0.1 mg/m³ (as Sn) | [2] |
| Immediately Dangerous to Life or Health (IDLH) | 25.0 mg/m³ (as Sn) | [2] |
Experimental Protocol: Waste Disposal Procedure
The proper disposal of this compound waste is a multi-step process that begins at the point of generation and ends with collection by a licensed hazardous waste contractor. The following protocol outlines the necessary steps for laboratory personnel.
1. Waste Determination and Segregation:
-
As soon as a material containing this compound is no longer needed, it must be declared as waste.
-
This compound waste must be segregated from all other waste streams, including other hazardous wastes, to prevent accidental reactions.
2. Waste Accumulation and Container Management:
-
Use a dedicated, compatible, and properly labeled hazardous waste container. The container must be in good condition and have a tightly sealing lid.[7]
-
The label must clearly state "Hazardous Waste" and identify the contents as "this compound Waste". Include the approximate concentration and any other components of the waste mixture.
-
Keep the container closed at all times except when adding waste.[7]
-
Store the waste container in a designated satellite accumulation area within the laboratory. This area should be under the control of the laboratory personnel.
3. Preparing for Disposal:
-
Once the container is full, or if the research project is complete, arrange for the collection of the waste by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.
-
Do not attempt to treat or neutralize this compound waste in the laboratory.
-
Contaminated materials, such as gloves, absorbent pads, and empty containers, must also be disposed of as hazardous waste. Empty containers should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste. The rinsed container can then be disposed of according to institutional guidelines.[4]
4. Final Disposal:
-
The collected this compound waste will be transported to a licensed treatment, storage, and disposal facility (TSDF).
-
The primary methods for the ultimate disposal of organotin waste are controlled incineration with flue gas scrubbing or disposal in a secure, controlled landfill specifically licensed to handle such hazardous materials.[4][8]
Logical Workflow for this compound Disposal
The following diagram illustrates the step-by-step process for the proper disposal of this compound from the laboratory.
Caption: Workflow for the safe disposal of this compound waste.
By adhering to these rigorous safety and disposal protocols, researchers can mitigate the risks associated with this compound and ensure the protection of both human health and the environment.
References
- 1. healthandenvironment.org [healthandenvironment.org]
- 2. This compound | C19H32O2Sn | CID 16682834 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. zycz.cato-chem.com [zycz.cato-chem.com]
- 5. buyat.ppg.com [buyat.ppg.com]
- 6. chemwhat.com [chemwhat.com]
- 7. mtu.edu [mtu.edu]
- 8. researchgate.net [researchgate.net]
Safe Handling of Tributyltin Benzoate: A Guide for Laboratory Professionals
This document provides essential safety and logistical information for the handling of Tributyltin benzoate in a laboratory setting. Given its high toxicity, adherence to these procedural guidelines is critical to ensure the safety of all personnel and to maintain environmental compliance. This compound is acutely toxic if swallowed or in contact with skin, causes severe skin and eye irritation, and can cause damage to organs through prolonged or repeated exposure.[1][2]
Hazard Summary
This compound poses significant health risks. It is classified as toxic and can be absorbed through the skin.[1][3] Severe dermatitis and skin burns have been reported from occupational exposure, with symptoms sometimes delayed for hours.[1] It is also classified as a neurotoxin and a reproductive toxin.[1]
Personal Protective Equipment (PPE)
All work with organotin compounds must be conducted in a designated area, such as a certified chemical fume hood, to minimize inhalation exposure.[4] The following personal protective equipment is mandatory:
| Protection Type | Required Equipment | Specifications & Rationale |
| Eye / Face | Tightly fitting safety goggles and a face shield. | Mandatory to protect against splashes and aerosols.[4] Must conform to EN 166 (EU) or NIOSH (US) standards.[5] |
| Skin | Chemical-resistant gloves (double-gloving recommended) and an impervious lab coat. | Use nitrile or neoprene gloves.[4] Gloves must be inspected before use and disposed of as hazardous waste after handling.[5][6] Contaminated clothing must be removed immediately and decontaminated or disposed of as hazardous waste.[4][7] |
| Respiratory | Required for spills or when engineering controls are insufficient. | Work must be performed in a chemical fume hood.[4] For emergencies or large spills, a NIOSH-approved full-face respirator with organic vapor cartridges is necessary.[4][6] |
Occupational Exposure Limits
Personnel must not be exposed to concentrations exceeding the established limits. Regular air monitoring should be considered for frequent operations.
| Limit Type | Value (as Sn) | Reference |
| PEL (Permissible Exposure Limit) | 0.1 mg/m³ | [1][7] |
| TLV (Threshold Limit Value) | 0.1 mg/m³ | [1] |
| TLV-STEL (Short-Term Exposure Limit) | 0.2 mg/m³ | [1] |
| IDLH (Immediately Dangerous to Life or Health) | 25.0 mg/m³ | [1] |
| MAK (Maximum Allowable Concentration, Germany) | 0.02 mg/m³ (inhalable fraction) | [1] |
Operational Plans
Safe Handling Protocol
-
Designated Area : All handling of this compound must occur in a designated and clearly marked area within a chemical fume hood.[4]
-
Prevent Contact : Avoid all direct contact with skin, eyes, and clothing.[4] Do not breathe dust, vapor, or mist.[4]
-
Weighing and Transfer : Weigh solid compounds carefully within the fume hood to prevent dust generation.[4] Use appropriate tools like a pipette with a bulb or a syringe for liquid transfers to prevent splashes.[8] Use non-sparking tools.[5]
-
Hygiene : Do not eat, drink, or smoke in the laboratory.[5] Wash hands and face thoroughly after handling the substance and before leaving the work area.[9]
-
Training : Only personnel who have received specific training on the hazards and handling of organotin compounds should be permitted to work with this chemical.[4][7]
Storage Requirements
Proper storage is crucial to prevent degradation and accidental release.
-
Container : Store in the original, tightly closed container in a dry place.[5][9]
-
Location : Keep in a cool, well-ventilated, and locked-up area accessible only to authorized personnel.[5][9]
-
Segregation : Store apart from foodstuff containers and incompatible materials.[5]
Emergency and Disposal Plans
Spill Response Protocol
In the event of a spill, immediate and decisive action is required to contain the material and protect personnel.
Caption: Workflow for managing a this compound spill.
First Aid Measures
-
Skin Contact : Immediately take off all contaminated clothing and shoes.[5] Wash the affected area with plenty of soap and water for at least 15 minutes.[7] Seek emergency medical help immediately.[5]
-
Eye Contact : Immediately flush eyes cautiously with water for several minutes.[5] Remove contact lenses if present and easy to do so.[5] Continue rinsing and get medical help.[5]
-
Inhalation : Move the person to fresh air.[6] If breathing has stopped, apply artificial respiration.[9] Seek immediate medical attention.[9]
-
Ingestion : If swallowed, rinse mouth with water.[5] Do not induce vomiting.[5] Never give anything by mouth to an unconscious person and get emergency medical help immediately.[5]
Disposal Plan
This compound and all materials contaminated with it are considered hazardous waste and must be disposed of according to institutional and regulatory guidelines.[10]
-
Waste Collection : Collect all waste, including excess reagent and contaminated disposable materials (gloves, absorbent pads, pipette tips), in a dedicated, clearly labeled, and sealed container suitable for hazardous waste.[10] Do not mix organotin waste with other waste streams.[10]
-
Container Disposal : Empty containers are also considered hazardous. The first rinse of the container with a suitable solvent must be collected and disposed of as hazardous waste.[11] For a highly toxic chemical like this compound, the first three rinses must be collected as hazardous waste.[11]
-
Decontamination : Glassware used for organotin compounds should be decontaminated. A common method involves soaking in an oxidizing bath (e.g., commercial bleach or nitric acid) before standard washing procedures.[10] This decontamination bath must also be disposed of as hazardous waste.[10]
-
Final Disposal : Arrange for pickup and disposal by your institution's Environmental Health and Safety (EHS) department or a licensed chemical destruction facility.[5][10] Controlled incineration with flue gas scrubbing is a potential disposal method.[5]
References
- 1. This compound | C19H32O2Sn | CID 16682834 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Tributyltin compounds (PIM G018) [inchem.org]
- 3. healthandenvironment.org [healthandenvironment.org]
- 4. benchchem.com [benchchem.com]
- 5. zycz.cato-chem.com [zycz.cato-chem.com]
- 6. datasheets.scbt.com [datasheets.scbt.com]
- 7. stacks.cdc.gov [stacks.cdc.gov]
- 8. benchchem.com [benchchem.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. benchchem.com [benchchem.com]
- 11. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
